Product packaging for Methyl diazoacetate(Cat. No.:CAS No. 6832-16-2)

Methyl diazoacetate

Cat. No.: B3029509
CAS No.: 6832-16-2
M. Wt: 100.08 g/mol
InChI Key: MIVRMHJOEYRXQB-UHFFFAOYSA-N
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Description

Methyl diazoacetate, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O2 and its molecular weight is 100.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 100.027277375 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O2 B3029509 Methyl diazoacetate CAS No. 6832-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700979
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6832-16-2
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diazoacetate (CAS No. 6832-16-2) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbene.[1] This functionality allows for its application in a wide array of chemical transformations, including cyclopropanations, X-H bond insertions, and 1,3-dipolar cycloadditions.[1][2] Its utility is particularly noted in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.[1] However, its application requires careful handling due to its toxic and potentially explosive nature.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and mechanistic diagrams to facilitate its effective and safe use in a research setting.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature and is known for its sensitivity to light and heat.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
CAS Number 6832-16-2[4]
Molecular Formula C₃H₄N₂O₂[4]
Molecular Weight 100.08 g/mol [4]
Boiling Point 39-43 °C at 10 mmHg[2]
Solubility Soluble in diethyl ether, dichloromethane (B109758), chloroform, benzene[2]
Appearance Yellow liquid[1]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The expected spectral characteristics are summarized below.

SpectroscopyExpected Peaks/Signals
¹H NMR A singlet corresponding to the methoxy (B1213986) (O-CH₃) protons and a singlet for the diazo (CH-N₂) proton.
¹³C NMR Resonances for the methoxy carbon, the diazo carbon, and the carbonyl carbon.
IR Spectroscopy A strong absorption band characteristic of the diazo group (N≡N stretching), typically around 2100 cm⁻¹, and a strong band for the carbonyl group (C=O stretching) of the ester.
Mass Spectrometry The molecular ion peak (M⁺) would be observed. A common fragmentation pattern involves the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[5] Other fragments may include the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺).

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[2]

  • Toxicity : It is toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Explosivity : As a diazo compound, it is thermally unstable and can decompose violently or detonate upon rapid heating (temperatures should not exceed 50 °C), shock, or exposure to strong acids.[1][2][3]

  • Storage : It should be stored in a cool, dark place, and used as soon as possible after preparation.[3]

Synthesis of this compound

This compound is commonly synthesized by the diazotization of methyl glycinate (B8599266) hydrochloride.[2]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure: [2][3][6]

  • In a four-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of methyl glycinate hydrochloride in water is mixed with methylene chloride.

  • The flask is cooled to -5 °C in an ice-salt bath.

  • An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.

  • The temperature is further lowered, and a 5% aqueous solution of sulfuric acid is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.

  • After the addition is complete, the reaction mixture is stirred for a short period.

  • The mixture is then transferred to a pre-chilled separatory funnel. The organic (methylene chloride) layer, which is yellow-green, is separated.

  • The aqueous layer is extracted with an additional portion of methylene chloride.

  • The combined organic layers are washed with cold 5% sodium bicarbonate solution until the washings are no longer acidic, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is removed under reduced pressure, ensuring the temperature of the water bath does not exceed 35 °C.[3] The resulting yellow oil is this compound. Due to its instability, it is often used immediately in subsequent reactions without further purification.

Synthesis_of_Methyl_Diazoacetate cluster_reactants Reactants cluster_process Process cluster_products Products Methyl Glycinate HCl Methyl Glycinate HCl Diazotization Diazotization Methyl Glycinate HCl->Diazotization NaNO2 NaNO2 NaNO2->Diazotization H2SO4 H2SO4 H2SO4->Diazotization catalyst This compound This compound Diazotization->this compound NaCl NaCl Diazotization->NaCl H2O H2O Diazotization->H2O

Caption: Synthesis of this compound via Diazotization.

Key Reactions and Mechanisms

This compound is a precursor to a metal carbene intermediate, which is central to its reactivity.

Metal-Catalyzed Cyclopropanation

One of the most important applications of this compound is the cyclopropanation of alkenes, typically catalyzed by rhodium(II) or copper(I) complexes.[1][2]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) Materials:

  • Styrene

  • This compound

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (CH₂Cl₂)

Procedure: [7]

  • To a solution of styrene and a catalytic amount of dirhodium tetraacetate in dichloromethane at room temperature, a solution of this compound in dichloromethane is added dropwise over a period of time.

  • The reaction mixture is stirred at room temperature until the disappearance of the diazo compound is observed (e.g., by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

Rhodium_Catalyzed_Cyclopropanation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Rhodium Carbene Rhodium Carbene This compound->Rhodium Carbene + Rh2(OAc)4 Rh2(OAc)4 Rh2(OAc)4 Alkene Alkene Cyclopropane Cyclopropane Rhodium Carbene->Cyclopropane + Alkene N2 N2 Rhodium Carbene->N2

Caption: Rhodium-Catalyzed Cyclopropanation Mechanism.

X-H Insertion Reactions

This compound can undergo insertion reactions into various X-H bonds (where X = O, N, S), which are also commonly catalyzed by rhodium or copper complexes.[1][2] The insertion into an O-H bond of an alcohol, for instance, yields an α-alkoxy ester.

Experimental Protocol: Copper-Catalyzed O-H Insertion into Ethanol Materials:

  • Ethanol

  • This compound

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • Chiral ligand (e.g., a bisazaferrocene derivative for asymmetric synthesis)

  • Dichloromethane (CH₂Cl₂)

Procedure: [8]

  • In a reaction vessel, the copper catalyst and the chiral ligand are dissolved in dichloromethane.

  • Ethanol is added to the catalyst solution.

  • A solution of this compound in dichloromethane is added slowly to the reaction mixture at a controlled temperature (e.g., room temperature or below).

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is concentrated, and the product, methyl 2-ethoxyacetate, is isolated and purified by column chromatography.

Copper_Catalyzed_OH_Insertion cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Copper Carbene Copper Carbene This compound->Copper Carbene + Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst Alcohol (R-OH) Alcohol (R-OH) Oxonium Ylide Oxonium Ylide Copper Carbene->Oxonium Ylide + R-OH N2 N2 Copper Carbene->N2 alpha-Alkoxy Ester alpha-Alkoxy Ester Oxonium Ylide->alpha-Alkoxy Ester [1,2]-H shift

Caption: Copper-Catalyzed O-H Insertion Mechanism.

1,3-Dipolar Cycloaddition

In the absence of a metal catalyst, this compound can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkenes, in a [3+2] cycloaddition to form pyrazoline derivatives.[2][9]

Experimental Protocol: 1,3-Dipolar Cycloaddition with Methyl Acrylate (B77674) Materials:

  • This compound

  • Methyl acrylate

Procedure: [9]

  • This compound is mixed with an excess of methyl acrylate.

  • The reaction mixture is stirred at room temperature or gently heated.

  • The progress of the reaction is monitored by ¹H NMR spectroscopy.

  • Upon completion, the excess methyl acrylate is removed under reduced pressure.

  • The resulting pyrazoline product can be purified by distillation or chromatography.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_products Product This compound (1,3-Dipole) This compound (1,3-Dipole) Concerted [3+2] Cycloaddition Concerted [3+2] Cycloaddition This compound (1,3-Dipole)->Concerted [3+2] Cycloaddition Alkene (Dipolarophile) Alkene (Dipolarophile) Alkene (Dipolarophile)->Concerted [3+2] Cycloaddition Pyrazoline Pyrazoline Concerted [3+2] Cycloaddition->Pyrazoline

Caption: 1,3-Dipolar Cycloaddition of this compound.

Conclusion

This compound is a powerful reagent for the synthesis of a variety of organic compounds. Its ability to generate a carbene intermediate under mild conditions makes it an invaluable tool for constructing cyclopropanes and for forming new carbon-heteroatom bonds through insertion reactions. Furthermore, its reactivity as a 1,3-dipole provides access to heterocyclic structures. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and reaction protocols allows for its safe and effective application in synthetic organic chemistry.

References

Technical Guide: Synthesis of Methyl Diazoacetate from Methyl Glycinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of methyl diazoacetate from its precursor, methyl glycinate (B8599266) hydrochloride. This compound is a versatile reagent in organic synthesis, widely used for cyclopropanation, X-H insertion reactions, and as a precursor to carbenoids.[1] Its synthesis involves the diazotization of methyl glycinate, a process that, while straightforward, requires stringent safety protocols due to the toxic and explosive nature of the product. This guide details the underlying chemistry, presents various experimental protocols, summarizes quantitative data, and outlines the necessary safety precautions for handling this hazardous compound.

Reaction Overview

The synthesis of this compound is achieved through the diazotization of the primary amino group of methyl glycinate hydrochloride. This reaction is typically performed in a biphasic system at low temperatures, where an aqueous solution of sodium nitrite (B80452) is added to an acidic solution of methyl glycinate hydrochloride in the presence of an organic solvent, such as dichloromethane (B109758) or diethyl ether.[2][3] The organic solvent serves to extract the newly formed this compound from the acidic aqueous phase, which minimizes its decomposition.[2]

The overall reaction is as follows:

H₂NCH₂COOCH₃·HCl + NaNO₂ --(Acid)--> N₂CHCOOCH₃ + NaCl + 2H₂O

Experimental Protocols

Several methods for the synthesis of diazoacetate esters have been reported. The following protocols are adapted from established literature, providing detailed steps for the preparation of this compound.

Protocol 1: General Procedure using Sulfuric Acid

This protocol is adapted from a well-established method for diazoacetate esters.[1][2] Extreme caution is advised as this compound can detonate with great violence upon rapid heating. [2][3]

Materials:

  • Methyl glycinate hydrochloride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 5% aqueous solution

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)[3]

  • Water (deionized)

  • Dry ice/acetone bath

Equipment:

  • Four-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Nitrogen inlet tube

  • Separatory funnel (2 L)

Procedure:

  • In the four-necked flask, prepare a solution of methyl glycinate hydrochloride in water. Add methylene chloride to create a biphasic system.

  • Cool the stirred mixture to between -5°C and -9°C using a dry ice/acetone bath.[2] It is important not to cool the mixture too low, as the methylene chloride dihydrate may solidify and interfere with stirring.[2]

  • Flush the flask with nitrogen.

  • Separately, prepare an ice-cold aqueous solution of sodium nitrite. Add this solution to the reaction flask while maintaining the low temperature.

  • Slowly add the cold 5% sulfuric acid solution from the dropping funnel over a period of approximately 3 minutes. The temperature should be carefully monitored and kept below 0°C to minimize yield reduction.[2][3]

  • After the addition is complete, transfer the reaction mixture to a pre-chilled separatory funnel.

  • Quickly separate the yellow-green methylene chloride layer and pour it into a cold 5% sodium bicarbonate solution. Extract the remaining aqueous layer once more with a small volume of methylene chloride.

  • Combine the organic extracts with the sodium bicarbonate solution and shake until the mixture is neutral, as confirmed by indicator paper. This step is crucial to remove any residual acid before concentrating the solution.[2]

  • Separate the golden-yellow organic layer and dry it over granular anhydrous sodium sulfate or calcium chloride for 5-10 minutes.[2][3]

  • Filter the dried solution. The bulk of the methylene chloride can be removed by distillation at reduced pressure (e.g., ~350 mm). The pot temperature must not exceed 35-50°C. [1][2]

  • The final traces of solvent should be removed under vacuum. The resulting yellow oil is this compound, which is typically pure enough for most applications.[2]

  • Storage: Store the product in dark brown bottles in a cool, secure place and use it as soon as possible.[2]

Protocol 2: Alternative Procedure using Sodium Bisulfate

This method, described in a patent, utilizes sodium bisulfate as the acid and includes a buffer.[3]

Materials:

  • Methyl glycinate hydrochloride (52.8 parts by weight)

  • Sodium nitrite (48.3 parts by weight)

  • Sodium acetate (B1210297) trihydrate (34 parts by weight, as a buffer)

  • Methylene chloride (401 parts by weight)

  • Water (200 parts by weight)

  • Sodium bisulfate monohydrate (48 parts by weight) dissolved in water (50 parts by weight)

Procedure:

  • Follow the general setup and cooling procedure as described in Protocol 1.

  • Combine methyl glycinate hydrochloride, sodium nitrite, sodium acetate trihydrate, methylene chloride, and water in the reaction vessel.

  • Slowly add the aqueous solution of sodium bisulfate monohydrate while maintaining a low temperature.

  • Upon completion, perform the workup, including neutralization and drying, as detailed in Protocol 1.

  • After careful removal of the methylene chloride solvent, the product is obtained as a yellow oil.[3] This method has reported a yield of 91%.[3]

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of diazoacetate esters.

Table 1: Reactant Quantities for Diazoacetate Synthesis

CompoundMethyl Glycinate HCl (molar eq.)Sodium Nitrite (molar eq.)Acid (molar eq.)SolventReference
Ethyl Diazoacetate 1.01.20.5 (as 5% H₂SO₄)Methylene Chloride[2]
This compound 1.0 (52.8 parts)1.75 (48.3 parts)0.87 (as NaHSO₄·H₂O)Methylene Chloride[3]
Ethyl Diazoacetate 1.01.15Catalytic (10% H₂SO₄)Diethyl Ether[4]

Table 2: Reaction Conditions and Yields

CompoundTemperatureReaction TimeReported YieldKey NotesReference
Ethyl Diazoacetate -5°C to -9°C~10 minutes79-88%Methylene chloride protects the product from acid.[2]
This compound Low temperatureNot specified91%Uses NaHSO₄ as acid and sodium acetate as a buffer.[3]
Ethyl Diazoacetate 0°C to 2°CMultiple extractions~85%Product is extracted into ether as it is formed.[4]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Diazotization cluster_workup Workup & Isolation A Methyl Glycinate HCl + Water + CH2Cl2 D Combine reactants in flask Cool to -5°C to -9°C A->D B Ice-cold NaNO2 (aq) B->D C Cold H2SO4 (aq) E Slowly add Acid Maintain T < 0°C C->E D->E F Transfer to Separatory Funnel E->F G Separate CH2Cl2 layer F->G H Wash with NaHCO3 (aq) Neutralize Acid G->H I Dry organic layer (e.g., Na2SO4) H->I J Filter I->J K Remove solvent (Reduced Pressure, T < 35°C) J->K L This compound (Yellow Oil) K->L

Caption: Workflow for the synthesis of this compound.

Diagram 2: Diazotization Reaction Pathway

G cluster_reactants Initial Reactants cluster_intermediates Key Intermediates NaNO2 NaNO2 HONO HONO (Nitrous Acid) NaNO2->HONO + H+ H2SO4 H2SO4 H2SO4->HONO Glycinate H3N+-CH2-COOCH3 (Methyl Glycinate Cation) N_Nitrosoamine H2N+(NO)-CH2-COOCH3 (N-Nitrosoammonium Ion) Glycinate->N_Nitrosoamine + NO+ Nitrosonium NO+ (Nitrosonium Ion) HONO->Nitrosonium + H+ Diazohydroxide N2(OH)-CH2-COOCH3 (Diazohydroxide) N_Nitrosoamine->Diazohydroxide - H+ (rearrangement) Diazonium N2+-CH2-COOCH3 (Diazonium Cation) Diazohydroxide->Diazonium + H+, - H2O Product N2=CH-COOCH3 (this compound) Diazonium->Product - H+

Caption: Simplified reaction pathway for diazotization.

Safety and Handling Precautions

The synthesis and handling of this compound require strict adherence to safety protocols due to its high toxicity and explosive nature.

  • Explosion Hazard: this compound is thermally unstable and can detonate violently upon rapid heating or distillation at atmospheric pressure.[1][2] Never heat the compound above 50°C.[1] All concentration steps must be performed under reduced pressure and at low temperatures.

  • Toxicity: Diazo esters are toxic and are known to cause specific sensitivity.[2] All operations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield should be used during the reaction and workup.

  • Acid Handling: Use caution when handling sulfuric acid and sodium bisulfate.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Do not dispose of diazo compounds in a way that could lead to friction or shock.

References

Physical and chemical properties of methyl diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Diazoacetate

Introduction

This compound (MDA) is a versatile and highly reactive organic compound with the chemical formula C₃H₄N₂O₂. As a member of the diazo family, it is characterized by the presence of a diazo group (=N₂), which makes it an essential reagent in organic synthesis. It serves as a key precursor for the generation of methoxycarbonyl carbenes, which are transient, highly reactive intermediates. These carbenes are pivotal in a variety of carbon-carbon bond-forming reactions, including cyclopropanations, insertion reactions, and ylide formations. This guide provides a comprehensive overview of the physical properties, chemical reactivity, experimental protocols, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

This compound is typically a yellow liquid at room temperature and is soluble in many common organic solvents such as diethyl ether, dichloromethane (B109758), and chloroform.[1] It is known for its sensitivity to light and heat, which necessitates careful handling and storage.[2]

Physical Properties

The key physical and computational properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 6832-16-2[2][3][4]
Molecular Formula C₃H₄N₂O₂[2]
Molecular Weight 100.08 g/mol [2]
Appearance Yellow liquid[2]
Boiling Point 39–43 °C / 10 mmHg[1]
187.47 °C (rough estimate)[3][4]
Density 1.4457 g/cm³ (rough estimate)[3][4]
Refractive Index 1.5110 (estimate)[3][4]
XLogP3 0.4[4]
Solubility Diethyl ether, dichloromethane, chloroform, benzene[1]
Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing this compound. Below are the characteristic spectral data.

Spectrum TypeCharacteristic Peaks
Infrared (IR) ~2110 cm⁻¹ (strong, N≡N stretch), ~1700 cm⁻¹ (strong, C=O stretch)
¹H NMR ~4.7 ppm (s, 1H, -CH=N₂), ~3.7 ppm (s, 3H, -OCH₃)
¹³C NMR ~165 ppm (C=O), ~51 ppm (-OCH₃), ~46 ppm (-CH=N₂)
Mass Spectrometry Exact Mass: 100.0273 g/mol

Note: IR and NMR values are based on typical ranges for diazoesters and may vary slightly based on solvent and instrumentation.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the diazo group, which can eliminate dinitrogen gas (N₂) upon catalysis (e.g., by transition metals like rhodium or copper) or thermolysis/photolysis to generate a highly reactive carbene intermediate.[1][5] This carbene is electrophilic and readily engages in a variety of chemical transformations.

Carbene_Formation General Scheme of Carbene Formation cluster_reactants cluster_products MDA This compound (N₂CHCO₂Me) Carbene Methoxycarbonyl Carbene (:CHCO₂Me) MDA->Carbene  Rh₂(OAc)₄ or Cu(acac)₂ - N₂ N2 N₂

General Scheme of Carbene Formation from this compound.
Cyclopropanation

One of the most important applications of this compound is the cyclopropanation of alkenes.[6] The generated carbene adds across a double bond to form a cyclopropane (B1198618) ring. This reaction is often catalyzed by rhodium(II) or copper(I)/(II) complexes. The choice of catalyst can influence the stereoselectivity of the reaction.[6][7]

Cyclopropanation Cyclopropanation of an Alkene cluster_reaction MDA N₂CHCO₂Me Catalyst Rh₂(OAc)₄ Alkene R₁-CH=CH-R₂ Product Cyclopropane Product Catalyst->Product

Catalytic Cyclopropanation of an Alkene.
X-H Insertion Reactions

The carbene derived from this compound can insert into various single bonds, most commonly X-H bonds where X is an oxygen, nitrogen, or sulfur atom.[6] This reaction is highly efficient for alcohols (O-H insertion), amines (N-H insertion), and thiols (S-H insertion), providing a direct route to α-alkoxy, α-amino, and α-thio esters, respectively. These reactions are also typically catalyzed by rhodium(II) complexes.[6]

XH_Insertion X-H Insertion Reaction Pathway MDA N₂CHCO₂Me Carbene :CHCO₂Me MDA->Carbene Catalyst, -N₂ Product R-X-CH₂CO₂Me Carbene->Product Insertion XH_Substrate R-X-H (X = O, N, S) XH_Substrate->Product Insertion

General Pathway for X-H Insertion Reactions.
1,3-Dipolar Cycloaddition

This compound can also act as a 1,3-dipole and react with dipolarophiles, such as alkenes and alkynes, in uncatalyzed [3+2] cycloaddition reactions.[6] The reaction with electron-deficient alkynes is a common method for synthesizing substituted pyrazoles, which are important heterocyclic motifs in medicinal chemistry.

Ylide Formation

In the presence of Lewis acids or transition metal catalysts, the carbene intermediate can react with heteroatoms (like sulfur or nitrogen) in substrates to form ylides. These ylides are themselves reactive intermediates that can undergo subsequent rearrangements or cycloadditions, further expanding the synthetic utility of this compound.[1]

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its thermal instability and toxicity.[8] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol 1: Synthesis of this compound

This procedure is adapted from the well-established synthesis of ethyl diazoacetate from glycine (B1666218) esters.[3]

Materials:

  • Glycine methyl ester hydrochloride

  • Sodium nitrite (B80452) (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • In a multi-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve glycine methyl ester hydrochloride (1.0 eq) in water.

  • Add dichloromethane to create a biphasic system and cool the mixture to -5 °C using an ice-salt bath.

  • Prepare an ice-cold aqueous solution of sodium nitrite (1.2 eq) and add it to the reaction flask with vigorous stirring, maintaining the temperature below 0 °C.

  • Slowly add a pre-chilled 10% sulfuric acid solution dropwise. A yellow color will develop in the organic layer. Caution: Do not allow the temperature to rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a pre-chilled separatory funnel and separate the yellow organic layer.

  • Immediately wash the organic layer with ice-cold 5% sodium bicarbonate solution until the washings are neutral or basic, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and store the resulting solution of this compound in a dark bottle at low temperature (2-8 °C). Do not attempt to distill at atmospheric pressure due to its explosive nature. [2]

Synthesis_Workflow Workflow for this compound Synthesis Start Dissolve Glycine Methyl Ester HCl in H₂O + CH₂Cl₂ Cool Cool to -5 °C Start->Cool Add_Nitrite Add aq. NaNO₂ Solution Cool->Add_Nitrite Add_Acid Slowly Add Cold H₂SO₄ (Keep T < 5 °C) Add_Nitrite->Add_Acid Stir Stir for 15 min Add_Acid->Stir Separate Separate Organic Layer Stir->Separate Wash Wash with NaHCO₃ & Brine Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Store Store Solution at 2-8 °C Dry->Store

Experimental Workflow for the Synthesis of this compound.
Protocol 2: Copper-Catalyzed Cyclopropanation of an Alkene

This is a representative protocol for the cyclopropanation of a silyl (B83357) enol ether, which can be adapted for other alkenes.[9]

Materials:

  • Alkene (e.g., 1-(trimethylsilyloxy)cyclohexene) (1.0 eq)

  • Copper(II) acetylacetonate (B107027) [Cu(acac)₂] (2 mol%)

  • This compound (1.2 eq) in a suitable solvent (e.g., ethyl acetate)

  • Anhydrous ethyl acetate (B1210297)

Procedure:

  • To a flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add the alkene and Cu(acac)₂ catalyst.

  • Add anhydrous ethyl acetate to dissolve/suspend the reagents.

  • Heat the mixture to a gentle reflux (e.g., 90-100 °C oil bath).

  • Add the solution of this compound in ethyl acetate dropwise to the refluxing mixture over 3-4 hours. Vigorous evolution of nitrogen gas will be observed. Caution: The addition rate should be controlled to maintain a steady, non-violent effervescence.

  • After the addition is complete, continue heating for an additional hour to ensure full consumption of the diazo compound.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by removing the solvent under reduced pressure followed by silica (B1680970) gel column chromatography.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.[8]

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[2] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Explosivity: Diazo compounds are thermally unstable and can decompose violently, especially in concentrated form.[8] Avoid heating above 50 °C, and protect from shock, friction, and light.[8] Crude solutions are generally safer to handle than the purified substance.

  • Storage: Store solutions of this compound in a dark, cool place (refrigerator, 2-8 °C) in a vented container. It should be used as soon as possible after preparation.[2]

  • Disposal: Unused diazo compounds should be quenched by carefully adding acetic acid until nitrogen evolution ceases, followed by neutralization and disposal according to institutional guidelines.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry.

  • Scaffold Synthesis: Cyclopropanation and C-H insertion reactions are powerful methods for introducing conformational rigidity and novel stereocenters into drug candidates, which can significantly impact binding affinity and metabolic stability.

  • Fragment Elaboration: It is used to modify existing molecular fragments by adding cyclopropyl (B3062369) or ester-containing side chains, enabling rapid exploration of structure-activity relationships (SAR).

  • Lead Optimization: The functional group tolerance of modern catalytic systems allows for the late-stage functionalization of complex molecules, making this compound useful in the lead optimization phase of drug discovery.

Conclusion

This compound is a reagent of significant importance in modern organic synthesis. Its ability to serve as a clean and efficient carbene precursor enables a wide range of powerful chemical transformations. While its inherent instability and toxicity demand rigorous safety precautions, a thorough understanding of its properties and careful adherence to established protocols allow researchers to safely harness its synthetic potential for the construction of complex molecules relevant to materials science and drug development.

References

An In-depth Technical Guide to Methyl Diazoacetate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbenes. Its utility in cyclopropanation, X-H insertion reactions, and 1,3-dipolar cycloadditions makes it a valuable tool in the construction of complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Molecular Structure and Weight

This compound is an organic compound featuring a diazo group attached to the alpha-carbon of a methyl ester. The molecular formula is C₃H₄N₂O₂.[1][2][3][4][5][6] The structure is characterized by a resonance between several forms, with the most significant contributors depicting a separation of charge between the nitrogen atoms and the carbon atom of the diazo group. This electronic configuration is key to its reactivity.

The connectivity of the atoms can be represented by the SMILES notation: COC(=O)C=[N+]=[N-].[1]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference. These values are essential for its proper handling, storage, and application in experimental setups.

PropertyValueSource(s)
Molecular Formula C₃H₄N₂O₂[1][2][3][4][5][6]
Molecular Weight 100.08 g/mol [1][4]
Exact Mass 100.027277375 Da[1][2]
Appearance Yellow liquid
Boiling Point 39–43 °C at 10 mmHg; 187.47°C (rough estimate)[2][5]
Density 1.4457 g/cm³ (rough estimate)[2][3]
Refractive Index 1.5110 (estimate)[2][3]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
LogP -0.45894[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the diazotization of glycine (B1666218) methyl ester hydrochloride.[5] The following protocol is adapted from established procedures and should be performed with extreme caution due to the potentially explosive and toxic nature of diazo compounds.[7] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Materials:

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, a solution of glycine methyl ester hydrochloride in water is mixed with methylene chloride. The flask is cooled to between -5°C and -9°C using an ice-salt bath.[7]

  • Diazotization: An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.[7] Following this, cold 5% sulfuric acid is added dropwise from the funnel over a period of a few minutes, ensuring the reaction temperature does not rise significantly.[7] The reaction is typically complete when the evolution of heat ceases.

  • Extraction: The reaction mixture is promptly transferred to a cold separatory funnel. The yellow-green organic layer (methylene chloride) is separated and immediately washed with a cold 5% sodium bicarbonate solution until all traces of acid are removed (as checked with pH paper).[7] The aqueous layer is extracted again with a small portion of methylene chloride to ensure complete recovery of the product.[7]

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate.[7] The drying agent is removed by filtration. The bulk of the methylene chloride is then removed by distillation under reduced pressure, ensuring the bath temperature remains below 50°C to prevent detonation.[5][7] The final product is a yellow oil.

Caution: this compound is thermally unstable and can detonate if heated rapidly or overheated.[5] It should be stored in a cool, dark place and used as soon as possible after preparation.[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from glycine methyl ester hydrochloride.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Final Product Glycine Glycine Methyl Ester Hydrochloride (in H₂O) Diazotization 1. Diazotization (-9°C to 0°C) Glycine->Diazotization NaNO2 Sodium Nitrite (in H₂O) NaNO2->Diazotization H2SO4 5% Sulfuric Acid H2SO4->Diazotization CH2Cl2 Methylene Chloride (Solvent) CH2Cl2->Diazotization Extraction 2. Extraction & Neutralization (with NaHCO₃) Diazotization->Extraction Transfer to Funnel Drying 3. Drying (with Na₂SO₄) Extraction->Drying Separate Organic Layer Concentration 4. Solvent Removal (Reduced Pressure, <50°C) Drying->Concentration Filter Product This compound (Yellow Oil) Concentration->Product

Caption: Workflow for the synthesis of this compound.

References

Methyl Diazoacetate: A Technical Guide to Hazards and Toxicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl diazoacetate (MDA) is a valuable reagent in organic synthesis, primarily utilized as a precursor to carbenes for cyclopropanation and insertion reactions.[1] Despite its utility, MDA presents significant hazards, including high acute toxicity, potential for explosive decomposition, and a notable lack of comprehensive toxicological data. This guide provides an in-depth overview of the known hazards of this compound, addresses the significant gaps in the toxicological literature, and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicity. The primary takeaway for researchers is the need for extreme caution and adherence to rigorous safety protocols when handling this compound, largely due to the uncharacterized nature of its long-term health effects.

Physicochemical Properties and Reactivity

This compound is a yellow liquid soluble in many organic solvents such as diethyl ether and dichloromethane.[1] Its chemical structure, containing a diazo group adjacent to a carbonyl, is the source of both its synthetic utility and its inherent instability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6832-16-2[2]
Molecular Formula C₃H₄N₂O₂[2]
Molecular Weight 100.08 g/mol [2]
Boiling Point 39–43 °C at 10 mmHg[1]
Appearance Yellow liquid[1]

The primary reactivity of this compound involves the loss of nitrogen gas (N₂) upon thermal or photochemical stimulation to form a highly reactive carbene intermediate.[3] This carbene can then undergo a variety of synthetic transformations.[1]

Known Hazards

The handling of this compound is associated with two primary, well-documented hazards: its toxicity and its potential for explosive decomposition.

Toxicity

This compound is known to be toxic if inhaled, ingested, or absorbed through the skin.[1] However, a thorough review of publicly available safety data sheets and toxicological databases reveals a significant and critical lack of quantitative data on its acute and chronic effects. For many standard toxicological endpoints, the available information is consistently "no data available".[4]

Table 2: Summary of Available Toxicological Data for this compound

Toxicity EndpointFindingReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[4]
Skin Corrosion/Irritation No data available[4]
Serious Eye Damage/Irritation No data available[4]
Respiratory or Skin Sensitization No data available[4]
Germ Cell Mutagenicity No data available[4]
Carcinogenicity No data available[4]
Reproductive Toxicity No data available[4]
Specific Target Organ Toxicity (Single Exposure) No data available[4]
Specific Target Organ Toxicity (Repeated Exposure) No data available[4]

This absence of data necessitates treating this compound as a substance with high potential for adverse health effects.

Explosivity and Thermal Instability

A significant physical hazard of this compound is its thermal instability. It has been reported to detonate if heated rapidly or to temperatures exceeding 50 °C.[5] The decomposition is highly exothermic and results in the rapid release of nitrogen gas, which can lead to a dangerous pressure buildup in closed systems. Caution should also be exercised to avoid shock.[1]

Mechanism of Toxicity: The Role of Carbene Intermediates

While specific signaling pathways for this compound toxicity have not been elucidated, the mechanism is presumed to be related to its primary reactive species: the carbene formed upon decomposition.

G MDA This compound Decomposition Thermal/Photochemical Decomposition MDA->Decomposition Carbene Highly Reactive Carbene Intermediate Decomposition->Carbene N2 Nitrogen Gas (N₂) Decomposition->N2 Biomolecules Cellular Biomolecules (Proteins, DNA, Lipids) Carbene->Biomolecules Non-specific covalent modification CellularDamage Cellular Damage and Disruption of Pathways Biomolecules->CellularDamage Toxicity Observed Toxicity CellularDamage->Toxicity G Start Test Substance: This compound InVitro Tier 1: In Vitro Assays Start->InVitro Ames Ames Test (Bacterial Mutation) InVitro->Ames Micronucleus In Vitro Micronucleus (Chromosome Damage) InVitro->Micronucleus InVivo Tier 2: In Vivo Assay (if in vitro is positive) Ames->InVivo Positive Result Conclusion Conclusion on Genotoxic Potential Ames->Conclusion Negative Result Micronucleus->InVivo Positive Result Micronucleus->Conclusion Negative Result InVivoMicro In Vivo Micronucleus Test (Rodent) InVivo->InVivoMicro InVivoMicro->Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Explosive Risk of Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Methyl diazoacetate is a hazardous substance with the potential for explosive decomposition. All handling and experimental procedures should be conducted with extreme caution, adhering to all institutional and regulatory safety protocols. The data for ethyl diazoacetate (EDA) is often used as a close analog for this compound; where such data is used, it is explicitly stated.

Executive Summary

This compound (MDA) is a versatile reagent in organic synthesis, primarily utilized for the generation of carbenes for cyclopropanation and C-H insertion reactions. Despite its utility, its application, particularly on a larger scale, is often approached with caution due to its inherent thermal instability and potential explosive properties. This guide provides a comprehensive overview of the thermal stability and explosive risks associated with this compound, presenting key quantitative data, detailed experimental protocols for hazard assessment, and workflows for understanding its decomposition and safe handling.

Thermal Stability

The thermal stability of a compound is a critical parameter for its safe handling, storage, and use in chemical reactions. For diazo compounds, thermal decomposition can be highly exothermic and can lead to a rapid increase in temperature and pressure, posing a significant explosion hazard. The thermal stability of this compound and its analogs is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data

While specific quantitative thermal analysis data for this compound is limited in publicly available literature, data for its close analog, ethyl diazoacetate (EDA), is more common and provides a useful benchmark.

ParameterThis compound (MDA)Ethyl Diazoacetate (EDA)MethodReference
Decomposition Temperature Range (°C) 130 - 150-General Data[1]
DSC Onset Temperature (°C) Not Reported75 - 100Differential Scanning Calorimetry (DSC)[2]
Heat of Decomposition (ΔHd, kJ/mol) Not Reported-102 (average for diazo compounds)Differential Scanning Calorimetry (DSC)[2]

Note: The decomposition of diazo compounds is known to be autocatalytic in some cases, meaning the rate of decomposition can accelerate as the reaction proceeds.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For energetic materials like this compound, it is a primary tool for determining the onset temperature of decomposition and the total energy released.

Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).

  • High-pressure crucibles (pans) and lids (e.g., gold-plated stainless steel) to contain gaseous decomposition products.

  • Crucible sealing press.

  • Microbalance.

Procedure:

  • Sample Preparation: In a well-ventilated fume hood and behind a blast shield, accurately weigh 1-5 mg of this compound into a high-pressure crucible.

  • Crucible Sealing: Hermetically seal the crucible using a press. This is critical to ensure that the energy released from the formation of gaseous products (primarily N₂) is accurately measured.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 25°C.

    • Heat the sample at a constant rate, commonly 5°C/min or 10°C/min, to a final temperature well beyond the expected decomposition, e.g., 300°C.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

    • The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can identify the temperature at which decomposition begins (indicated by mass loss due to the evolution of nitrogen gas) and confirm the decomposition pathway.

Objective: To determine the decomposition temperature range and mass loss associated with the decomposition of this compound.

Apparatus:

  • Thermogravimetric Analyzer.

  • Sample pans (e.g., alumina (B75360) or platinum).

  • Microbalance.

Procedure:

  • Sample Preparation: In a fume hood, place a small amount (5-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Maintain a controlled atmosphere, typically an inert gas like nitrogen, flowing over the sample.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of mass loss indicates the beginning of decomposition. The total mass loss should correspond to the theoretical mass of N₂ in the molecule (approx. 28% for this compound).

Explosive Risk Assessment

The explosive risk of a substance is characterized by its sensitivity to initiation by stimuli such as impact and friction, as well as its ability to sustain a detonation.

Quantitative Explosive Risk Data

There is a lack of specific, publicly available data on the impact sensitivity, friction sensitivity, and detonation velocity of this compound. The data for ethyl diazoacetate suggests that while it may not be readily detonable, it can be sensitive to impact.[3]

ParameterThis compound (MDA)Ethyl Diazoacetate (EDA)MethodReference
Impact Sensitivity (BAM Fallhammer) Not ReportedPredicted to be impact-sensitiveYoshida Correlation on DSC data[2][3]
Friction Sensitivity (BAM Friction Tester) Not ReportedNot Reported--
Detonation Velocity (m/s) Not ReportedDoes not sustain detonation under test conditionsTube detonation test[4]

Note: The Yoshida correlation is a method to predict impact sensitivity from DSC data. While useful, it is not a substitute for physical testing.

Experimental Protocol: BAM Impact Sensitivity Test (STANAG 4489)

This test determines the sensitivity of a substance to the stimulus of impact.

Objective: To determine the impact energy at which there is a 50% probability of initiation (H₅₀).

Apparatus:

  • BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.

  • Steel cylinders and guide rings.

Procedure:

  • Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is placed in the steel cylinder assembly.

  • Test Execution:

    • A drop weight (of a specified mass, e.g., 1 kg, 5 kg, or 10 kg) is released from a known height onto the sample.

    • The result is recorded as a "go" (initiation, indicated by an audible report, flash, or smoke) or a "no-go".

  • Staircase Method: The test is typically performed using the "staircase" method to determine the H₅₀ value. The height of the drop is increased after a "no-go" and decreased after a "go".

  • Data Analysis: The H₅₀ value is calculated statistically from the series of test results. A lower H₅₀ value indicates greater sensitivity to impact.

Experimental Protocol: BAM Friction Sensitivity Test

This test assesses the sensitivity of a substance to frictional stimuli.

Objective: To determine the lowest load at which an initiation occurs.

Apparatus:

  • BAM Friction Tester, consisting of a fixed porcelain pin and a movable porcelain plate.

  • A set of weights to apply a known load.

Procedure:

  • Sample Preparation: A small amount of the substance is spread on the porcelain plate.

  • Test Execution:

    • The porcelain pin is placed on the sample, and a specific load is applied via a weighted arm.

    • An electric motor moves the plate back and forth under the pin once over a distance of 10 mm.

  • Observation: The test is observed for any sign of initiation (e.g., crackling, report, or decomposition).

  • Data Analysis: The test is repeated with varying loads to find the minimum load that causes an initiation in at least one out of six trials.

Decomposition Pathway and Safe Handling

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound involves the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate.[5][6] This carbene can then undergo various secondary reactions, such as dimerization to form dimethyl maleate (B1232345) and dimethyl fumarate.

DecompositionPathway MDA This compound (N₂CHCO₂CH₃) Carbene Methoxycarbonylcarbene (:CHCO₂CH₃) MDA->Carbene Δ (Heat) Nitrogen Nitrogen Gas (N₂) MDA->Nitrogen Dimers Dimethyl Maleate & Dimethyl Fumarate Carbene->Dimers Dimerization

Safe Handling and Storage

Given its thermal sensitivity and potential for explosive decomposition, strict safety precautions are mandatory when working with this compound.

  • Handling:

    • Always handle this compound in a well-ventilated fume hood.[5]

    • Use personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and appropriate gloves.

    • All operations should be conducted behind a blast shield.[7]

    • Avoid heating this compound above 50°C.[5] Rapid heating can lead to detonation.

    • Avoid contact with rough surfaces, such as ground glass joints, which can initiate decomposition.[8]

    • Use non-sparking tools and ensure all equipment is properly grounded.

  • Storage:

    • Store in a cool, dark, and well-ventilated area, away from heat sources.

    • Store in a refrigerator or freezer in a container with a pressure-relief cap.

    • Do not store large quantities. Prepare and use the material as needed.

  • In Case of Spills:

    • Absorb spills with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of it as hazardous waste.

  • Disposal:

    • Unused this compound should be decomposed safely. A common method is the slow addition to a stirred solution of a weak acid (e.g., acetic acid) in a suitable solvent.

Visualized Workflows

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Sample 1. Weigh 1-5 mg MDA into high-pressure crucible Seal Crucible 2. Hermetically seal crucible Weigh Sample->Seal Crucible Load DSC 3. Load sample and reference crucibles Seal Crucible->Load DSC Run Program 4. Run thermal program (e.g., 25-300°C at 10°C/min) Load DSC->Run Program Analyze Curve 5. Analyze exothermic peak Run Program->Analyze Curve Determine Tonset 6. Determine T_onset Analyze Curve->Determine Tonset Determine dH 7. Calculate ΔH_d Analyze Curve->Determine dH

BAM Impact Test Workflow

Impact_Test_Workflow Prepare Sample 1. Prepare sample in BAM apparatus Set Height 2. Set initial drop height Prepare Sample->Set Height Drop Weight 3. Release drop weight Set Height->Drop Weight Observe 4. Observe for initiation Drop Weight->Observe Record Go 5a. Record 'Go' (Initiation) Observe->Record Go Yes Record NoGo 5b. Record 'No-Go' (No Initiation) Observe->Record NoGo No Adjust Height 6. Adjust height based on result (Decrease for 'Go', Increase for 'No-Go') Record Go->Adjust Height Record NoGo->Adjust Height Adjust Height->Drop Weight Repeat 7. Repeat test until sufficient data is collected Adjust Height->Repeat Calculate 8. Calculate H₅₀ value Repeat->Calculate

Conclusion

This compound is a valuable synthetic tool, but its use demands a thorough understanding and respect for its hazardous properties. It is thermally unstable and should not be heated above 50°C. While it may not readily detonate, it is predicted to be sensitive to impact. All work with this compound must be performed with appropriate safety measures, including the use of personal protective equipment and blast shields. The experimental protocols and data provided in this guide serve as a foundation for a robust risk assessment, enabling researchers to utilize this compound's reactivity while minimizing the associated risks.

References

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Diazoacetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diazoacetic esters, particularly ethyl diazoacetate, represent a cornerstone class of reagents in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their discovery in the late 19th century marked a significant milestone, opening new avenues for chemical transformation through carbene-mediated reactions, cycloadditions, and rearrangements. This technical guide provides a comprehensive historical account of the discovery of diazoacetic esters, chronicles the evolution of their synthetic methodologies, and presents detailed experimental protocols for their preparation. Quantitative data are summarized for comparative analysis, and key chemical pathways are illustrated to provide a deeper understanding of their chemical logic and practical application.

The Initial Discovery: A Serendipitous Synthesis

The history of diazoacetic esters begins with the German chemist Theodor Curtius . In 1883, while investigating the reactions of glycine (B1666218) ethyl ester hydrochloride with nitrous acid, Curtius successfully synthesized the first example of this compound class: ethyl diazoacetate (N=N=CHC(O)OC₂H₅).[1][2][3] This discovery was part of his broader, seminal work on diazo and azo compounds, which also led him to the discovery of hydrazine (B178648) and hydrazoic acid.[3][4][5][6]

Curtius's initial synthesis was a diazotization reaction, a process first reported by Peter Griess in 1858 in the context of aromatic amines.[7][8] Curtius ingeniously applied this chemistry to an amino acid ester, thereby creating a stable, isolable aliphatic diazo compound. This was a remarkable achievement, as aliphatic diazo compounds are often notoriously unstable. The stabilizing effect of the adjacent ester group was key to his success.

Discovery_of_Ethyl_Diazoacetate cluster_reactants Reactants cluster_products Products glycine_ester Glycine Ethyl Ester Hydrochloride reaction_vessel Diazotization Reaction (Curtius, 1883) glycine_ester->reaction_vessel sodium_nitrite Sodium Nitrite (B80452) (NaNO₂) sodium_nitrite->reaction_vessel acid Aqueous Acid acid->reaction_vessel eda Ethyl Diazoacetate (N₂CHCO₂Et) nacl Sodium Chloride (NaCl) water Water (H₂O) reaction_vessel->eda reaction_vessel->nacl reaction_vessel->water

Figure 1: The foundational 1883 experiment by Theodor Curtius.

The electronic structure of diazo compounds, characterized by delocalized π electron density over the α-carbon and two nitrogen atoms, classifies them as 1,3-dipoles.[7] The structural nature of these compounds, however, was not fully understood until 1957, when isotopic labeling experiments confirmed the linear arrangement of the C-N-N moiety, resolving the debate over a possible cyclic structure.[2]

Resonance_Structures

Figure 2: Key resonance contributors of diazoacetic esters.

Evolution of Synthetic Protocols

Following Curtius's work, the synthesis of ethyl diazoacetate became a standard procedure in organic chemistry. Over the decades, significant improvements have been made to enhance yield, safety, and scalability.

The Classic Curtius Method (ca. 1883)

The original method involved the slow, portion-wise addition of acid to an aqueous solution of glycine ethyl ester hydrochloride and sodium nitrite, typically in the presence of ether to extract the product as it formed.[9][10] The ether layer, containing the yellow diazo ester, was then separated, neutralized, and dried.[10] While groundbreaking, this method suffered from decomposition of the product due to its sensitivity to the aqueous acidic conditions.[11]

Improved Batch Synthesis: The Methylene (B1212753) Chloride Method

A major advancement in the synthesis was the use of water-immiscible organic solvents that could "protect" the newly formed diazoacetic ester from the acidic aqueous phase.[11][12] Methylene chloride proved to be particularly effective. This modification, detailed in Organic Syntheses, allows for the reaction to be conducted in a biphasic system where the ethyl diazoacetate is immediately extracted into the organic layer, minimizing acid-catalyzed decomposition and significantly improving yields.[12]

Modern Continuous-Flow Synthesis

Concerns over the explosive nature of diazo compounds, especially on a large scale, have driven the development of continuous-flow synthesis methods.[1][13] In this approach, small volumes of reactant solutions are continuously mixed in a microreactor, and the product is generated on demand. This technique offers superior control over reaction temperature and residence time, drastically improving safety by minimizing the amount of hazardous material present at any given moment.[13]

Continuous_Flow_Synthesis cluster_inputs Reagent Streams cluster_process Process cluster_outputs Outputs A Stream A: Glycine Ethyl Ester HCl in Buffer T_mixer T-Mixer A->T_mixer B Stream B: Dichloromethane (Solvent) B->T_mixer C Stream C: Sodium Nitrite (aq) Microreactor Microreactor Coil (Controlled Temp. & Residence Time) C->Microreactor T_mixer->Microreactor Separator Membrane Separator Microreactor->Separator Product Product Stream: EDA in CH₂Cl₂ Separator->Product Waste Aqueous Waste Separator->Waste

Figure 3: Workflow for continuous-flow synthesis of ethyl diazoacetate.

Quantitative Data Summary

The evolution of synthetic methods has led to significant improvements in yield and safety. The following tables summarize key quantitative data from various published protocols.

Table 1: Comparison of Synthetic Protocols for Ethyl Diazoacetate

ParameterClassic Curtius Method[10]Methylene Chloride Method[12]Continuous-Flow Method[13]
Primary Solvent Diethyl EtherMethylene ChlorideMethylene Chloride (Biphasic)
Reactants Glycine ethyl ester HCl, NaNO₂, H₂SO₄Glycine ethyl ester HCl, NaNO₂, H₂SO₄Glycine ethyl ester HCl, NaNO₂
Temperature 0–5 °C-9 to 0 °C20 °C (Optimized)
Reaction Time Several hours (portion-wise)~3 minutes (acid addition)2 minutes (residence time)
Reported Yield ~60-70% (typical)79–88%~95% (in-flow yield)
Key Feature Initial discovery methodImproved yield via product protectionEnhanced safety and control

Table 2: Physical and Chemical Properties of Ethyl Diazoacetate

PropertyValueReference(s)
Chemical Formula C₄H₆N₂O₂[1]
IUPAC Name Ethyl 2-diazoacetate[1]
CAS Number 623-73-4[1]
Appearance Golden yellow oil[12]
Refractive Index (n_D²⁵) 1.462[12]
Hazard Profile Potentially explosive, toxic[1][9][12]

Detailed Experimental Protocols

Protocol 1: Improved Batch Synthesis via Methylene Chloride Method

Adapted from N. E. Searle, Org. Synth. 1963, 4, 424.[12]

  • Apparatus Setup: A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet tube.

  • Initial Charging: Charge the flask with a solution of 140 g (1 mole) of ethyl glycinate (B8599266) hydrochloride in 250 ml of water and 600 ml of methylene chloride.

  • Cooling: Cool the mixture to -5°C to -9°C using an acetone/dry ice bath.

  • Nitrite Addition: While stirring, add an ice-cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml of water.

  • Diazotization: Over a period of approximately 3 minutes, add 95 g of 5% (by weight) sulfuric acid from the dropping funnel, maintaining the internal temperature below 0°C.

  • Workup: After the addition is complete, transfer the reaction mixture to a cold separatory funnel. Separate the golden-yellow organic layer.

  • Neutralization: Wash the organic layer with a cold 5% sodium bicarbonate solution until all traces of acid are removed (test with indicator paper).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the bulk of the methylene chloride by distillation at reduced pressure (~350 mm). The final traces of solvent are removed at 20 mm pressure with a maximum pot temperature of 35°C to avoid decomposition.

  • Product: The resulting yellow oil (90–100 g, 79–88% yield) is sufficiently pure for most applications. Store in a dark bottle in a cool place and use promptly.

Protocol 2: Continuous-Flow Synthesis

Adapted from D. I. Lurie et al., Beilstein J. Org. Chem. 2013, 9, 1847–1855.[13]

  • Solution Preparation:

    • Solution A: Dissolve glycine ethyl ester hydrochloride (10 mmol, 1.4 g) in 5 mL of a pH 3.5 sodium acetate (B1210297) buffer.

    • Solution B: Dichloromethane.

    • Solution C: Dissolve sodium nitrite (15 mmol, 1.0 g) in 5 mL of degassed water.

  • Apparatus Setup: A standard microreactor setup is used, consisting of three syringe pumps, a T-mixer, a residence time unit (e.g., PFA tubing coil), and a back-pressure regulator. The output is directed to a collection flask.

  • Pumping and Mixing:

    • Pump Solution A (e.g., at 86.25 μL/min) and Solution B (e.g., at 172.5 μL/min) to a T-mixer.

    • Introduce Solution C into the flow stream just before the microreactor coil.

  • Reaction: The combined streams flow through the microreactor coil, which is maintained at a controlled temperature (e.g., 20°C). The residence time is determined by the total flow rate and the reactor volume (e.g., 2 minutes).

  • Collection: The biphasic output from the reactor is collected. The organic phase containing the ethyl diazoacetate can be separated using an in-line membrane separator or a standard separatory funnel for subsequent use.

Early Applications: The Büchner–Curtius–Schlotterbeck Reaction

Soon after its discovery, Curtius, along with Eduard Buchner, investigated the reactivity of ethyl diazoacetate. In 1885, they reported its reaction with aldehydes and ketones, which led to homologated ketones or epoxides.[14] This reaction, later refined by Fritz Schlotterbeck, involves the nucleophilic attack of the diazo compound on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-rearrangement.

Buchner_Curtius_Schlotterbeck

Figure 4: Simplified mechanism of the Büchner-Curtius-Schlotterbeck reaction.

Conclusion

From Theodor Curtius's foundational discovery in 1883 to modern, safety-engineered continuous-flow processes, the story of diazoacetic esters is one of continuous innovation.[1][13] These reagents, born from the early explorations of nitrogen chemistry, quickly became indispensable tools for organic synthesis. Their ability to act as carbene precursors has enabled countless complex molecular constructions, including cyclopropanations and X-H insertions, which are vital in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The ongoing refinement of their synthesis underscores a central theme in chemistry: the quest for more efficient, safer, and more powerful methods to build the molecules that shape our world. The legacy of Curtius's yellow oil continues to be a vibrant and essential chapter in the history of organic chemistry.

References

Spectroscopic Data of Methyl Diazoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl diazoacetate (C₃H₄N₂O₂), a versatile reagent in organic synthesis. Due to its unique electronic structure, spectroscopic analysis is crucial for confirming its identity and purity. This document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, provides standard experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data is compiled from typical values for its constituent functional groups and analogous compounds, providing a reliable reference for characterization.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is simple, characterized by two singlets corresponding to the methoxy (B1213986) and the α-diazo protons.

Proton EnvironmentMultiplicityApproximate Chemical Shift (δ) in ppm
-OCH₃ (Methoxy)Singlet3.7 - 3.8
-CH N₂ (Methine)Singlet4.7 - 5.0

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides confirmation of the three distinct carbon environments within the molecule.

Carbon EnvironmentApproximate Chemical Shift (δ) in ppm
-OC H₃ (Methoxy)50 - 52
-C HN₂ (Diazo Carbon)45 - 48
-C =O (Carbonyl)165 - 168

Note: Spectra are typically broadband proton-decoupled, and chemical shifts are referenced to TMS at 0.00 ppm in a deuterated solvent like CDCl₃.

Table 3: IR Spectroscopic Data

The infrared spectrum of a diazoacetate is distinguished by two very strong and characteristic absorption bands: the N≡N stretch of the diazo group and the C=O stretch of the ester. The data presented is based on the closely related homolog, ethyl diazoacetate, and is expected to be nearly identical for the methyl ester.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)Intensity
Diazo (-N₂)N≡N Stretch2105 - 2115Strong, Sharp
Carbonyl (C=O)C=O Stretch1690 - 1710Strong
C-O StretchEster C-O Stretch1300 - 1350Strong
C-H Stretchsp³ C-H2950 - 3000Medium

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols outline standard procedures for NMR and FT-IR analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer : Filter the solution into a clean, standard 5 mm NMR tube to a minimum height of 4-5 cm to ensure it is within the detection region of the NMR coil.[1]

  • Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Data Acquisition :

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required to obtain a spectrum with adequate signal intensity.[1]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final NMR spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a pure liquid sample using salt plates.

  • Sample Preparation : As this compound is a liquid, the neat liquid film method is most appropriate. Place a single small drop of the compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2]

  • Film Formation : Place a second salt plate on top of the first and gently press and rotate the plates together to create a thin, uniform liquid film between them. The film should be free of air bubbles.[2]

  • Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Place the salt plate assembly into the sample holder in the spectrometer's beam path.

  • Data Acquisition : Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning : After analysis, immediately disassemble the salt plates and clean them thoroughly with a dry, appropriate solvent (e.g., anhydrous dichloromethane (B109758) or isopropanol) and store them in a desiccator to prevent damage from atmospheric moisture.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final data analysis and structural confirmation.

Spectroscopic_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Confirmation Sample This compound Sample NMR_Prep Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq Process Process Spectra (FT, Phasing, Baseline) NMR_Acq->Process IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Acq->Process Analyze Analyze Peaks (Shifts & Frequencies) Process->Analyze Confirm Confirm Structure Analyze->Confirm

Workflow for Spectroscopic Characterization.

References

A Technical Guide to Commercial Methyl Diazoacetate for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available methyl diazoacetate, a critical reagent in organic synthesis, particularly for the construction of cyclopropanes and heterocycles. This document outlines key suppliers, available specifications, safety and handling protocols, and detailed experimental procedures for its application in common synthetic transformations.

Commercial Availability and Specifications

This compound is available from a range of chemical suppliers, primarily offered in research to bulk quantities. Purity levels are typically ≥95% or ≥99%. While pricing is subject to change and varies by supplier and quantity, researchers can expect to source this reagent from the following reputable vendors.

Table 1: Prominent Commercial Suppliers of this compound

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Zhejiang Jiuzhou Pharmaceutical Co., Ltd. 99%6832-16-2C₃H₄N₂O₂100.08
LookChem 99% (from raw suppliers)6832-16-2C₃H₄N₂O₂100.077
Smolecule In Stock6832-16-2C₃H₄N₂O₂100.08
AChemBlock 95% (product discontinued)6832-16-2C₃H₄N₂O₂100.08
Weifang Yangxu Group Co., Ltd. 99%6832-16-2C₃H₄N₂O₂100.08

Note: Availability and product specifications should always be confirmed directly with the supplier. A Certificate of Analysis (CoA) should be requested to verify the purity and identity of the purchased material.

Table 2: Typical Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow liquid
Boiling Point ~187.5 °C (rough estimate)[1]
Density ~1.446 g/cm³ (rough estimate)[1]
Refractive Index ~1.511 (estimate)[1]
Solubility Soluble in many organic solvents (e.g., dichloromethane (B109758), diethyl ether)

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.[2]

Key Hazards:

  • Toxicity: Toxic if inhaled, ingested, or absorbed through the skin.[3]

  • Explosivity: Thermally unstable and can detonate with shock or upon heating (temperatures >50 °C).[2] It is crucial to avoid distillation of the neat material.

  • Irritant: Causes skin and serious eye irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a fume hood is mandatory. If there is a risk of inhalation, a respirator may be necessary.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed.

  • Store separately from acids and bases.

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Unused material should be treated as hazardous waste.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily used for the generation of methyl carbenoate, a carbene intermediate that undergoes various transformations. The two most prominent applications are rhodium-catalyzed cyclopropanation and 1,3-dipolar cycloaddition reactions.

Rhodium(II)-Catalyzed Cyclopropanation of Alkenes

This reaction is a powerful method for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. The reaction proceeds via the formation of a rhodium-carbene intermediate.[5]

G Workflow for Rhodium(II)-Catalyzed Cyclopropanation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine alkene and Rh(II) catalyst in an inert, dry solvent (e.g., CH2Cl2) under an inert atmosphere (e.g., Argon). addition Slowly add a solution of This compound via syringe pump at a controlled temperature (e.g., room temp). reagents->addition Begin reaction stirring Stir the reaction mixture for the specified time until completion (monitor by TLC or GC). addition->stirring quench Quench the reaction (if necessary). stirring->quench Reaction complete extract Perform aqueous work-up and extract with an organic solvent. quench->extract dry Dry the organic layer (e.g., over Na2SO4) and concentrate under reduced pressure. extract->dry purify Purify the crude product by column chromatography. dry->purify characterize Characterize the product (NMR, MS, etc.). purify->characterize

Caption: General workflow for a typical rhodium(II)-catalyzed cyclopropanation reaction.

This protocol is adapted from established procedures in the chemical literature.

Materials:

  • Styrene (B11656)

  • This compound

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware, syringe pump

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add rhodium(II) acetate dimer (0.01 mmol, 1 mol%) and anhydrous dichloromethane (10 mL).

  • Add styrene (1.0 mmol, 1.0 equiv) to the flask and stir the resulting solution at room temperature.

  • In a separate syringe, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

  • Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction at room temperature for an additional 1 hour, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

1,3-Dipolar Cycloaddition

This compound can also act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles.[2]

G Mechanism of 1,3-Dipolar Cycloaddition dipole This compound (1,3-Dipole) transition_state Concerted Transition State dipole->transition_state dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->transition_state product Five-membered Ring (e.g., Pyrazoline) transition_state->product [3+2]

Caption: Simplified representation of a concerted [3+2] cycloaddition mechanism.

This protocol is a representative procedure based on literature precedents.

Materials:

  • Electron-rich alkene (e.g., an enamine or vinyl ether)

  • This compound

  • Anhydrous solvent (e.g., toluene (B28343) or chloroform)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the electron-rich alkene (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (10 mL).

  • Add this compound (1.1 mmol, 1.1 equiv) to the solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the dipolarophile.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrazoline derivative.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its commercial availability from multiple suppliers allows for its broad application. However, due to its hazardous nature, strict adherence to safety and handling protocols is paramount. The detailed experimental procedures provided herein for its use in cyclopropanation and 1,3-dipolar cycloaddition reactions serve as a guide for researchers to effectively and safely utilize this important synthetic tool.

References

Safe Handling and Storage of Methyl Diazoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate is a versatile reagent in organic synthesis, primarily utilized for cyclopropanation reactions and insertions into various chemical bonds. However, its utility is matched by its significant hazards, including high toxicity and explosive instability. This guide provides an in-depth overview of the essential procedures for the safe handling, storage, and disposal of this compound to mitigate the risks associated with its use in a research and development setting.

Hazard Identification and Assessment

This compound is a hazardous compound that requires careful handling due to its toxicity and explosive nature. It is a yellow liquid at room temperature and is sensitive to heat, shock, and light.[1]

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₃H₄N₂O₂--INVALID-LINK--
Molecular Weight100.08 g/mol --INVALID-LINK--
Boiling Point39-43 °C at 10 mmHg--INVALID-LINK--
AppearanceYellow liquid--INVALID-LINK--
SolubilitySoluble in diethyl ether, dichloromethane (B109758), chloroform, benzene--INVALID-LINK--
Safety and Hazard Data
HazardDescriptionReferences
Explosivity Thermally unstable and can detonate if heated rapidly or to temperatures above 50 °C.[2][3] Diazo compounds are known to be shock-sensitive and can decompose violently under friction or impact.--INVALID-LINK--, --INVALID-LINK--
Toxicity Toxic if inhaled, ingested, or absorbed through the skin.[1] Diazoalkanes are known to be highly toxic.--INVALID-LINK--
Flammability While not explicitly detailed for this compound, related diazo compounds are flammable.
Reactivity Reacts with acids, and upon decomposition, forms a highly reactive carbene intermediate.
Thermal Stability Data

The thermal stability of diazo compounds is a critical safety parameter. The following table summarizes differential scanning calorimetry (DSC) data for related diazo compounds, which provides an indication of the thermal hazards associated with this compound.

CompoundOnset Temperature (T_onset) (°C)Enthalpy of Decomposition (ΔH_d) (kJ/mol)Reference
Ethyl (phenyl)diazoacetate75-160 (substituent dependent)~ -102--INVALID-LINK--
Ethyl diazoacetate~100-178--INVALID-LINK--

Note: The onset temperature and decomposition enthalpy can vary based on the specific substituents on the diazo compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber gloves are recommended.[4][5] Nitrile gloves may offer some resistance to esters but are generally not recommended for prolonged contact.[6] Always use thick, non-disposable gloves when direct contact is possible.Butyl rubber provides excellent resistance to a wide range of chemicals, including esters and ketones.[4][5]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential explosions.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against skin contact and potential fires.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with an organic vapor cartridge is required.This compound is volatile and toxic upon inhalation.

Safe Handling and Experimental Protocols

Adherence to strict protocols is crucial when working with a shock-sensitive and thermally unstable compound like this compound.

General Handling Precautions
  • Work in a designated area: All work with this compound should be performed in a well-ventilated chemical fume hood.

  • Minimize quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Avoid heat and friction: Do not heat this compound above 50 °C.[2][3] Avoid using ground glass joints and ensure all equipment is free of sharp edges that could cause friction.

  • Use appropriate equipment: Use equipment made of materials compatible with this compound. Avoid contact with metals that can catalyze decomposition.

  • Shielding: Always use a blast shield during reactions involving this compound.

Protocol for Synthesis of this compound

This protocol is adapted from the synthesis of ethyl diazoacetate and should be performed with extreme caution.

Materials:

  • Methyl glycinate (B8599266) hydrochloride

  • Sodium nitrite (B80452)

  • 5% Sulfuric acid

  • Dichloromethane

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Four-necked round-bottom flask with stirrer, dropping funnel, and thermometer

Procedure:

  • In a four-necked round-bottom flask, dissolve methyl glycinate hydrochloride in water and add dichloromethane. Cool the mixture to -5 °C in an ice-salt bath.

  • Slowly add an ice-cold aqueous solution of sodium nitrite with vigorous stirring.

  • Maintain the temperature below 0 °C and add 5% sulfuric acid dropwise from the dropping funnel over a period of approximately 3 minutes. The temperature should not be allowed to rise above 1 °C.[7]

  • After the addition is complete and heat evolution has ceased (approximately 10 minutes), transfer the reaction mixture to a pre-chilled separatory funnel.

  • Separate the yellow-green dichloromethane layer and immediately wash it with cold 5% sodium bicarbonate solution until the aqueous layer is no longer acidic.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a temperature not exceeding 35 °C.[7]

Protocol for a Typical Cyclopropanation Reaction

Materials:

  • Alkene substrate

  • This compound solution in a suitable solvent (e.g., dichloromethane)

  • Catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction flask with a stirrer and dropping funnel

Procedure:

  • Set up the reaction under an inert atmosphere.

  • Dissolve the alkene substrate and the catalyst in the chosen solvent in the reaction flask.

  • Slowly add the this compound solution dropwise from the dropping funnel to the reaction mixture at the desired temperature (often room temperature or below). The rate of addition should be controlled to manage the exotherm and gas evolution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding a small amount of a suitable quenching agent (e.g., acetic acid) to destroy any remaining diazo compound.

  • Proceed with the standard workup and purification procedures.

Storage Procedures

Proper storage is critical to prevent the decomposition and potential explosion of this compound.

Storage ConditionRecommendationRationale
Temperature Store in a refrigerator at 2-8 °C.Low temperatures inhibit thermal decomposition.
Container Store in a tightly sealed, opaque container (e.g., amber bottle) to protect from light.Light can promote decomposition.
Location Store in a designated, well-ventilated, and explosion-proof refrigerator or a dedicated storage cabinet for explosive materials.Segregation from incompatible materials and ignition sources is essential.
Incompatible Materials Store away from acids, oxidizing agents, and metals that can catalyze decomposition.Prevents accidental reactions and decomposition.
Labeling Clearly label the container with the chemical name, date of receipt, date opened, and a prominent warning about its explosive and toxic nature.Ensures proper identification and awareness of hazards.

Spill and Emergency Procedures

A clear and well-rehearsed emergency plan is essential for any laboratory handling this compound.

Spill Cleanup Protocol

For a minor spill (a few milliliters) within a fume hood:

  • Alert personnel: Immediately alert others in the laboratory.

  • Don appropriate PPE: Ensure you are wearing a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves.

  • Contain the spill: Use an inert absorbent material like vermiculite (B1170534) or sand to create a dike around the spill. Do not use combustible materials like paper towels.

  • Absorb the spill: Cover the spill with the absorbent material, working from the outside in.

  • Neutralize (optional but recommended): For diazo compounds, a common decontamination method involves treatment with a dilute acid (e.g., 10% acetic acid in an appropriate solvent) to quench the diazo group. This should be done cautiously as it will evolve nitrogen gas.

  • Collect waste: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontaminate the area: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

For a major spill (outside a fume hood or a large volume):

  • Evacuate: Immediately evacuate the laboratory, closing the door behind you.

  • Alert emergency services: Activate the nearest fire alarm and call emergency services, providing them with the specific details of the chemical spill.

  • Isolate the area: Prevent unauthorized personnel from entering the contaminated area.

  • Provide information: Be available to provide information to emergency responders.

Emergency Response Workflow

EmergencyResponse spill Chemical Spill Occurs assess Assess Severity (Minor vs. Major) spill->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major alert Alert Nearby Personnel minor_spill->alert evacuate Evacuate Immediate Area major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill ppe->contain neutralize Neutralize/Decontaminate contain->neutralize cleanup Collect & Package Waste neutralize->cleanup dispose Dispose of Hazardous Waste cleanup->dispose report Report Incident dispose->report alarm Activate Fire Alarm evacuate->alarm emergency_call Call Emergency Services alarm->emergency_call isolate Isolate the Area emergency_call->isolate isolate->report

Caption: Workflow for responding to a chemical spill of this compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Quenching: Before disposal, it is recommended to quench any unreacted this compound. This can be done by slowly adding a dilute acid (e.g., acetic acid) to the waste solution with stirring in a fume hood. Be aware that this will generate nitrogen gas.

  • Collection: Collect all quenched waste, including contaminated solids and solvents, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound (quenched)," and the associated hazards (Toxic, Reactive).

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company. Do not pour this compound waste down the drain.

Toxicology and Mechanism of Action

The toxicity of diazoalkanes like this compound is attributed to their ability to act as alkylating agents. The high reactivity of the diazo group, especially after protonation, leads to the formation of a diazonium ion which is a potent electrophile.

ToxicityMechanism MDA This compound (H₃COOC-CHN₂) protonation Protonation (e.g., by water or acid) MDA->protonation diazonium Methyldiazoacetate Diazonium Ion (H₃COOC-CH₂N₂⁺) protonation->diazonium n2_loss Loss of N₂ diazonium->n2_loss carbocation Carbocation Intermediate (H₃COOC-CH₂⁺) n2_loss->carbocation nucleophile Cellular Nucleophiles (DNA, RNA, Proteins) carbocation->nucleophile Reacts with alkylation Alkylation of Biomolecules nucleophile->alkylation Leads to damage Cellular Damage & Toxicity alkylation->damage

Caption: Generalized mechanism of toxicity for diazo compounds.

This alkylation of critical biomolecules such as DNA, RNA, and proteins can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.

By understanding the significant hazards of this compound and implementing the stringent safety protocols outlined in this guide, researchers can safely utilize this valuable reagent while minimizing the risk to themselves and their colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before use.

References

The Solubility of Methyl Diazoacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl diazoacetate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this guide outlines the key reaction pathways of this compound, offering valuable information for its application in organic synthesis.

Solubility Data

SolventQualitative Solubility
Diethyl EtherSoluble[1]
DichloromethaneSoluble[1]
ChloroformSoluble[1]
BenzeneSoluble[1]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent of interest. This protocol is adapted from standard laboratory procedures for solubility determination.

2.1. Materials

  • This compound (high purity)

  • Selected organic solvent (anhydrous, high purity)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe with a fine-tip needle

  • Pre-weighed, dry filter paper or a syringe filter (0.2 µm)

  • Drying oven or vacuum desiccator

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

  • Sample Withdrawal:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

  • Gravimetric Analysis:

    • Pass the withdrawn supernatant through a pre-weighed filter to remove any remaining solid particles.

    • Collect the filtered saturated solution in a pre-weighed, dry vial.

    • Determine the mass of the collected saturated solution.

    • Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum desiccator at a controlled, low temperature to avoid decomposition of the this compound.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound.

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] x 100

2.4. Safety Precautions

  • This compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid exposure to heat, light, and rough surfaces, as these can trigger decomposition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Reaction Pathways of this compound

This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to a carbene intermediate. Its main reaction pathways include cyclopropanation, insertion reactions, and 1,3-dipolar cycloadditions.

ReactionPathways cluster_reactions Key Reactions MDA This compound Cyclopropanation Cyclopropanation MDA->Cyclopropanation Rh(II) or Cu(I) catalyst Insertion X-H Insertion (X = O, S, N) MDA->Insertion Rh(II) catalyst Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition MDA->Dipolar_Cycloaddition Heat or Lewis Acid Cyclopropane Cyclopropane Derivative Cyclopropanation->Cyclopropane Insertion_Product Insertion Product Insertion->Insertion_Product Pyrazoline Pyrazoline/ Pyrazole Dipolar_Cycloaddition->Pyrazoline Alkene Alkene Alkene->Cyclopropanation XH_Bond Alcohol, Thiol, Amine XH_Bond->Insertion Dipolarophile Alkene, Alkyne Dipolarophile->Dipolar_Cycloaddition SynthesisWorkflow start Start dissolve Dissolve Methyl Glycinate HCl in water start->dissolve cool Cool solution to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous Sodium Nitrite solution cool->add_nitrite acidify Acidify with dilute Sulfuric Acid add_nitrite->acidify extract Extract with an organic solvent (e.g., CH2Cl2) acidify->extract wash Wash organic layer with saturated NaHCO3 and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo (low temperature) dry->concentrate end Pure this compound concentrate->end

References

Methodological & Application

Application Notes and Protocols: Methyl Diazoacetate in Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-catalyzed cyclopropanation of alkenes using methyl diazoacetate is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of the cyclopropane (B1198618) motif. This three-membered ring system is a key structural feature in numerous natural products, pharmaceuticals, and agrochemicals. The reaction proceeds via the formation of a rhodium-carbene intermediate, which then transfers the carbene fragment to an alkene in a stereospecific manner. The use of chiral rhodium catalysts has enabled highly enantioselective transformations, making this methodology particularly valuable in the synthesis of complex chiral molecules.[1]

These application notes provide a comprehensive overview of the rhodium-catalyzed cyclopropanation using this compound, including detailed experimental protocols, quantitative data for various catalyst-substrate combinations, and insights into its applications in drug development.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the rhodium-catalyzed cyclopropanation with diazo compounds involves several key steps. Initially, the diazo compound coordinates to the axial site of the dimeric rhodium(II) catalyst. This is followed by the irreversible loss of dinitrogen gas (N₂) to form a transient rhodium-carbene intermediate. This highly reactive species then undergoes a concerted, but often asynchronous, addition to the double bond of the alkene to furnish the cyclopropane product and regenerate the rhodium catalyst.[1][2]

The stereochemistry of the alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. When chiral rhodium catalysts are employed, the approach of the alkene to the rhodium-carbene is directed by the chiral ligands, leading to the formation of one enantiomer in excess. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of both the carbene substituents and the alkene.[2]

Diagram of the Catalytic Cycle:

Catalytic_Cycle cluster_cycle Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst complex1 [Rh₂(L)₄]·(N₂CHCO₂Me) Rh2L4->complex1 Coordination Diazo This compound (N₂CHCO₂Me) Diazo->complex1 Alkene Alkene (R¹CH=CHR²) carbene Rhodium Carbene [Rh₂(L)₄]=CHCO₂Me Alkene->carbene Cyclopropanation Product Cyclopropane Product N2 N₂ complex1->carbene - N₂ carbene->Rh2L4 + Product

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Quantitative Data Summary

The efficiency and stereoselectivity of the rhodium-catalyzed cyclopropanation are highly dependent on the choice of catalyst, substrate, and reaction conditions. Below are tables summarizing representative quantitative data for various systems.

Table 1: Cyclopropanation of Styrene (B11656) with Methyl Aryldiazoacetates using Chiral Rhodium(II) Catalysts.

EntryAryl Group (Ar)CatalystYield (%)d.r. (trans:cis)ee (%) (trans)
1PhenylRh₂(S-DOSP)₄91>95:598
24-MethoxyphenylRh₂(S-DOSP)₄95>95:598
34-BromophenylRh₂(S-DOSP)₄88>95:597
42-MethylphenylRh₂(S-PTAD)₄85>95:594
52-ChlorophenylRh₂(S-PTAD)₄82>95:595

Data synthesized from multiple sources.[2]

Table 2: Enantioselective Cyclopropanation of Electron-Deficient Alkenes with this compound Derivatives.

EntryAlkeneDiazoacetateCatalystYield (%)d.r.ee (%)
1Ethyl acrylateMethyl p-tolyldiazoacetateRh₂(S-DOSP)₄59>97:377
2Ethyl acrylatet-Butyl phenyldiazoacetateRh₂(S-TCPTAD)₄78>97:391
3Methyl acrylateMethyl styryldiazoacetateRh₂(S-TCPTAD)₄89>97:398
4AcrylonitrileMethyl p-tolyldiazoacetateRh₂(S-TCPTAD)₄75>97:395

Data extracted from a systematic study on electron-deficient alkenes.[3]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of an alkene with this compound using a dirhodium(II) catalyst.

Diagram of the Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask under N₂ - Add alkene and solvent start->setup catalyst Add Rhodium Catalyst setup->catalyst diazo_addition Slow Addition of This compound (via syringe pump) catalyst->diazo_addition reaction Stir at Room Temperature diazo_addition->reaction monitoring Monitor Reaction by TLC/GC reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%)

  • Alkene (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), pentane (B18724), or toluene)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and the anhydrous solvent.

  • Catalyst Addition: Add the dirhodium(II) catalyst (0.5-2 mol%) to the stirred solution.

  • Diazoacetate Addition: Prepare a solution of this compound (1.1-1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add the this compound solution dropwise to the reaction mixture over a period of 1-4 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as the dimer of the carbene.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified directly.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products, the enantiomeric excess can be determined by chiral HPLC or GC.

Protocol for Enantioselective Cyclopropanation of Styrene

This protocol is an example of an asymmetric cyclopropanation using a chiral dirhodium(II) catalyst.

Materials:

  • Rh₂(S-DOSP)₄ (1 mol%)

  • Styrene (1.0 equiv)

  • Methyl phenyldiazoacetate (1.2 equiv)

  • Anhydrous pentane

Procedure:

  • To a solution of Rh₂(S-DOSP)₄ (1 mol%) in anhydrous pentane at 0 °C under a nitrogen atmosphere, add styrene (1.0 equiv).

  • Slowly add a solution of methyl phenyldiazoacetate (1.2 equiv) in anhydrous pentane via syringe pump over 2 hours.

  • Stir the mixture at 0 °C for an additional 4 hours after the addition is complete.

  • Monitor the reaction by TLC. Once the diazo compound is consumed, concentrate the mixture in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Applications in Drug Development

The cyclopropane ring is a valuable pharmacophore that can impart unique conformational constraints, metabolic stability, and biological activity to a molecule. The rhodium-catalyzed cyclopropanation with this compound has been instrumental in the synthesis of several important drug candidates and approved drugs.

  • Cilastatin (B194054): This is a dehydropeptidase I inhibitor that is co-administered with the antibiotic imipenem (B608078) to prevent its renal degradation. A key step in the synthesis of cilastatin involves an enantioselective rhodium-catalyzed cyclopropanation to establish the chiral cyclopropane core.[1]

  • Quinolone Antibiotics: Several fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and sparfloxacin, feature a cyclopropane ring attached to the quinolone core. This substituent often enhances the antibacterial activity and pharmacokinetic properties of the drug.[4]

  • Antiviral Agents: The cyclopropane motif is present in a number of antiviral compounds. The rigid structure of the ring can help to properly orient functional groups for optimal binding to viral enzymes or proteins.

The ability to introduce the cyclopropane ring with high stereocontrol using rhodium catalysis makes this a go-to method for medicinal chemists in the lead optimization phase of drug discovery. It allows for the systematic exploration of the structure-activity relationship (SAR) of cyclopropyl-containing compounds.

References

Application Notes and Protocols: Copper-Catalyzed C-H Insertion Reactions with Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for copper-catalyzed C-H insertion reactions utilizing methyl diazoacetate. This class of reactions represents a powerful tool for the direct functionalization of carbon-hydrogen bonds, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity. Such transformations are of significant interest in organic synthesis, particularly in the development of novel therapeutic agents and complex molecules.

Introduction

Copper-catalyzed C-H insertion reactions offer a cost-effective and environmentally benign alternative to traditional methods that often require pre-functionalized substrates.[1][2][3][4] The reaction proceeds through the in-situ generation of a copper-carbene intermediate from a diazo compound, which then inserts into a C-H bond.[1][5] This methodology has been successfully applied to a wide range of substrates, including alkanes, ethers, and aromatic compounds, as well as in intramolecular cyclizations to form various heterocyclic structures.[6][7][8][9][10]

Reaction Mechanism

The generally accepted mechanism for the copper-catalyzed C-H insertion reaction involves three key steps:

  • Formation of the Copper-Carbene Intermediate: The copper catalyst reacts with this compound to release dinitrogen gas and form a highly reactive copper-carbene species.[1]

  • C-H Bond Insertion: The electrophilic copper-carbene intermediate then reacts with a C-H bond of the substrate in a concerted or stepwise manner.

  • Product Formation and Catalyst Regeneration: The insertion event leads to the formation of the carbon-carbon bond and the desired product, regenerating the copper catalyst for the next catalytic cycle.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_CH_insertion C-H Insertion Cu(I) Catalyst Cu(I) Catalyst This compound This compound Copper-Carbene Intermediate Copper-Carbene Intermediate N2 N₂ Substrate Substrate (R-H) Transition State Transition State Product Product (R-CH₂CO₂Me)

Applications and Substrate Scope

Copper-catalyzed C-H insertion reactions with this compound have been employed in a variety of synthetic contexts.

Intermolecular C-H Insertion

This reaction allows for the direct functionalization of unactivated C(sp³)-H bonds in alkanes and ethers.[6][7][11] The use of sterically demanding ligands on the copper catalyst can enhance reaction efficiency and selectivity.[7]

Table 1: Examples of Intermolecular Copper-Catalyzed C-H Insertion with Diazoacetates

EntrySubstrateCatalyst (mol%)Diazo CompoundSolventProduct(s)Yield (%)Reference
1Cyclohexane"Sandwich" diimine-Cu(I) (1)Ethyl diazoacetateCH₂Cl₂Ethyl 2-cyclohexylacetate98[7]
2Adamantane"Sandwich" diimine-Cu(I) (1)Ethyl diazoacetateCH₂Cl₂Ethyl 2-(1-adamantyl)acetate79[7]
3Tetrahydrofuran"Sandwich" diimine-Cu(I) (1)Ethyl diazoacetateCH₂Cl₂Ethyl 2-(tetrahydrofuran-2-yl)acetate52[7]
4Dioxane"Sandwich" diimine-Cu(I) (1)Ethyl diazoacetateCH₂Cl₂Ethyl 2-(1,4-dioxan-2-yl)acetate74[7]
5n-Octane"Sandwich" diimine-Cu(I) (1)Ethyl diazoacetateCH₂Cl₂Mixture of 2-, 3-, and 4-substituted isomers50[7]
Intramolecular C-H Insertion

Intramolecular C-H insertion reactions are powerful for the synthesis of cyclic compounds, including lactams, cyclic sulfones, and other heterocyclic systems.[8] These reactions often exhibit high levels of regio- and stereoselectivity.

Table 2: Examples of Intramolecular Copper-Catalyzed C-H Insertion

EntrySubstrateCatalystSolventProductYield (%)ee (%)Reference
1α-Diazo-β-keto sulfoneCuCl/NaBARF/bis-oxazoline ligandDichloromethane (B109758)cis-ThiopyranModerate85-98
2α-Diazo-β-keto sulfoneCu(CH₃CN)₄PF₆/bis-oxazoline ligandDichloromethanetrans-SulfolaneModerate54[12]
32-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamideCu(acac)₂TolueneN,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide90-[8]
4α-Diazo-β-keto sulfoneCopper-bis(oxazoline)Not specifiedCyclopentanoneModerate to goodup to 82

Experimental Protocols

The following are general protocols for performing copper-catalyzed C-H insertion reactions. Note: These are generalized procedures and may require optimization for specific substrates and catalysts.

General Protocol for Intermolecular C-H Insertion in Alkanes

This protocol is adapted from the work of Pérez and co-workers on "sandwich" diimine-copper catalysts.[7]

Materials:

  • "Sandwich" diimine-copper(I) catalyst (e.g., 1 mol%)

  • Alkane substrate (can be used as solvent or with a co-solvent)

  • This compound (or ethyl diazoacetate)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, syringe pump, and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper catalyst and the alkane substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous CH₂Cl₂.

  • In a separate flask, prepare a solution of this compound in anhydrous CH₂Cl₂.

  • Using a syringe pump, add the this compound solution to the reaction mixture over a period of 1 to 48 hours at room temperature with vigorous stirring. The slow addition is crucial to minimize the formation of carbene dimerization byproducts.[7]

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Flask Flame-dried Schlenk Flask Inert_Atmosphere Inert Atmosphere (N₂/Ar) Flask->Inert_Atmosphere Catalyst_Substrate Add Catalyst and Substrate Inert_Atmosphere->Catalyst_Substrate Stirring Vigorous Stirring at RT Catalyst_Substrate->Stirring Diazo_Solution Prepare this compound Solution Syringe_Pump Slow Addition via Syringe Pump Diazo_Solution->Syringe_Pump Syringe_Pump->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Concentration Concentrate in vacuo Monitoring->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

General Protocol for Intramolecular C-H Insertion

This protocol is a general representation based on procedures for the synthesis of cyclic compounds.[12][8]

Materials:

  • Copper catalyst (e.g., Cu(acac)₂, CuCl, 1-5 mol%)

  • Diazo substrate

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a condenser and under an inert atmosphere, add the copper catalyst and anhydrous solvent.

  • Heat the mixture to the desired temperature (e.g., refluxing dichloromethane or toluene).[12][8]

  • In a separate flask, dissolve the diazo substrate in the anhydrous solvent.

  • Add the solution of the diazo substrate dropwise to the heated catalyst mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 3-24 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclic product.

Safety Considerations

  • Diazo Compounds: this compound and other diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood. Avoid using ground glass joints and contact with sharp metal objects. For larger scale reactions, consider in-situ generation of the diazo compound.[13]

  • Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to prevent moisture contamination.

  • Inert Atmosphere: The use of an inert atmosphere is recommended to prevent oxidation of the catalyst and other side reactions.

By following these guidelines and protocols, researchers can effectively utilize copper-catalyzed C-H insertion reactions with this compound for the efficient synthesis of a wide range of valuable organic molecules.

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Using Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis for the construction of five-membered heterocyclic rings. Among the various 1,3-dipoles, methyl diazoacetate serves as a key building block for the synthesis of pyrazolines and pyrazoles, scaffolds that are prevalent in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] This reaction, often referred to as a Huisgen cycloaddition, proceeds via a concerted [3+2] cycloaddition mechanism between the diazo compound (the 1,3-dipole) and a dipolarophile, typically an alkene or alkyne. The resulting heterocycles are crucial intermediates in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] This document provides a detailed protocol for performing this reaction, quantitative data for various substrates, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Theory

The 1,3-dipolar cycloaddition of this compound with an alkene is a pericyclic reaction where the 4π-electron system of the diazo compound reacts with the 2π-electron system of the alkene. The reaction is typically concerted, meaning bond formation occurs in a single transition state, although stepwise mechanisms can operate, particularly with electron-rich dipolarophiles like enamines.[5] The regioselectivity of the reaction is governed by the electronic properties of both the dipole and the dipolarophile, and can be rationalized by Frontier Molecular Orbital (FMO) theory.[5] For electron-deficient alkenes, the reaction is primarily controlled by the interaction between the highest occupied molecular orbital (HOMO) of the diazoalkane and the lowest unoccupied molecular orbital (LUMO) of the alkene. The reaction can be performed thermally or with catalysis (e.g., Rhodium (II) or Copper (I) complexes) to improve efficiency and control selectivity.[6][7]

Caption: General Mechanism of 1,3-Dipolar Cycloaddition.

Applications in Drug Development

Pyrazole (B372694) and pyrazoline cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[8] Their derivatives have been developed into successful drugs, such as the anti-inflammatory agent Celecoxib. The synthesis of novel pyrazole derivatives via 1,3-dipolar cycloaddition is a common strategy in drug discovery programs. For example, various synthesized pyrazoles have shown potent antibacterial activity, with some compounds exhibiting strong inhibition against strains like Staphylococcus aureus.[8] The mechanism of action for many antibacterial agents involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is responsible for supercoiling DNA during replication.

SignalingPathway Logical Pathway for Antibacterial Action Synthesis 1,3-Dipolar Cycloaddition (this compound + Alkene) Pyrazole Synthesized Pyrazole Derivative Synthesis->Pyrazole Yields Target Bacterial DNA Gyrase Pyrazole->Target Binds to & Inhibits Process DNA Supercoiling & Replication Pyrazole->Process Inhibition Target->Process Is required for Outcome Bacterial Cell Death Process->Outcome Leads to (if inhibited)

Caption: Logical Pathway for Antibacterial Action.

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition of diazoacetates is highly dependent on the nature of the dipolarophile and the reaction conditions. Catalysts are often employed to increase reaction rates and control regioselectivity. The following table summarizes representative data from various studies.

DipolarophileCatalyst (Loading)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenylpropargylZn(OTf)₂TriethylamineRT-89[9]
Methyl PropiolateRh₂(OAc)₄ (cat.)Benzene (B151609)Reflux170[6]
Methyl AcrylateNoneBenzene-d₆RT-- (Kinetics Studied)[10]
α-Methylene CarbonylDBU (1.7 eq.)Acetonitrile--Good[9]
1-(N-pyrrolidino)cyclopenteneNoneChloroformReflux-15 (after HCl workup)[5]
N-PhenylmaleimideRh₂(OAc)₄ (cat.)BenzeneReflux-95[6]

Note: "RT" denotes room temperature. "-" indicates data not specified in the cited source.

Detailed Experimental Protocol

This protocol provides a general method for the rhodium(II)-catalyzed 1,3-dipolar cycloaddition of this compound with an alkene or alkyne dipolarophile.

Safety Precautions:

  • This compound is toxic and potentially explosive, especially if heated rapidly or distilled without care. It should always be handled in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents like benzene are carcinogenic and should be handled with extreme caution. Toluene (B28343) can be a less hazardous substitute.

Materials:

  • This compound (handle as a solution in a stable solvent like dichloromethane (B109758) if possible)

  • Dipolarophile (e.g., methyl acrylate, N-phenylmaleimide, methyl propiolate)

  • Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

  • Anhydrous solvent (e.g., benzene or toluene)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

ExperimentalWorkflow Experimental Workflow Diagram Start Start Setup 1. Reaction Setup - Add dipolarophile, solvent, and catalyst to flask. - Purge with N2/Ar. Start->Setup Addition 2. Reagent Addition - Slowly add this compound solution. Setup->Addition Reaction 3. Reaction - Heat to reflux (or stir at RT). - Monitor by TLC/GC-MS. Addition->Reaction Workup 4. Workup - Cool to RT. - Remove solvent via rotary evaporation. Reaction->Workup Purify 5. Purification - Purify crude residue by flash column chromatography. Workup->Purify Analyze 6. Analysis - Characterize product using NMR, IR, MS. Purify->Analyze End End Analyze->End

Caption: Experimental Workflow Diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dipolarophile (1.0 mmol, 1.0 equiv), a catalytic amount of rhodium(II) acetate dimer (approx. 1-2 mol%, ~2-4 mg), and anhydrous benzene or toluene (5-10 mL).[6]

  • Reagent Addition: While stirring the solution, slowly add a solution of this compound (1.1 mmol, 1.1 equiv) in the reaction solvent dropwise over 10-15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80°C for benzene).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from 1 to several hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

References

Application of Methyl Diazoacetate in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl diazoacetate (MDA) is a versatile and highly reactive reagent in organic synthesis, primarily serving as a precursor to a methyl carbene moiety under transition metal catalysis. Its application has been pivotal in the construction of complex molecular architectures found in a variety of natural products. The ability of the carbene intermediate to undergo a range of transformations, including cyclopropanation, C-H insertion, and X-H insertion, allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, often with high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of select natural products, highlighting its role in key bond-forming events.

Core Applications in Natural Product Synthesis

The utility of this compound in the synthesis of natural products is most prominently demonstrated in the following reaction types:

  • Cyclopropanation: The reaction of the methyl carbene generated from MDA with alkenes is a powerful method for the construction of cyclopropane (B1198618) rings, a structural motif present in numerous biologically active natural products. Asymmetric catalysis in these reactions allows for the enantioselective synthesis of chiral cyclopropanes.

  • C-H Insertion: The insertion of the methyl carbene into carbon-hydrogen bonds offers a direct and atom-economical approach to C-C bond formation. This strategy has been employed to forge key bonds in complex carbocyclic frameworks.

  • X-H Insertion: Insertion into heteroatom-hydrogen bonds (e.g., O-H, N-H) provides a straightforward route to ethers, esters, and amines. In the context of natural product synthesis, this is often seen in the formation of α-alkoxy and α-amino esters.

  • Aldol-type Reactions: While not a direct carbene reaction, the nucleophilic character of the carbon bearing the diazo group allows for additions to carbonyls, which can be a key step in building up molecular complexity.

Application Example 1: Total Synthesis of (-)-Preussochromone D

Natural Product: (-)-Preussochromone D is a fungal metabolite with a complex polycyclic structure.

Key Transformation: A crucial step in the second-generation total synthesis by Koert and coworkers involves a diastereoselective aldol-type addition of this compound to an aldehyde. This reaction sets a key stereocenter and introduces a functional handle that is later converted to an α-ketoester for a subsequent intramolecular aldol (B89426) reaction.

Quantitative Data
EntryAldehyde SubstrateReagents and ConditionsProductYieldDiastereomeric Ratio (d.r.)
1Chromanone-derived aldehyde1. This compound, DBU, THF, -78 °C to rtα-diazo-β-hydroxy ester70%1:1
Experimental Protocol: Diastereoselective Aldol-Type Addition of this compound

Materials:

  • Chromanone-derived aldehyde (1.0 equiv)

  • This compound (3.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the chromanone-derived aldehyde in anhydrous THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • To this cooled solution, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added.

  • This compound is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-diazo-β-hydroxy ester as a mixture of diastereomers.

Note: this compound is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood.

Visualization of Key Transformation

preussochromone_synthesis aldehyde Chromanone Aldehyde reagents DBU, THF -78 °C to rt aldehyde->reagents mda This compound (N2CHCO2Me) mda->reagents product α-Diazo-β-hydroxy ester reagents->product Aldol-type Addition

Caption: Key aldol-type addition in the synthesis of (-)-Preussochromone D.

Application Example 2: Total Synthesis of (+)-Hamavellone B

Natural Product: (+)-Hamavellone B is a natural product that exhibits biological activity.

Key Transformation: The total synthesis of (+)-hamavellone B features a highly enantioselective cyclopropanation of an α,β-unsaturated aldehyde with an α-alkyl-α-diazoester, catalyzed by a chiral oxazaborolidinium ion. This reaction constructs a key cyclopropane ring with a quaternary stereocenter with excellent stereocontrol. While this example uses a derivative of this compound, the principle of the reaction is directly applicable.

Quantitative Data
EntryAlkene SubstrateDiazo CompoundCatalystProductYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1α-BromoacroleinMethyl 2-diazopropanoateChiral Oxazaborolidinium IonFunctionalized Cyclopropane66%>20:199%
Experimental Protocol: Enantioselective Cyclopropanation

Materials:

  • α-Bromoacrolein (1.7 equiv)

  • Methyl 2-diazopropanoate (1.0 equiv)

  • Chiral oxazaborolidinium ion catalyst (20 mol%)

  • Anhydrous Propionitrile (B127096)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral oxazaborolidinium ion catalyst.

  • Add anhydrous propionitrile and cool the solution to -78 °C.

  • Add α-bromoacrolein to the cooled catalyst solution.

  • A solution of methyl 2-diazopropanoate in anhydrous propionitrile is then added dropwise to the reaction mixture over a period of 10 minutes.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the optically enriched functionalized cyclopropane.

Visualization of Catalytic Cycle

cyclopropanation_cycle catalyst Chiral Catalyst carbene_complex Catalyst-Carbene Complex catalyst->carbene_complex + Diazo diazo This compound (N2CHCO2Me) carbene_complex->catalyst + Alkene - Product cyclopropane Cyclopropane Product n2 N2 carbene_complex->n2 - N2 alkene Alkene

Caption: Generalized catalytic cycle for enantioselective cyclopropanation.

Conclusion

This compound and its derivatives are indispensable reagents in the field of natural product synthesis. The ability to generate carbene intermediates under mild, catalytic conditions allows for the implementation of powerful bond-forming strategies, including cyclopropanation and C-H insertion reactions. The examples of the total syntheses of (-)-Preussochromone D and (+)-Hamavellone B demonstrate the criticality of these methods in constructing complex and stereochemically rich natural products. The continued development of new catalysts and protocols for reactions involving this compound will undoubtedly lead to even more elegant and efficient syntheses of biologically important molecules. Researchers and drug development professionals are encouraged to consider these powerful transformations in their synthetic planning.

Application Notes and Protocols for Enantioselective Cyclopropanation with Methyl Diazoacetate and Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantioselective cyclopropanation is a cornerstone of modern organic synthesis, providing a powerful method for the construction of chiral cyclopropane (B1198618) rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2] The reaction of a diazo compound, such as methyl diazoacetate, with an alkene in the presence of a chiral transition metal catalyst is one of the most effective strategies for achieving high enantioselectivity.[2][3] This document provides detailed application notes and experimental protocols for enantioselective cyclopropanation using various chiral catalyst systems, including those based on dirhodium(II), copper(I), and cobalt(II) complexes.

General Reaction Mechanism

The catalytic cycle of metal-catalyzed cyclopropanation generally proceeds through the following key steps:

  • Catalyst Activation: The chiral metal complex reacts with the diazo compound (e.g., this compound) to form a metal-carbene intermediate, with the concomitant release of dinitrogen gas.[3]

  • Carbene Transfer: The electrophilic metal-carbene then reacts with an alkene in a concerted, though often asynchronous, fashion.[4][5]

  • Cyclopropane Formation and Catalyst Regeneration: The alkene attacks the carbene carbon, leading to the formation of the cyclopropane ring and regeneration of the active catalyst, which can then enter a new catalytic cycle.

The enantioselectivity of the reaction is determined by the facial selectivity of the alkene's approach to the chiral metal-carbene intermediate, which is dictated by the steric and electronic properties of the chiral ligand.[5]

Reaction_Mechanism cluster_cycle Catalytic Cycle Catalyst Catalyst Metal_Carbene Chiral Metal-Carbene Intermediate Catalyst->Metal_Carbene + Diazo - N2 Diazo This compound (N2CHCO2Me) Cyclopropane Enantioenriched Cyclopropane Metal_Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Catalyst

Caption: General catalytic cycle for enantioselective cyclopropanation.

Chiral Dirhodium(II) Catalysts

Dirhodium(II) tetracarboxylate and tetracarboxamidate complexes are among the most versatile and effective catalysts for enantioselective cyclopropanation.[1] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Featured Catalyst: Dirhodium(II) tetrakis[N-dodecylbenzenesulfonyl-(R)-prolinate], Rh₂(R-DOSP)₄

Rh₂(R-DOSP)₄ is a highly effective catalyst for the asymmetric cyclopropanation of alkenes with aryldiazoacetates, often providing excellent yields and enantioselectivities.[1][6][7]

Table 1: Enantioselective Cyclopropanation of Styrene (B11656) with Methyl Phenyldiazoacetate using various Dirhodium(II) Catalysts

CatalystYield (%)ee (%)dr (trans:cis)Reference
Rh₂(R-DOSP)₄9598>99:1[1][6]
Rh₂(S-PTAD)₄8594>99:1[1][6]
Rh₂(R-BNP)₄9296>99:1[1][6]

Reaction conditions: Styrene (10 equiv), methyl phenyldiazoacetate (1 equiv), catalyst (0.1 mol%), CH₂Cl₂, 23 °C.

Experimental Protocol: Cyclopropanation using Rh₂(R-DOSP)₄

This protocol is adapted from the general procedures described for dirhodium(II)-catalyzed cyclopropanations.[4][7]

Materials:

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄)

  • Styrene (freshly distilled)

  • Methyl phenyldiazoacetate

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Hexanes (for purification)

  • Ethyl acetate (B1210297) (for purification)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, argon-purged flask containing a magnetic stir bar, add the chiral dirhodium(II) catalyst (0.001 mmol, 0.1 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and freshly distilled styrene (1.0 mmol, 10 equiv).

  • In a separate syringe, dissolve methyl phenyldiazoacetate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL).

  • Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Monitor the reaction by TLC until the diazo compound is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 98:2 hexanes:ethyl acetate) to afford the desired cyclopropane.

  • Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC).

Experimental_Workflow Start Start Setup Prepare reaction flask under Argon (Catalyst, Styrene, CH2Cl2) Start->Setup Diazo_Prep Prepare diazoacetate solution in syringe Setup->Diazo_Prep Addition Slow addition of diazoacetate via syringe pump (4 h) Diazo_Prep->Addition Reaction Stir at room temperature (1 h) Addition->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Concentrate in vacuo Monitoring->Workup Purification Flash column chromatography Workup->Purification Analysis Determine yield, dr, and ee Purification->Analysis End End Analysis->End

Caption: Typical experimental workflow for dirhodium-catalyzed cyclopropanation.

Chiral Copper(I) Catalysts

Copper complexes bearing chiral bis(oxazoline) (BOX) or azabis(oxazoline) (azaBOX) ligands are also highly effective catalysts for enantioselective cyclopropanation.[8][9] These catalysts are often generated in situ from a copper(I) or copper(II) precursor and the chiral ligand.

Featured Catalyst System: Copper(I)-Bis(oxazoline) (Cu-BOX)

The Cu(I)-BOX system is a classic and reliable choice for the cyclopropanation of terminal olefins with diazoacetates.

Table 2: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using a Cu(I)-BOX Catalyst

LigandCu SourceYield (%)ee (%) (trans/cis)dr (trans:cis)Reference
Phenyl-BOXCuOTf90-9599 (trans), 97 (cis)82:18[9]
tert-Butyl-BOXCuOTf6899 (trans), 95 (cis)71:29[9]

Reaction conditions: Styrene (5.0 mmol), ethyl diazoacetate (1.0 mmol), CuOTf (1 mol%), ligand (1.1 mol%), CH₂Cl₂, -20 °C to 25 °C.

Experimental Protocol: Cyclopropanation using a Cu(I)-BOX Catalyst

This protocol is a general representation of the procedures found in the literature.[8][9]

Materials:

  • Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, argon-purged flask, dissolve the chiral bis(oxazoline) ligand (0.055 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (2.0 mL).

  • Add CuOTf·0.5C₆H₆ (0.05 mmol, 1 mol%) and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add freshly distilled styrene (5.0 mmol, 5 equiv).

  • Slowly add a solution of ethyl diazoacetate (1.0 mmol, 1 equiv) in anhydrous CH₂Cl₂ (5.0 mL) over 6-8 hours using a syringe pump.

  • Allow the reaction to stir at the same temperature until the diazo compound is consumed (monitored by TLC).

  • Warm the reaction to room temperature and pass it through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the cyclopropane products.

  • Analyze for yield, diastereomeric ratio, and enantiomeric excess.

Chiral Cobalt(II) Catalysts

Chiral cobalt(II) porphyrin complexes have emerged as powerful catalysts for cyclopropanation, often exhibiting unique reactivity and selectivity profiles, particularly for electron-deficient olefins.[2][10][11] These reactions often proceed via a metalloradical mechanism.

Featured Catalyst: [Co(P1)]

[Co(P1)], a D₂-symmetric chiral porphyrin complex, is effective for the asymmetric cyclopropanation of a wide range of olefins.[2][12]

Table 3: Enantioselective Intramolecular Cyclopropanation of Allyl α-Diazoacetates using [Co(P1)]

SubstrateYield (%)ee (%)dr (trans:cis)Reference
Cinnamyl α-diazoacetate8592>99:1[2]
Allyl α-diazoacetate7088>99:1[2]

Reaction conditions: Diazoacetate (0.2 M), [Co(P1)] (2 mol%), 4-(Dimethylamino)pyridine (DMAP, 4 mol%), Toluene (B28343), 25 °C.

Experimental Protocol: Intramolecular Cyclopropanation using [Co(P1)]

This protocol is based on the metalloradical cyclopropanation methodology.[2]

Materials:

  • Chiral cobalt(II) porphyrin catalyst [Co(P1)]

  • Allyl α-diazoacetate substrate

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, add the [Co(P1)] catalyst (0.004 mmol, 2 mol%) and DMAP (0.008 mmol, 4 mol%) to a vial.

  • Add anhydrous toluene (1.0 mL).

  • Add the allyl α-diazoacetate substrate (0.2 mmol, 1 equiv).

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • Remove the vial from the glovebox and concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to obtain the bicyclic product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess.

Catalyst_Comparison cluster_catalysts Catalyst_Systems Chiral Catalyst Systems for Cyclopropanation Rhodium Dirhodium(II) Carboxamidates Rh₂(DOSP)₄ Rh₂(PTAD)₄ High turnover Broad substrate scope Excellent ee for styrenes Catalyst_Systems->Rhodium Copper Copper(I)-BOX/azaBOX CuOTf + Ligand Readily available ligands Good for terminal olefins In situ catalyst formation Catalyst_Systems->Copper Cobalt Cobalt(II) Porphyrins [Co(P1)] Metalloradical mechanism Effective for intramolecular reactions Good for electron-deficient olefins Catalyst_Systems->Cobalt

Caption: Comparison of common chiral catalyst systems.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should be followed at all times. The synthesis and handling of diazo compounds require caution as they can be explosive.

References

Application Notes and Protocols: Mechanism of Carbene Formation from Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl diazoacetate is a versatile and highly reactive reagent in organic synthesis, primarily serving as a precursor to the carbomethoxycarbene intermediate. This reactive species can undergo a variety of transformations, including cyclopropanation of alkenes, insertion into C-H and X-H bonds (where X = O, N, S), and ylide formation.[1] The generation of the carbene from this compound can be achieved through thermal, photochemical, or transition metal-catalyzed methods, each with distinct mechanistic pathways and levels of selectivity. Understanding these mechanisms is crucial for controlling the reactivity and achieving desired synthetic outcomes in drug discovery and development, where the construction of complex molecular architectures is paramount.

Safety Precautions: this compound is toxic, thermally unstable, and potentially explosive.[1][2] It should be handled with extreme caution in a well-ventilated fume hood, avoiding exposure to high temperatures (>50 °C), strong acids, and direct sunlight.[1][2] All operations should be conducted behind a safety shield.

Mechanisms of Carbene Formation

The formation of carbomethoxycarbene from this compound universally proceeds via the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. However, the method of initiation significantly influences the nature of the carbene intermediate and, consequently, the reaction's stereoselectivity and chemoselectivity.

Thermal Decomposition

Heating this compound leads to the homolytic cleavage of the C-N bond, releasing nitrogen gas and generating a carbene intermediate.[3] This method typically requires elevated temperatures and can be less selective than other methods. The carbene can be formed in either the singlet or triplet state, with the triplet state often being favored at higher temperatures. The lack of a catalyst makes this method attractive for certain applications where metal contamination is a concern.

Reaction Workflow: Thermal Carbene Formation

G cluster_0 Thermal Decomposition This compound This compound Transition_State Transition State This compound->Transition_State Δ (Heat) Carbene_N2 Carbomethoxycarbene + N₂ Transition_State->Carbene_N2 Singlet_Carbene Singlet Carbene Carbene_N2->Singlet_Carbene Triplet_Carbene Triplet Carbene Singlet_Carbene->Triplet_Carbene Intersystem Crossing Products Products Singlet_Carbene->Products Stereospecific Reactions Triplet_Carbene->Products Non-stereospecific Reactions

Caption: Thermal decomposition of this compound.

Photochemical Decomposition

Photolysis of this compound using ultraviolet (UV) or visible light provides an alternative method for carbene generation.[4][5] Direct photolysis typically leads to the formation of the more energetic singlet carbene, which can then undergo intersystem crossing to the more stable triplet carbene.[6] The ratio of singlet to triplet carbenes can be influenced by the use of photosensitizers. Singlet carbenes generally exhibit higher stereospecificity in reactions like cyclopropanation, while triplet carbenes behave more like diradicals.[5][6]

Reaction Workflow: Photochemical Carbene Formation

G cluster_0 Photochemical Decomposition Methyl_Diazoacetate This compound Excited_State Excited State Methyl_Diazoacetate->Excited_State Carbene_N2 Carbomethoxycarbene + N₂ Excited_State->Carbene_N2 Singlet_Carbene Singlet Carbene Carbene_N2->Singlet_Carbene Triplet_Carbene Triplet Carbene Singlet_Carbene->Triplet_Carbene Intersystem Crossing Products Products Singlet_Carbene->Products Stereospecific Reactions Triplet_Carbene->Products Non-stereospecific Reactions G cluster_0 Rhodium-Catalyzed Decomposition Rh_Catalyst Rh(II) Catalyst Rh_Diazo_Complex Rh-Diazo Complex Rh_Catalyst->Rh_Diazo_Complex + Methyl Diazoacetate Methyl_Diazoacetate This compound Rh_Carbene Rhodium Carbene Rh_Diazo_Complex->Rh_Carbene - N₂ Product Product Rh_Carbene->Product + Substrate Substrate Substrate (e.g., Alkene) Product->Rh_Catalyst - Carbene Product

References

Application Notes and Protocols: Methyl Diazoacetate for the Synthesis of Pyrazoles and Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazoles and pyrazolines utilizing methyl diazoacetate. The primary method described is the 1,3-dipolar cycloaddition reaction, a versatile and widely used strategy in heterocyclic chemistry. Pyrazoles and pyrazolines are significant scaffolds in medicinal chemistry, exhibiting a broad range of biological activities.

Introduction

This compound is a key reagent for the construction of five-membered nitrogen-containing heterocycles. Its 1,3-dipolar nature allows it to react with various dipolarophiles, primarily alkenes and alkynes, to afford pyrazolines and pyrazoles, respectively.[1][2][3] These reactions can be performed under thermal or catalytic conditions, with catalysts often enhancing reaction rates and influencing regioselectivity.[4][5] The resulting products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Synthesis of Pyrazoles via [3+2] Cycloaddition of this compound and Alkynes

The reaction between this compound and alkynes is a direct method for synthesizing substituted pyrazoles. This transformation can be achieved through thermal, catalyst-free conditions or by employing Lewis acid catalysts to activate the alkyne.[5][6]

Reaction Mechanism

The fundamental process involves the [3+2] cycloaddition of the 1,3-dipole (this compound) with the dipolarophile (alkyne). The reaction can proceed through a concerted or stepwise mechanism. Subsequent tautomerization of the initial cycloadduct leads to the aromatic pyrazole (B372694) ring.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product MDA This compound Cycloadduct Initial Cycloadduct (3H-pyrazole) MDA->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole Tautomerization G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Optional Product MDA This compound Pyrazoline1 1-Pyrazoline MDA->Pyrazoline1 [3+2] Cycloaddition Alkene Alkene Alkene->Pyrazoline1 Pyrazoline2 2-Pyrazoline Pyrazoline1->Pyrazoline2 Isomerization Pyrazole Pyrazole Pyrazoline2->Pyrazole Oxidation (optional) G Reactants Mix Reactants (this compound + Alkene/Alkyne) Reaction Reaction (Thermal or Catalytic) Reactants->Reaction Monitoring Monitor Progress (TLC, NMR) Reaction->Monitoring Workup Aqueous Workup (if necessary) Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Crystallization) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

References

Application Notes and Protocols for X-H Bond Insertion Reactions of Methyl Diazoacetate (X = N, O, S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the X-H bond insertion reactions of methyl diazoacetate, where X represents nitrogen, oxygen, and sulfur. These reactions are powerful tools for the formation of C-N, C-O, and C-S bonds, yielding valuable α-amino, α-alkoxy, and α-thioesters, respectively.

Introduction

The transition metal-catalyzed reaction of diazo compounds with molecules containing X-H bonds (where X is a heteroatom) is a highly efficient method for carbon-carbon and carbon-heteroatom bond formation.[1][2][3] this compound serves as a common and versatile carbene precursor for these transformations. The reactions typically proceed through the formation of a metal carbene intermediate, which then undergoes insertion into the N-H, O-H, or S-H bond.[2][3] Catalysts based on rhodium, copper, and iridium are most commonly employed, each offering distinct advantages in terms of reactivity and selectivity.[4][5][6] These reactions are integral in synthetic organic chemistry, providing access to a wide array of functionalized molecules, including unnatural amino acids and other compounds of pharmaceutical interest.[1][7]

Data Presentation

The following tables summarize quantitative data for N-H, O-H, and S-H bond insertion reactions of this compound and analogous diazoesters with various substrates, highlighting the yields and, where applicable, enantioselectivities.

Table 1: N-H Bond Insertion Reactions
EntryAmine SubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Aniline (B41778)Rh₂(OAc)₄ (2)CH₂Cl₂2058-[5]
2p-ToluidineRh₂(OAc)₄ (2)neat (mechanochemical)1.589-[5]
3Morpholine[Ir(cod)Cl]₂ (1)DCM15--[7]
4Benzyl CarbamateChiral Rh(II)CH₂Cl₂-62-92<5[3]
5Aniline[Ir(cod)Cl]₂ (1)DCM7286-[7]
Table 2: O-H Bond Insertion Reactions
EntryAlcohol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1EthanolCu(OTf)₂/Bisazaferrocene (1)CH₂Cl₂-8686[1][8]
2MethanolCu(I)/Chiral Bisoxazoline----[6]
32-TrimethylsilylethanolCu(OTf)₂/Bisazaferrocene (1)CH₂Cl₂-9676[1][8]
4Benzyl AlcoholCu(OTf)₂/Bisazaferrocene (1)CH₂Cl₂--fairly good[1]
5WaterRh₂(OAc)₄/Chiral Phosphoric Acid---high
Table 3: S-H Bond Insertion Reactions
EntryThiol SubstrateCatalyst (mol%)SolventTemperatureYield (%)Reference
1ThiophenolIr(TTP)CH₃ (0.07)-Ambientup to 97[4]
2Benzyl MercaptanIr(TTP)CH₃-Ambient-[4]
34-MethylthiophenolB(C₆F₅)₃ (10)neatRoom Temp-[9]
4ThiophenolElectrochemicalMeCNRoom Tempup to 96[10]
52-MercaptobenzoxazoleCu(OTf)₂ (2)DCMAmbient89[11]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed N-H Insertion of this compound with Anilines

This protocol is adapted from a mechanochemical procedure, which offers advantages in terms of reaction time and solvent-free conditions.[5]

Materials:

  • Aniline or substituted aniline (1.0 equiv)

  • Methyl phenyl-α-diazoacetate (1.2 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄, 2 mol%)

  • Zirconium dioxide grinding jar and ball

Procedure:

  • To a 10 mL ZrO₂ grinding jar containing one ZrO₂ ball (Ø 10 mm), add the aniline (0.25 mmol, 1.0 equiv), methyl phenyl-α-diazoacetate (0.30 mmol, 1.2 equiv), and Rh₂(OAc)₄ (0.005 mmol, 2 mol%).

  • Mill the mixture in a ball mill at a specified frequency (e.g., 25 Hz) for 90 minutes.

  • After the reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective O-H Insertion of this compound with Alcohols

This protocol is a general method for the enantioselective insertion into O-H bonds.[1][8]

Materials:

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral bisazaferrocene ligand (0.011 mmol, 1.1 mol%) in CH₂Cl₂ (1.0 mL).

  • Add the alcohol (5.0 mmol, 5.0 equiv) and a small amount of water.[1][8]

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of the methyl α-aryl-α-diazoacetate (1.0 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL) via a syringe pump over several hours.

  • Stir the reaction mixture at the same temperature until the diazo compound is completely consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-alkoxy ester.

Protocol 3: General Procedure for Iridium-Catalyzed S-H Insertion of this compound with Thiols

This protocol describes a general method for S-H insertion using an iridium porphyrin catalyst.[4]

Materials:

  • Thiol (e.g., thiophenol, 1.0 equiv)

  • This compound (1.1 equiv)

  • (5,10,15,20-tetratolylporphyrinato)methyliridium(III) [Ir(TTP)CH₃] (0.07-1 mol%)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the thiol (1.0 mmol, 1.0 equiv) and the Ir(TTP)CH₃ catalyst in the chosen solvent.

  • Add the this compound (1.1 mmol, 1.1 equiv) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding α-thioester.

Visualizations

General Reaction Mechanism

G General Mechanism for Catalytic X-H Insertion cluster_catalyst Catalyst Activation cluster_insertion X-H Insertion Catalyst Catalyst Carbene [M]=CHCO₂Me Catalyst->Carbene + N₂=CHCO₂Me - N₂ Catalyst->Carbene Diazo N₂=CHCO₂Me Ylide Intermediate Ylide (optional pathway) Carbene->Ylide + R-X-H Carbene->Ylide Product R-X-CH₂CO₂Me Carbene->Product + R-X-H (concerted pathway) XH R-X-H Ylide->Product Rearrangement Ylide->Product

Caption: General mechanism for metal-catalyzed X-H insertion.

Experimental Workflow

G Experimental Workflow for X-H Insertion Start Start Reactant_Prep Reactant & Catalyst Preparation Start->Reactant_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup Diazo_Addition Slow Addition of This compound Reaction_Setup->Diazo_Addition Reaction_Monitoring Monitor Reaction (TLC, GC-MS) Diazo_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for X-H insertion reactions.

Logical Relationship of Reaction Components

G Key Components and Their Roles Methyl_Diazoacetate This compound Carbene Carbene Precursor Methyl_Diazoacetate->Carbene is a Metal_Carbene Metal Carbene Intermediate Carbene->Metal_Carbene forms Catalyst Transition Metal Catalyst (Rh, Cu, Ir) Catalyst->Metal_Carbene activates Product α-Substituted Ester Metal_Carbene->Product reacts with XH_Substrate X-H Substrate (Amine, Alcohol, Thiol) XH_Substrate->Product to form

Caption: Relationship between key reactants and intermediates.

References

Application Notes and Protocols: Flow Chemistry Applications of Diazoacetate Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reaction of diazoacetates utilizing continuous flow chemistry. The use of flow technology significantly enhances the safety and efficiency of handling these energetic and versatile intermediates, making them more accessible for laboratory and industrial-scale applications.

Introduction: Overcoming the Hazards of Diazo Chemistry

Diazo compounds, particularly ethyl diazoacetate (EDA), are highly valuable reagents in organic synthesis, serving as precursors to carbenes and carbenoids for a wide range of transformations including cyclopropanations, C-H insertions, and ylide formations.[1][2][3][4] However, their utility is often overshadowed by their inherent instability and potential for explosive decomposition, which poses significant safety risks, especially in large-scale batch processes.[1][2][5][6]

Continuous flow chemistry offers a robust solution to these challenges.[5][7] By conducting reactions in small-volume, micro-structured reactors, flow systems provide superior control over reaction parameters, efficient heat transfer, and the ability to generate and consume hazardous intermediates in situ.[1][8] This "on-demand" approach minimizes the accumulation of unstable diazo compounds, thereby creating an inherently safer process.[6][9][10] These notes detail optimized flow chemistry protocols for the synthesis of ethyl diazoacetate and its subsequent use in telescoped and catalyzed reactions.

Part 1: Continuous Flow Synthesis of Ethyl Diazoacetate (EDA)

The diazotization of glycine (B1666218) ethyl ester is a common method for producing EDA. In a flow setup, this biphasic reaction can be performed rapidly and safely, with in-line separation to yield a pure product stream ready for subsequent reactions.[1][2]

Experimental Protocol 1: Optimized Synthesis of EDA in a Microreactor

This protocol is based on the work of Delville et al., which focuses on minimizing residence time and reagent use to achieve high throughput.[1][2][6]

Reagent Preparation:

  • Solution A (Aqueous Glycine Ethyl Ester): Dissolve glycine ethyl ester hydrochloride (e.g., 10 mmol, 1.4 g) in 5 mL of sodium acetate (B1210297) buffer (pH 3.5).[1][2] The buffer is prepared by dissolving sodium acetate trihydrate (100 mmol, 13.6 g) in 80 mL of deionized water, adjusting the pH to 3.5 with concentrated HCl, and diluting to a final volume of 100 mL.[1][2]

  • Solution B (Organic Solvent): Dichloromethane (CH₂Cl₂).[1][2]

  • Solution C (Aqueous Nitrite): Dissolve sodium nitrite (B80452) (NaNO₂, e.g., 15 mmol, 1.0 g) in 5 mL of degassed deionized water.[1][2]

Flow System Setup:

  • Use three syringe pumps to deliver solutions A, B, and C.

  • Combine Solution A and Solution B at a T-mixer.

  • Introduce Solution C at a second T-mixer downstream.

  • The combined stream enters a microreactor (e.g., 100 µL internal volume) maintained at a controlled temperature using a Peltier element.[1][2][11]

  • A back-pressure regulator (e.g., 40 psi) is placed at the reactor outlet to ensure the solvent remains in the liquid phase, especially at elevated temperatures.[2]

  • For immediate use, the output stream can be directly coupled to a subsequent reaction coil. For isolation, the stream is directed to a membrane-based liquid-liquid separator (e.g., FLLEX module) to separate the organic phase containing EDA from the aqueous phase.[1][2]

Workflow for Continuous EDA Synthesis and Separation

EDA_Synthesis cluster_pumps Reagent Delivery cluster_reaction Reaction & Separation cluster_output Product Collection p1 Pump 1: Glycine Ethyl Ester (aq) T1 T-Mixer 1 p1->T1 p2 Pump 2: Dichloromethane p2->T1 p3 Pump 3: Sodium Nitrite (aq) T2 T-Mixer 2 p3->T2 T1->T2 Biphasic Mixture MR Microreactor (Heated Coil) T2->MR BPR Back-Pressure Regulator MR->BPR Reaction Mixture SEP Membrane Separator BPR->SEP PROD EDA in CH2Cl2 SEP->PROD Organic Phase WASTE Aqueous Waste SEP->WASTE Aqueous Phase

Caption: Workflow for continuous EDA synthesis and in-line separation.

Data Summary: EDA Synthesis Optimization

The reaction has been optimized for residence time, temperature, and stoichiometry. Complete conversion can be achieved under various conditions, allowing for flexibility based on desired throughput and energy consumption.

ParameterRange StudiedOptimal ValueThroughputReference
Residence Time 5 - 900 s20 s~20 g/day [1][2][11]
Temperature 0 - 90 °C50 °C~20 g/day [1][2][11]
NaNO₂ Equiv. 0.7 - 2.01.5~20 g/day [1][2][11]

Part 2: Applications of Flow-Generated Diazoacetates

The ability to generate a continuous stream of diazoacetate enables multi-step, "telescoped" syntheses where the product of one reaction is immediately used as the substrate for the next, avoiding intermediate isolation.[12]

Application 1: Telescoped Synthesis of β-Keto Esters

A two-step flow process can be used to first synthesize β-hydroxy-α-diazoesters via an aldol-type addition, followed by a rhodium-catalyzed 1,2-hydride shift to yield β-keto esters.[13]

Experimental Protocol 2: From EDA to β-Keto Esters

This protocol is adapted from the work of Wirth and co-workers.[13]

Flow System Setup:

  • Module 1 (EDA Synthesis): An EDA generation module as described in Protocol 1 is used. The output is a stream of EDA in an organic solvent.

  • Module 2 (Aldol Addition): The EDA stream is mixed at a T-junction with a solution of an aldehyde and a base (e.g., DBU) in a suitable solvent like DMSO. This mixture passes through a second reaction coil (residence time ~7 minutes) at room temperature.[13]

  • Module 3 (1,2-Hydride Shift): The output from Module 2, containing the β-hydroxy-α-diazoester, is mixed with a solution of a rhodium catalyst (e.g., Rh₂(OAc)₄) and passed through a third heated reaction coil to induce the rearrangement.

Workflow for Telescoped β-Keto Ester Synthesis

Telescoped_Synthesis cluster_module1 Module 1: EDA Generation cluster_module2 Module 2: Aldol (B89426) Addition cluster_module3 Module 3: Rearrangement EDA_Gen EDA Synthesis (Protocol 1) T1 T-Mixer EDA_Gen->T1 EDA Stream Aldehyde Aldehyde + DBU in DMSO Aldehyde->T1 Coil1 Reaction Coil 1 (RT, ~7 min) T1->Coil1 β-Hydroxy-α-diazoester Formation T2 T-Mixer Coil1->T2 Catalyst Rh₂(OAc)₄ Catalyst->T2 Coil2 Reaction Coil 2 (Heated) T2->Coil2 1,2-Hydride Shift Product β-Keto Ester Product Coil2->Product

Caption: A three-module telescoped flow synthesis of β-keto esters.

Data Summary: Aldol Addition Scope

The initial aldol addition is compatible with a range of aldehydes.

Aldehyde SubstrateConversion (%)Reference
Benzaldehyde96[13]
4-Chlorobenzaldehyde95[13]
4-Methoxybenzaldehyde96[13]
2-Naphthaldehyde95[13]
Cinnamaldehyde91[13]
Isovaleraldehyde88[13]
Application 2: Photochemical Reactions in Flow

Flow photochemistry enables precise control over irradiation time and light penetration, which is ideal for the transformation of diazo compounds into carbenes for C-H insertion reactions.[8][14][15] This approach avoids the use of metal catalysts.[14][15]

Experimental Protocol 3: Flow Photolysis for Dihydrobenzofuran Synthesis

This protocol describes the intramolecular C-H insertion of aryldiazoacetates.[8][14][15]

Reagent Preparation:

  • A solution of the aryldiazoacetate substrate (e.g., 0.05 M) is prepared in a suitable solvent (e.g., acetonitrile).

  • For sensitized reactions, a photosensitizer like 4,4′-dimethoxybenzophenone can be added to the solution.[14]

Flow System Setup:

  • A syringe pump delivers the substrate solution through transparent tubing (e.g., FEP or PFA).

  • The tubing is coiled around a light source (e.g., a medium-pressure mercury lamp or a high-power LED array at 365 nm).[14]

  • The flow rate is adjusted to control the residence time (irradiation time).

  • The output stream is collected for analysis and purification.

Workflow for a Photochemical Flow Reaction

Photo_Flow cluster_reactor Photochemical Reactor Reagent Aryldiazoacetate Solution Pump Syringe Pump Reagent->Pump Coil Transparent Tubing Coil Pump->Coil Collection Product Collection Coil->Collection Irradiated Solution Light UV Lamp / LED Light->Coil

Caption: A simple setup for continuous photochemical C-H insertion.

Data Summary: Photochemical C-H Insertion

The use of a photosensitizer can significantly improve the yield and influence the stereochemical outcome of the reaction.

Light SourcePhotosensitizerYield (trans)Yield (cis)Total Yield (%)Reference
Hg LampNone13%13%26[14]
Hg LampYes50%11%61[14]
365 nm LEDNone12%11%23[14]
365 nm LEDYes45%10%55[14]
Application 3: Rhodium-Catalyzed S-H Insertion

The reaction between flow-generated diazo compounds and thiols, catalyzed by rhodium complexes, provides a safe and efficient route to α-thio carbonyl compounds. Telescoping this process avoids the isolation of the hazardous diazo intermediate.[12]

Experimental Protocol 4: Telescoped Diazo Transfer and S-H Insertion

This protocol is based on the work of Baumann and Moody for the synthesis of α-thio-γ-butyrolactams.[12]

Flow System Setup:

  • Module 1 (Diazo Transfer): A stream of a β-keto lactam is mixed with a stream of in situ generated triflyl azide (B81097) (TfN₃) to form the α-diazo-γ-butyrolactam. This stream is sufficiently pure to be used directly in the next step.[12]

  • Module 2 (S-H Insertion): The diazo lactam stream is mixed with a solution of a thiol and a soluble rhodium catalyst (e.g., rhodium pivalate) in a solvent mixture (e.g., toluene:dichloromethane).[12] The mixture flows through a final reaction coil to yield the product.

Logical Relationship for Telescoped S-H Insertion

SH_Insertion cluster_module1 Module 1: Diazo Formation cluster_module2 Module 2: S-H Insertion Lactam β-Keto Lactam T1 T-Mixer Lactam->T1 Azide In Situ Generated Triflyl Azide Azide->T1 Coil1 Reaction Coil 1 T1->Coil1 Diazo Transfer T2 T-Mixer Coil1->T2 α-Diazo Lactam Stream Thiol Thiol + Rh Catalyst Thiol->T2 Coil2 Reaction Coil 2 T2->Coil2 S-H Insertion Product α-Thio-γ-butyrolactam Coil2->Product

Caption: Telescoped flow process for diazo transfer and S-H insertion.

Data Summary: Rhodium-Catalyzed S-H Insertion

This telescoped process provides good overall yields without the need to isolate hazardous intermediates.

Thiol SubstrateCatalystOverall Yield (2 steps)Reference
ThiophenolRhodium(II) pivalate43%[12]
4-MethylbenzenethiolRhodium(II) pivalate36%[12]

References

Application Notes and Protocols for the Synthesis of β-Ketoesters using Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ketoesters are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and natural products. Their unique combination of ketone and ester functionalities allows for a diverse array of chemical transformations. One of the most direct and efficient methods for the synthesis of β-ketoesters is the reaction of aldehydes or ketones with a diazoacetate, such as methyl diazoacetate. This reaction can be effectively catalyzed by both Lewis acids and transition metal complexes, particularly those of rhodium and copper. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of β-ketoesters using this compound.

Reaction Principles

The synthesis of β-ketoesters from carbonyl compounds and this compound proceeds through two primary catalytic pathways:

  • Lewis Acid Catalysis: In this pathway, the Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by this compound. This is followed by the loss of dinitrogen and a subsequent 1,2-hydride (from aldehydes) or 1,2-alkyl/aryl (from ketones) shift to furnish the β-ketoester. A variety of Lewis acids, including boron trifluoride etherate (BF₃·OEt₂), niobium(V) chloride (NbCl₅), and molybdenum(VI) dichloride dioxide (MoO₂Cl₂), have been successfully employed.

  • Rhodium(II) Catalysis: Rhodium(II) catalysts, such as rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄], react with this compound to form a rhodium-carbene intermediate. This highly reactive species then undergoes an O-H insertion-type mechanism with the enol form of the carbonyl compound or a related pathway, ultimately leading to the formation of the β-ketoester. This method is particularly mild and efficient.

Data Presentation: Catalyst and Substrate Scope

The choice of catalyst and the nature of the carbonyl substrate significantly influence the yield and selectivity of the reaction. The following tables summarize the performance of various catalytic systems in the synthesis of β-ketoesters.

Table 1: Comparison of Lewis Acid Catalysts for the Reaction of Aldehydes with Ethyl Diazoacetate

EntryAldehydeLewis Acid (mol%)SolventTime (h)Yield (%)Reference
1Benzaldehyde (B42025)MoO₂Cl₂ (5)CH₂Cl₂194[1]
24-MethoxybenzaldehydeMoO₂Cl₂ (5)CH₂Cl₂1.595[1]
34-NitrobenzaldehydeMoO₂Cl₂ (5)CH₂Cl₂192[1]
4CinnamaldehydeNbCl₅ (7)CH₂Cl₂5.569[2]
5HexanalNbCl₅ (7)CH₂Cl₂475[2]
6CyclohexanecarboxaldehydeMoO₂Cl₂ (5)CH₂Cl₂289[1]

Note: Data presented is for ethyl diazoacetate, but similar reactivity is expected for this compound.

Table 2: Synthesis of β-Ketoesters from Ketones using Boron Trifluoride Etherate

EntryKetoneDiazoacetateYield (%)Reference
1CyclohexanoneEthyl Diazoacetate79[3][4]
2CyclopentanoneEthyl Diazoacetate44[3][4]
3AcetophenoneEthyl Diazoacetate38[3][4]
4AcetoneEthyl Diazoacetate78 (mixture with glycidic ester)[3]

Note: These reactions are typically performed at low temperatures (-70 to -40 °C) in a solvent like diethyl ether.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of Methyl 3-Oxo-3-phenylpropanoate from Benzaldehyde

This protocol details the synthesis of a β-ketoester from an aromatic aldehyde using molybdenum(VI) dichloride dioxide as the catalyst.[1]

Materials:

  • Benzaldehyde

  • This compound

  • Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under a nitrogen atmosphere, add MoO₂Cl₂ (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture via syringe over 15 minutes.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure methyl 3-oxo-3-phenylpropanoate.

Protocol 2: Rhodium(II)-Catalyzed Synthesis of Methyl 3-Oxobutanoate from Acetaldehyde (B116499)

This protocol describes a general procedure for the rhodium-catalyzed synthesis of a β-ketoester from an aliphatic aldehyde.

Materials:

  • Acetaldehyde

  • This compound

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump (recommended for slow addition)

  • Standard glassware for workup and purification

Procedure:

  • To a solution of acetaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).

  • Stir the mixture at room temperature.

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture using a syringe pump over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-oxobutanoate.

Mandatory Visualizations

Lewis Acid-Catalyzed Synthesis Workflow

Lewis_Acid_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Aldehyde/Ketone + Lewis Acid in Solvent Start->Reactants 1. Charge Reactor Diazo_add Slow Addition of This compound Reactants->Diazo_add 2. Initiate Addition Stir Stir at RT (or specified temp.) Diazo_add->Stir 3. Reaction Quench Quench Reaction Stir->Quench 4. Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product β-Ketoester Purify->Product

Caption: Workflow for Lewis acid-catalyzed β-ketoester synthesis.

Rhodium(II)-Catalyzed Reaction Mechanism

Rhodium_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reaction_pathway Reaction with Aldehyde Rh2OAc4 Rh₂(OAc)₄ RhCarbene Rh(II)=C(H)CO₂CH₃ (Rhodium Carbene) Rh2OAc4->RhCarbene + CH₃O₂CCHN₂ MeDiazoacetate CH₃O₂CCHN₂ MeDiazoacetate->RhCarbene N2 N₂ RhCarbene->N2 - N₂ Ylide Oxonium Ylide Intermediate RhCarbene->Ylide Attack on Carbonyl Oxygen Aldehyde R-CHO Aldehyde->Ylide Rearrangement 1,2-Hydride Shift Ylide->Rearrangement Product RCOCH₂CO₂CH₃ (β-Ketoester) Rearrangement->Product Catalyst_regen Rh₂(OAc)₄ Rearrangement->Catalyst_regen Catalyst Regeneration

Caption: Rhodium-catalyzed formation of a β-ketoester from an aldehyde.

Safety Considerations

  • This compound is toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood. Avoid heating diazo compounds, as they can decompose violently. It is recommended to use a blast shield.

  • Lewis acids such as BF₃·OEt₂ and NbCl₅ are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of β-ketoesters using this compound is a powerful and versatile transformation with broad applications in chemical synthesis. Both Lewis acid and rhodium(II)-catalyzed methods offer efficient routes to these valuable compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully implement these methodologies in their work.

References

Troubleshooting & Optimization

Preventing dimerization of methyl diazoacetate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl diazoacetate. The focus is on preventing its dimerization, a common side reaction that can significantly lower the yield of desired products.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
High Yield of Dimer (Dimethyl Maleate (B1232345)/Fumarate) 1. Inefficient Carbene Transfer: The catalyst may not be efficiently transferring the carbene moiety to the substrate.[1] 2. Slow Substrate Reaction: The reaction between the metal carbene and the substrate is slower than the reaction of the metal carbene with another molecule of this compound. 3. High Local Concentration of Diazo Compound: Adding the this compound too quickly can lead to a high concentration, favoring dimerization.[2] 4. Inappropriate Catalyst: The chosen catalyst may have a higher propensity for promoting dimerization over the desired reaction.[1][3]1. Optimize Catalyst: Switch to a catalyst known for high efficiency in the specific reaction (e.g., dirhodium tetraacetate for C-H insertion).[4] 2. Slow Addition: Use a syringe pump for slow, controlled addition of the this compound to the reaction mixture. This maintains a low, steady concentration. 3. Increase Substrate Concentration: Ensure the substrate is present in a suitable excess relative to the this compound. 4. Change Catalyst: Experiment with different catalysts. For example, some ruthenium-based catalysts have been shown to be effective in promoting specific reactions while minimizing dimerization.[1]
Low Conversion of Starting Material and Low Product Yield 1. Decomposition of this compound: The compound is thermally unstable and can decompose, especially at elevated temperatures.[3][5] 2. Catalyst Inactivity: The catalyst may be poisoned or deactivated. 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.1. Control Temperature: Maintain the recommended temperature for the specific reaction. Avoid temperatures above 50°C for prolonged periods.[3] 2. Use Fresh Catalyst: Ensure the catalyst is of high quality and has been stored properly. 3. Optimize Catalyst Loading: Systematically increase the catalyst loading to find the optimal concentration.
Formation of Multiple Unidentified Byproducts 1. Side Reactions of the Carbene: The highly reactive carbene intermediate can participate in various unintended reactions.[6] 2. Reaction with Solvent: Certain solvents can react with the carbene intermediate. 3. Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions.1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and free from water or other reactive impurities. 2. Choose an Inert Solvent: Use a non-reactive solvent such as dichloromethane (B109758) or chloroform.[3] 3. Thoroughly Characterize Byproducts: Isolate and identify the byproducts to understand the competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization?

A1: Dimerization is a reaction where two molecules of a carbene precursor, in this case, this compound, react to form an alkene.[1] This is often an unwanted side reaction that competes with the desired transformation, such as cyclopropanation or C-H insertion. The primary products of this compound dimerization are dimethyl maleate and dimethyl fumarate.

Q2: How does the choice of catalyst affect dimerization?

A2: The catalyst plays a crucial role in mediating the transfer of the carbene group from this compound to the substrate.[7] Different metal catalysts (e.g., rhodium, copper, ruthenium) have different efficiencies and selectivities for various reactions.[1][3][4] An appropriate catalyst will favor the formation of the metal-carbene intermediate and its subsequent reaction with the substrate over the competing dimerization pathway. For instance, dirhodium(II) tetraacetate is highly effective for many carbene transfer reactions.[3]

Q3: What is the effect of temperature on the stability of this compound?

A3: this compound is thermally unstable and can decompose, particularly at temperatures above 50°C.[3] Its decomposition can be exothermic and potentially explosive if heated rapidly.[3][5] Therefore, it is crucial to handle and use this reagent at controlled, and often low, temperatures to minimize decomposition and ensure safety.

Q4: Can the rate of addition of this compound influence the reaction outcome?

A4: Yes, the rate of addition is a critical experimental parameter. A slow, controlled addition of this compound, typically using a syringe pump, helps to maintain a low and constant concentration of the reactive carbene intermediate in the reaction mixture. This minimizes the chance of two carbene intermediates reacting with each other (dimerization) and favors the reaction with the substrate.[2]

Q5: Are there any additives that can help suppress dimerization?

A5: While the primary methods for preventing dimerization involve optimizing the catalyst, temperature, and addition rate, the use of specific ligands on the metal catalyst can also influence the selectivity of the reaction. Chiral ligands, for example, are often used to induce enantioselectivity but can also affect the overall reactivity and side reactions.[3]

Reaction Pathways

The following diagram illustrates the general reaction pathways involving a metal catalyst, the desired product formation, and the competing dimerization side reaction.

ReactionPathways sub Substrate prod Desired Product (e.g., Cyclopropane) mda This compound (N2CHCO2Me) mc Metal Carbene Intermediate mda->mc + Catalyst dimer Dimer (Dimethyl Maleate/Fumarate) cat Metal Catalyst (e.g., Rh2(OAc)4) mc->prod + Substrate (Desired Pathway) mc->dimer + this compound (Side Reaction) n2 N2 (gas) mc->n2 - N2

Caption: Desired reaction pathway versus the dimerization side reaction.

Experimental Protocol: Minimizing Dimerization in a Model Cyclopropanation Reaction

This protocol provides a general method for the cyclopropanation of an alkene with this compound, incorporating best practices to minimize the formation of dimers.

Materials:

  • Alkene (substrate)

  • This compound (handle with extreme caution)

  • Dirhodium(II) tetraacetate (or other suitable catalyst)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Syringe pump

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with an inert gas inlet), and a septum.

    • Maintain the flask under a positive pressure of nitrogen or argon throughout the reaction.

  • Charging the Flask:

    • To the flask, add the alkene (1.0 eq) and the dirhodium(II) tetraacetate catalyst (0.01 eq).

    • Add anhydrous dichloromethane to dissolve the reactants.

  • Preparation of this compound Solution:

    • In a separate, dry flask, prepare a solution of this compound (1.2 eq) in anhydrous dichloromethane.

    • Caution: this compound is toxic and potentially explosive. Handle in a well-ventilated fume hood and avoid exposure to high temperatures or direct sunlight.

  • Slow Addition:

    • Draw the this compound solution into a gas-tight syringe and place it on a syringe pump.

    • Slowly add the this compound solution to the stirred reaction mixture over a period of 4-8 hours. The optimal addition rate may need to be determined empirically.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench any remaining this compound by adding a few drops of acetic acid.

    • Filter the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.

    • Wash the silica gel with additional dichloromethane.

    • Combine the organic fractions and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropanated product from any unreacted starting material and dimer byproducts.

Experimental Workflow

The following diagram outlines the key steps in performing a reaction with this compound while minimizing dimerization.

ExperimentalWorkflow A 1. Reaction Setup (Inert Atmosphere) B 2. Charge Flask (Substrate + Catalyst) A->B D 4. Slow Addition (Syringe Pump) B->D C 3. Prepare MDA Solution C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Workup & Quench E->F G 7. Purification (Column Chromatography) F->G H Desired Product G->H

Caption: Workflow for minimizing dimerization in this compound reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl Diazoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving methyl diazoacetate.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for rhodium(II)-catalyzed reactions with this compound?

A typical starting point for rhodium(II) catalysts, such as Rh₂(OAc)₄, is in the range of 0.5 to 5 mol%.[1] For initial screening, a loading of 1-2 mol% is often used.[1] However, the optimal loading can vary significantly based on the specific reaction, solvent, and the purity of the starting materials.[1] It is highly recommended to perform a systematic optimization study to determine the ideal catalyst loading for your specific transformation to balance reaction efficiency with cost-effectiveness.[1] In some cases, catalyst loading can be a critical parameter influencing chemoselectivity. For instance, in certain rhodium(II)-catalyzed reactions with α-diazo succinimides and tetrahydrofuran, changing the catalyst loading from 0.01 mol% to 10 mol% can dramatically shift the product ratio.[2]

Q2: How does catalyst loading impact the reaction rate and yield?

Generally, increasing the catalyst loading will increase the reaction rate.[1] However, this does not always directly translate to a higher yield of the desired product.[1] Beyond a certain point, a higher catalyst concentration may lead to an increase in side reactions, such as carbene dimerization, or catalyst decomposition, which can negatively affect the overall yield.[1][3] Conversely, insufficient catalyst loading can lead to slow or incomplete reactions.[1]

Q3: What are the most common side reactions observed in this compound reactions?

Common side reactions include the formation of dimers (diethyl maleate (B1232345) and fumarate) or oligomers of the carbene intermediate, insertion into solvent molecules, or undesired cyclopropanation reactions if other alkenes are present.[1][3] The formation of these byproducts is often influenced by catalyst loading, reaction temperature, and the concentration of the this compound.[1]

Q4: How critical is the purity of this compound and the solvent?

The purity of both the this compound and the solvent is critical for obtaining reproducible results.[1] Impurities in the diazo compound can lead to catalyst deactivation or the formation of undesired side products.[1] Solvents should be of high purity and appropriately dried, as water and other coordinating impurities can interfere with the catalytic cycle.[1] It is also important to note that this compound is thermally unstable and can detonate if heated rapidly or overheated, so it should be handled with extreme caution in a well-ventilated fume hood.[4]

Q5: What are some key differences between rhodium and copper catalysts for these reactions?

Both rhodium and copper catalysts are commonly used for reactions involving diazo compounds. Rhodium catalysts, like Rh₂(OAc)₄, are often highly effective for cyclopropanation reactions and can provide quantitative yields.[5] Copper catalysts, such as copper(I) triflate (Cu(OTf)₂) or copper(II) acetylacetonate, are also effective and can be a more economical choice.[4][5] The choice of catalyst can influence chemoselectivity and the profile of side products. For some transformations, copper catalysts have been shown to be more effective than rhodium catalysts.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%).[1]
Catalyst Deactivation - Ensure the purity of this compound and solvents. Use freshly purified or distilled materials.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments.[3]
Poor Catalyst Solubility For homogeneous reactions, ensure the catalyst is fully dissolved in the reaction solvent. If necessary, consider a different solvent system.[6]
Issue 2: Formation of Significant Side Products (e.g., Dimerization)
Potential Cause Troubleshooting Steps
Catalyst Loading is Too High Decrease the catalyst loading to see if the formation of side products is reduced.[3]
High Concentration of Diazo Compound Add the this compound solution slowly to the reaction mixture using a syringe pump to maintain a low concentration of the diazo compound.[1]
Incorrect Solvent Choice The solvent may be participating in the reaction. Consider using a less reactive solvent.
Sub-optimal Reaction Temperature Varying the temperature can influence the relative rates of the desired reaction and side reactions. Experiment with lower or higher temperatures.[6]
Issue 3: Inconsistent Results / Poor Reproducibility
Potential Cause Troubleshooting Steps
Variable Purity of Starting Materials Use starting materials from the same batch or re-purify materials before each experiment.
Atmospheric Contamination Ensure rigorous exclusion of air and moisture by using proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[6]
Inaccurate Dispensing of Catalyst Prepare a stock solution of the catalyst in the reaction solvent to ensure accurate and consistent dispensing, especially for low catalyst loadings.[1][6]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading
  • Catalyst Stock Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst (e.g., Rh₂(OAc)₄) in a degassed, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).[6] This allows for accurate dispensing of small quantities of the catalyst.

  • Reaction Setup: To a series of clean, dry reaction vials equipped with stir bars, add the substrate.

  • Catalyst Addition: Under an inert atmosphere, add the appropriate volume of the catalyst stock solution to each vial to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).[1]

  • Reactant Addition: Prepare a solution of this compound in the reaction solvent. Using a syringe pump, add the this compound solution to each reaction vessel at a slow and consistent rate.[1]

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, GC, or NMR) at regular time intervals.

  • Analysis: Once the reactions are complete, analyze the crude reaction mixtures to determine the conversion of the starting material and the yield of the desired product and any side products. This data will help in identifying the optimal catalyst loading.

Data Presentation

Table 1: Example of Catalyst Loading Optimization Data for a Generic Cyclopropanation Reaction
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Yield (%)Dimer Byproduct (%)
0.512655510
1.0695887
2.03>99925
5.01>998512

Note: This table presents generalized data to illustrate a typical trend. Actual results will vary depending on the specific reaction conditions.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_catalyst Is Catalyst Loading Sufficient? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 1 -> 2 -> 5 mol%) check_catalyst->increase_loading No check_purity Are Starting Materials Pure? check_catalyst->check_purity Yes increase_loading->check_purity purify_reagents Purify this compound and Dry/Degas Solvent check_purity->purify_reagents No check_atmosphere Is Reaction Under Inert Atmosphere? check_purity->check_atmosphere Yes purify_reagents->check_atmosphere use_inert Employ Schlenk Techniques or Glovebox check_atmosphere->use_inert No optimize_temp Optimize Reaction Temperature check_atmosphere->optimize_temp Yes use_inert->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

Side_Product_Workflow Troubleshooting Workflow for Side Product Formation start High Level of Side Products (e.g., Dimer) check_loading Is Catalyst Loading Too High? start->check_loading decrease_loading Decrease Catalyst Loading check_loading->decrease_loading Yes check_concentration Is Diazo Concentration Too High? check_loading->check_concentration No decrease_loading->check_concentration slow_addition Use Syringe Pump for Slow Addition of Diazoacetate check_concentration->slow_addition Yes check_solvent Is Solvent Appropriate? check_concentration->check_solvent No slow_addition->check_solvent change_solvent Screen Alternative Solvents check_solvent->change_solvent No success Reduced Side Products check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for excessive side product formation.

References

Side reactions and byproducts in methyl diazoacetate chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl diazoacetate. The information is designed to help you overcome common challenges related to side reactions and byproduct formation in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during reactions involving this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Cyclopropanation Product

You are performing a rhodium-catalyzed cyclopropanation of an alkene with this compound and observing a low yield of the desired cyclopropyl (B3062369) ester.

Potential Causes & Troubleshooting Steps:

  • Carbene Dimerization: The primary competing reaction is often the dimerization of the carbene intermediate to form diethyl maleate (B1232345) and fumarate.[1][2]

    • Solution: Slowly add the this compound to the reaction mixture using a syringe pump. This maintains a low concentration of the diazo compound and the resulting carbene intermediate, disfavoring dimerization.[3]

  • Catalyst Inactivity: The rhodium catalyst may be inactive or poisoned.

    • Solution: Ensure the catalyst, such as Rh₂(OAc)₄, is of high quality and handled under an inert atmosphere if sensitive. Consider using a more robust catalyst from the rhodium carboxylate or carboxamidate families, as their ligand frameworks can influence reactivity and selectivity.[3][4][5]

  • Suboptimal Temperature: The reaction temperature may be too high, leading to decomposition of the diazoacetate and other side reactions.[6]

    • Solution: Run the reaction at a lower temperature. While some reactions are conducted at reflux, starting at room temperature or even 0 °C can improve selectivity. Monitor the reaction for nitrogen evolution to gauge the rate of decomposition.

  • Solvent Effects: The solvent can influence the reaction's efficiency and selectivity.

    • Solution: Non-polar, non-basic solvents are often preferred for cyclopropanation. Dichloromethane or toluene (B28343) are commonly used. Protic or highly coordinating solvents can interfere with the catalyst.

Issue 2: Poor Diastereoselectivity or Enantioselectivity in Asymmetric Cyclopropanation

Your chiral catalyst is not inducing the desired level of stereoselectivity in the cyclopropanation reaction.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Catalyst Choice: The chiral ligand on the metal catalyst is critical for achieving high stereoselectivity.

    • Solution: Screen a variety of chiral catalysts. For example, dirhodium(II) catalysts with bulky ligands, such as Rh₂(S-DOSP)₄ or phthalimido-derived catalysts like Rh₂(S-PTAD)₄, have shown excellent enantioselectivity in C-H functionalization and cyclopropanation reactions.[3][7] The choice of catalyst can be highly substrate-dependent.

  • Substrate Steric Hindrance: The steric properties of your alkene or diazoacetate can significantly impact the facial selectivity of the carbene addition.

    • Solution: If possible, modify the substrate to reduce steric hindrance near the reaction center. Alternatively, a catalyst with a different chiral pocket may be required to accommodate the substrate effectively.

  • Reaction Concentration: High concentrations can sometimes lead to background reactions or catalyst aggregation, affecting selectivity.

    • Solution: As with minimizing dimerization, slow addition of the diazoacetate is crucial. Maintaining dilute conditions can improve stereoselectivity.

Issue 3: Formation of C-H or X-H Insertion Byproducts

Instead of, or in addition to, cyclopropanation, you are observing significant amounts of products resulting from the insertion of the carbene into C-H or heteroatom-hydrogen (O-H, N-H, S-H) bonds.

Potential Causes & Troubleshooting Steps:

  • Presence of Protic Solvents or Reagents: Alcohols, water, amines, and thiols can readily trap the carbene intermediate, leading to X-H insertion products.[8]

    • Solution: Use anhydrous solvents and ensure all reagents are dry. If the substrate itself contains a reactive X-H bond, chemoselectivity will be a key challenge.

  • Catalyst-Substrate Mismatch: The choice of catalyst can influence the chemoselectivity between cyclopropanation and insertion.

    • Solution: Rhodium(II) carboxylates are generally effective for both transformations.[8] However, the specific ligands can tune this selectivity. For instance, more sterically hindered catalysts might favor insertion over cyclopropanation in some cases. Copper-based catalysts are also widely used and may offer different selectivity profiles.[8] Intermolecular C-H insertion with this compound is generally less efficient than with donor-acceptor substituted diazo compounds.[8]

  • Intramolecular Reactions: If the starting material contains susceptible C-H bonds, intramolecular C-H insertion can be a competing pathway.

    • Solution: This is a common challenge in complex molecule synthesis. The catalyst choice is critical here. Chiral dirhodium(II) carboxamidates are often optimal for highly enantioselective intramolecular C-H insertion reactions.

Data Summary

The following tables summarize quantitative data on the impact of catalysts on product yield and selectivity in key reactions of diazoacetates.

Table 1: Catalyst Effect on Enantioselective C-H Functionalization of p-Cymene (B1678584)

CatalystYield (%)Enantiomeric Excess (ee, %)
Rh₂(S-DOSP)₄8048
Rh₂(S-p-Br-TPCP)₄Trace-
Rh₂(S-PTAD)₄7583
Rh₂(R-NTTL)₄8093
Rh₂(R-TCPTAD)₄7892
Rh₂(R-TPPTTL)₄8593
Rh₂(S-di-(4-Br)TPPTTL)₄8299

Data sourced from reference[3]. Reaction conditions involved the slow addition of ((4-bromophenyl)(diazo)methyl)phosphonate to a solution of p-cymene and the catalyst in dry CH₂Cl₂ with HFIP at 40 °C.

Table 2: Catalyst Influence on Intramolecular Cyclopropanation of Allyl α-Diazoacetate

CatalystSolventYield (%)trans/cis RatioEnantiomeric Excess (ee, %)
[Co(P1)]CH₂Cl₂65>99:175
[Co(P1)]Toluene60>99:178
[Co(P1)]Benzene58>99:180
[Co(P1)]CCl₄72>99:182
[Co(P2)]CCl₄55>99:165

Data sourced from reference[9]. Reactions were carried out with 2 mol% catalyst and DMAP under N₂ for 24 hours.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with this compound

This protocol is designed to maximize the yield of the cyclopropanated product while minimizing the formation of carbene dimers.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Styrene, freshly distilled

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an argon or nitrogen atmosphere.

  • To the flask, add styrene (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5-1 mol%).

  • Dissolve the reagents in anhydrous CH₂Cl₂.

  • Prepare a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ in a syringe.

  • Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4-8 hours. A slow addition rate is crucial to keep the concentration of the diazo compound low.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazo compound (a yellow spot on TLC) indicates completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the methyl 2-phenylcyclopropane-1-carboxylate isomers.

Mandatory Visualizations

reaction_pathway MDA This compound Carbene Rh-Carbene Intermediate MDA->Carbene + Catalyst - N₂ Catalyst Rh₂(OAc)₄ Dimerization Dimerization Carbene->Dimerization Cycloadduct Desired Cyclopropane Product Carbene->Cycloadduct + Alkene Alkene Alkene Substrate Dimers Byproducts: Diethyl Maleate/Fumarate Dimerization->Dimers

Caption: Reaction pathway for rhodium-catalyzed cyclopropanation.

troubleshooting_workflow Start Low Yield in Cyclopropanation CheckDimer Check for Carbene Dimer Formation (e.g., by GC-MS) Start->CheckDimer SlowAddition Implement Slow Addition of This compound CheckDimer->SlowAddition Yes CheckCatalyst Evaluate Catalyst Activity CheckDimer->CheckCatalyst No SlowAddition->CheckCatalyst NewCatalyst Use Fresh/High-Purity Catalyst CheckCatalyst->NewCatalyst Inactive CheckTemp Assess Reaction Temperature CheckCatalyst->CheckTemp Active NewCatalyst->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Too High End Improved Yield CheckTemp->End Optimal LowerTemp->End

Caption: Troubleshooting workflow for low cyclopropanation yield.

experimental_workflow Start Setup Inert Atmosphere Reaction AddReagents Add Alkene, Solvent, and Catalyst Start->AddReagents PrepareSyringe Prepare this compound Solution in Syringe AddReagents->PrepareSyringe SlowAddition Slowly Add Diazoacetate via Syringe Pump PrepareSyringe->SlowAddition Monitor Monitor Reaction by TLC/GC-MS SlowAddition->Monitor Workup Reaction Workup and Solvent Removal Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Isolate Pure Product Purify->End

Caption: Experimental workflow for minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to take when working with this compound?

A1: this compound is toxic and potentially explosive.[6][8] It should always be handled in a well-ventilated fume hood. Avoid heating it above 50 °C, as it can detonate.[8] Use a safety shield, and do not distill it unless absolutely necessary and under high vacuum with extreme caution.[6] It is recommended to prepare it fresh and use it in solution.

Q2: How can I quench a reaction containing unreacted this compound?

A2: Unreacted this compound can be safely quenched by the careful addition of a proton source, such as acetic acid. The quenching should be done slowly and at a low temperature (e.g., 0 °C) to control the rate of nitrogen evolution.

Q3: My reaction is sluggish. Can I increase the temperature?

A3: Increasing the temperature can accelerate the decomposition of this compound, but it may also lead to a higher rate of side reactions and a decrease in selectivity.[6] It is generally preferable to first try increasing the catalyst loading or reaction time before significantly raising the temperature. If you do increase the temperature, do so cautiously and monitor for any uncontrolled evolution of gas.

Q4: What is the cause of the formation of high-boiling point esters as byproducts?

A4: The formation of high-boiling point esters is often due to the elimination of nitrogen from the diazoacetate, leading to carbene dimerization or oligomerization.[6] These byproducts, such as diethyl maleate and fumarate, have higher molecular weights and boiling points than the desired product. Slow addition of the diazoacetate is the most effective way to minimize their formation.

Q5: Can I use a copper catalyst instead of a rhodium catalyst?

A5: Yes, copper catalysts, such as copper(I) triflate and copper(II) acetylacetonate, are also effective for carbene transfer reactions with this compound.[8] The choice between rhodium and copper can influence the reaction's efficiency, selectivity, and cost. Copper catalysts may offer different reactivity profiles and could be advantageous for specific applications. A screening of different catalysts is often recommended for a new transformation.

References

Methyl Diazoacetate Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude methyl diazoacetate.

Frequently Asked Questions (FAQs)

Q1: Is distillation of crude this compound necessary?

A1: Not always. For many synthetic applications, crude this compound, after an aqueous wash and solvent removal, is pure enough for subsequent reactions.[1][2] Both crude and distilled products often function equally well as synthetic intermediates.[1] However, for applications requiring high purity, distillation or other purification methods may be considered, albeit with extreme caution.

Q2: What are the primary safety concerns when purifying this compound?

A2: this compound is a potentially explosive, toxic, and thermally unstable compound.[1][3][4] Extreme caution should be exercised during handling.[1][3][4][5] It has been found to detonate with extreme violence upon rapid heating or overheating; do not expose it to temperatures above 50°C.[3][4] All operations should be conducted in a well-ventilated fume hood behind a safety shield.[6] Due to its toxicity, inhalation and skin contact should be avoided.[1]

Q3: What are the common impurities in crude this compound?

A3: Common impurities include the extraction solvent (e.g., dichloromethane, diethyl ether), residual acids from the synthesis (like sulfuric acid), and byproducts from decomposition, such as high-boiling esters formed by the elimination of nitrogen.[1][6]

Q4: Can I use flash chromatography to purify this compound?

A4: While flash chromatography is a common purification technique, its success with diazoacetates can be variable. One source reported that column chromatography was unsuccessful for purifying ethyl diazoacetate.[7] However, another source mentions the use of neutral silica (B1680970) gel for the purification of a diazoacetate derivative.[8] If attempting chromatography, it is advisable to use a neutral stationary phase and to be mindful of the compound's instability.

Troubleshooting Guide

Issue 1: Low Yield After Workup

Possible Cause 1: Decomposition by Acid Traces of acid must be thoroughly removed before concentrating the solution, as this compound is rapidly decomposed by acid.[1][2]

  • Solution: During the aqueous workup, wash the organic layer containing the this compound with a cold 5% sodium bicarbonate or 10% sodium carbonate solution until the aqueous layer is neutral or basic, as confirmed with indicator paper.[1][2]

Possible Cause 2: High Temperatures During Solvent Removal Higher temperatures can lead to decomposition and loss of product.[1]

  • Solution: Remove the solvent under reduced pressure (e.g., 20-350 mm Hg) while ensuring the pot temperature does not exceed 35-40°C.[1][9]

Possible Cause 3: Prolonged Distillation Extended heating, even under vacuum, can cause decomposition of the diazo ester.[2]

  • Solution: Minimize the duration of any distillation step. If distillation is necessary, perform it quickly at the lowest possible pressure and temperature.

Issue 2: Product Decomposes During Distillation

Possible Cause 1: Overheating this compound is extremely sensitive to heat and can detonate violently.[1][5]

  • Solution: Distillation is highly hazardous and should be avoided if possible.[1][2] If it must be performed, use high vacuum to lower the boiling point and maintain a strict maximum pot temperature. Work on a small scale and use appropriate safety measures, including a blast shield.

Possible Cause 2: Presence of Acidic Impurities Residual acid can catalyze decomposition at elevated temperatures.

  • Solution: Ensure the pre-distillation workup was thorough, with complete neutralization of any acids.[1]

Issue 3: Inconsistent Results in Subsequent Reactions

Possible Cause 1: Impurities in the Crude Product Residual solvent or byproducts may interfere with downstream applications. For instance, crude this compound can contain up to 20% dichloromethane.[6]

  • Solution: If crude material gives inconsistent results, cautious purification by vacuum distillation may be necessary. Alternatively, consider synthesizing the this compound using a flow chemistry setup for in-situ generation and immediate use, which can provide a cleaner product stream.[10][11]

Data and Protocols

Summary of Purification Parameters
ParameterValueNotesSource
Washing Solution 5% Sodium Bicarbonate or 10% Sodium CarbonateTo remove residual acid.[1][2]
Drying Agent Anhydrous Sodium Sulfate (B86663) or Calcium ChlorideTo remove water from the organic phase.[1][2][5]
Solvent Removal Temp. Max pot temperature of 35°CTo avoid thermal decomposition.[1]
Solvent Removal Pressure ~20-350 mm HgFor efficient solvent removal at low temperatures.[1]
Distillation Temp. (this compound) 39–43 °CAt 10 mmHg. EXTREME CAUTION ADVISED. [3]
Distillation Temp. (Ethyl Diazoacetate) 29–31 °CAt 5 mmHg. Provided for reference.[1]
Experimental Protocol: Standard Purification of Crude this compound

This protocol is based on established procedures for diazoacetic esters and should be performed with rigorous safety precautions.[1][5]

  • Acid Removal: Transfer the reaction mixture containing crude this compound in an organic solvent (e.g., dichloromethane) to a cold separatory funnel. Wash the organic layer with a cold 5% sodium bicarbonate solution. Shake the funnel, releasing pressure frequently. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).[1]

  • Drying: Separate the golden-yellow organic layer and transfer it to a dry flask or separatory funnel. Add a suitable amount of anhydrous sodium sulfate or calcium chloride and agitate for 5-10 minutes to dry the solution.[1][5]

  • Filtration: Filter the solution to remove the drying agent. A simple method is to filter through a cotton plug in the stem of a funnel.[1]

  • Solvent Removal: Concentrate the filtered solution using a rotary evaporator. Use a water bath with a temperature no higher than 35°C and apply a vacuum (e.g., ~20 mm Hg) to remove the bulk of the solvent.[1] The resulting yellow oil is often pure enough for most synthetic work.[1][2]

  • High-Purity Distillation (Optional - EXTREME HAZARD): If higher purity is essential, the residual oil can be distilled under high vacuum. Assemble a distillation apparatus behind a blast shield. Distill at the lowest possible pressure (e.g., 10 mmHg), maintaining a strict pot temperature. This compound has a reported boiling point of 39-43°C at 10 mmHg.[3] Never heat the compound rapidly.

  • Storage: Store the purified this compound in dark brown bottles in a cool, explosion-proof refrigerator.[1][2] Use the product as soon as possible.

Visual Guides

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_product Final Product Options Crude Crude this compound in Organic Solvent Wash 1. Wash with NaHCO3 Solution (Remove Acid) Crude->Wash Dry 2. Dry with Na2SO4 (Remove Water) Wash->Dry SolventRemoval 3. Solvent Removal (Low T, Reduced P) Dry->SolventRemoval UseCrude Purified Crude Product (Sufficient for most uses) SolventRemoval->UseCrude Distill 4. Vacuum Distillation (HIGH HAZARD) SolventRemoval->Distill If higher purity needed HighPurity High-Purity Product Distill->HighPurity TroubleshootingGuide Issue Problem Encountered LowYield Low Yield Issue->LowYield Decomposition Decomposition during Distillation Issue->Decomposition Cause1A Cause: Residual Acid LowYield->Cause1A Cause1B Cause: High Temperature during Solvent Removal LowYield->Cause1B Cause2A Cause: Overheating Decomposition->Cause2A Solution1A Solution: Thoroughly wash with NaHCO3 solution Cause1A->Solution1A Solution1B Solution: Use low temperature (<35°C) and reduced pressure Cause1B->Solution1B Solution2A Solution: Avoid distillation. If necessary, use high vacuum and strict temperature control. Cause2A->Solution2A

References

Technical Support Center: Methyl Diazoacetate Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize methyl diazoacetate cyclopropanation reactions and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cyclopropanation experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The catalyst may be old, improperly handled, or poisoned. 2. Diazo Compound Decomposition: this compound is thermally unstable and can decompose before reacting. 3. Inefficient Carbene Transfer: The alkene substrate may be too sterically hindered or electronically poor for efficient reaction with the metal carbene. 4. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or concentration can negatively impact the reaction.1. Catalyst: Use a fresh batch of catalyst. Consider increasing the catalyst loading. For rhodium catalysts, Rh₂(OAc)₄ is often effective, while for copper, Cu(OTf)₂ has shown good results.[1][2] 2. Diazo Compound: Use freshly prepared or purified this compound. Add the diazoacetate solution slowly to the reaction mixture using a syringe pump to maintain a low concentration and minimize side reactions.[3] Avoid exposing it to high temperatures (>50 °C).[4] 3. Substrate: For less reactive alkenes, consider using a more active catalyst system. The choice of catalyst can significantly influence the outcome with different substrates.[1][5] 4. Conditions: Optimize the reaction temperature; some reactions proceed well at room temperature, while others may require heating.[2] Screen different solvents; dichloromethane (B109758) and toluene (B28343) are commonly used.[1][3]
Formation of Side Products (e.g., Diethyl Fumarate/Maleate) Carbene Dimerization: The metal carbene intermediate reacts with itself instead of the alkene. This is more likely at higher concentrations of the diazo compound.Slow Addition: Add the this compound solution dropwise or via a syringe pump over an extended period (e.g., 4-6 hours) to keep its instantaneous concentration low.[3] This favors the intermolecular reaction with the alkene over dimerization.
C-H Insertion Products Highly Reactive Carbene: The carbene intermediate can insert into C-H bonds of the solvent or the substrate itself.Solvent Selection: Choose a solvent with less reactive C-H bonds. Dichloromethane is often a better choice than alkanes.[3]
Poor Diastereoselectivity 1. Catalyst Choice: The catalyst and its ligands play a crucial role in determining the stereochemical outcome. 2. Substrate Geometry: The geometry of the alkene (cis or trans) influences the diastereoselectivity of the cyclopropanation.1. Catalyst System: For high cis-selectivity with styrenes, novel Rh(I) iminocarbene complexes can be effective.[6] Dirhodium(II) carboxamidates are often used for stereoselective cyclopropanations.[7] The size of the ester group on the diazoacetate can also influence diastereoselectivity.[5] 2. Substrate Control: The stereochemistry of the starting alkene is generally retained in the cyclopropane (B1198618) product.
Reaction is Stalled or Incomplete 1. Insufficient Catalyst: The catalyst may have decomposed or the loading is too low for complete conversion. 2. Low Reactivity of Substrate: Some alkenes, particularly electron-deficient ones, react more slowly.1. Catalyst Loading: Increase the catalyst loading incrementally. 2. Reaction Time & Temperature: Extend the reaction time and monitor by TLC or GC. A moderate increase in temperature may improve the reaction rate, but be cautious of diazo compound decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound cyclopropanation and how do I choose one?

A1: The most common catalysts are based on rhodium and copper.[5] Dirhodium tetraacetate (Rh₂(OAc)₄) is a highly effective and widely used catalyst.[5] Copper complexes, such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also frequently employed.[1][8] The choice of catalyst can depend on the substrate and the desired stereoselectivity. For instance, rhodium catalysts are often preferred for their high efficiency, while specific chiral copper or rhodium complexes are used for asymmetric cyclopropanation.[4][9]

Q2: How can I minimize the formation of carbene dimers?

A2: The primary strategy to minimize carbene dimerization is to maintain a very low concentration of this compound in the reaction mixture at all times. This is best achieved by the slow, controlled addition of the diazo compound to the solution containing the alkene and the catalyst, typically using a syringe pump over several hours.[3]

Q3: What is the effect of the solvent on the reaction yield?

A3: The solvent can have a significant impact on the reaction. Non-polar, aprotic solvents are generally preferred. Dichloromethane (DCM) and toluene are common choices.[1][3] The solvent should be anhydrous and inert to the reaction conditions to avoid side reactions. For instance, solvents prone to C-H insertion can lead to unwanted byproducts.[3]

Q4: My alkene is electron-deficient. What can I do to improve the yield?

A4: Cyclopropanation of electron-deficient alkenes can be more challenging. In some cases, specific catalyst systems show better performance. For example, sulfide-mediated cyclopropanation using Rh₂(OAc)₄ or Cu(acac)₂ has been shown to be effective for some electron-deficient alkenes.[1] It may also be necessary to use a higher catalyst loading or a more reactive diazo compound if possible.

Q5: How do I handle and store this compound safely?

A5: this compound is a potentially explosive and toxic compound.[4] It is thermally unstable and should not be heated above 50 °C. It should be handled in a well-ventilated fume hood, and personal protective equipment should be worn. For storage, it is best to prepare it fresh or store it in solution in a refrigerator. Avoid using ground glass joints, which can cause detonation upon friction.

Quantitative Data Summary

The following tables summarize reaction yields under various experimental conditions.

Table 1: Effect of Catalyst and Solvent on the Cyclopropanation of Methyl Oleate with Ethyl Diazoacetate (EDA) *

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (1)CH₂Cl₂252425
2Cu(OTf)₂ (1)Toluene252420
3Cu(OTf)₂ (1)1,2-DCE852433
4Rh₂(OAc)₄ (1)CH₂Cl₂2515>99

*Data adapted from studies on ethyl diazoacetate, which exhibits similar reactivity to this compound.[2]

Table 2: Influence of Catalyst on the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA) *

CatalystYield (%)cis/trans Ratio
Rh(I) iminocarbene/AgOTf99>99:1
Co(salen)-4:96

*Data adapted from various sources for comparison.[6][9]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation of an Alkene:

  • To a solution of the alkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.2 mmol) in the same solvent dropwise over a period of 4-6 hours using a syringe pump.[3]

  • Stir the reaction mixture at the desired temperature (typically room temperature) and monitor the progress by TLC or GC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material), quench any excess diazo compound by adding a few drops of acetic acid.

  • The reaction mixture can then be concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.

Diagrams

Yield_Improvement_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Key Parameters cluster_solutions Optimization Strategies cluster_outcome Desired Outcome LowYield Low Yield Catalyst Catalyst Selection & Activity LowYield->Catalyst Diazo Diazoacetate Stability & Addition Rate LowYield->Diazo Substrate Substrate Reactivity LowYield->Substrate Conditions Reaction Conditions (Solvent, Temp) LowYield->Conditions SideProducts Side Products SideProducts->Diazo e.g., Dimerization SideProducts->Conditions e.g., C-H Insertion OptimizeCatalyst Optimize Catalyst & Loading Catalyst->OptimizeCatalyst SlowAddition Slow Diazoacetate Addition Diazo->SlowAddition SolventScreen Solvent Screening Conditions->SolventScreen TempControl Temperature Control Conditions->TempControl ImprovedYield Improved Yield OptimizeCatalyst->ImprovedYield SlowAddition->ImprovedYield SolventScreen->ImprovedYield TempControl->ImprovedYield

Caption: Troubleshooting workflow for improving cyclopropanation yield.

References

Managing thermal instability of methyl diazoacetate during scale-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe handling and scale-up of methyl diazoacetate. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal instability of this versatile but hazardous reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a high-energy molecule that is thermally unstable. The primary hazard is its potential for rapid, exothermic decomposition, which can lead to a thermal runaway reaction.[1][2][3] This decomposition releases a significant amount of energy and nitrogen gas, potentially causing over-pressurization and rupture of the reaction vessel. It has been reported to detonate if heated rapidly or overheated, and exposure to temperatures above 50°C should be avoided.[4] The decomposition process involves the formation of a highly reactive carbene intermediate.[5][6]

Q2: What triggers the decomposition of this compound?

A2: The decomposition can be initiated by:

  • Heat: Exceeding the onset temperature of decomposition is the most common trigger. Even localized hot spots within a large reactor can initiate a runaway reaction.

  • Contaminants: Traces of acids, bases, or certain metals can catalyze the decomposition, lowering the onset temperature.

  • Physical Shock: While many diazo compounds are predicted to be impact-sensitive, this is a less common trigger in controlled laboratory or plant settings compared to thermal initiation.[2][7][8]

Q3: How does the thermal stability of this compound compare to other diazo compounds?

A3: The thermal stability of diazo compounds varies widely depending on their substituents. A comprehensive study using Differential Scanning Calorimetry (DSC) on 44 different diazo compounds showed onset temperatures ranging from 75°C to 160°C.[2][7][9][10] Generally, electron-withdrawing groups can increase stability. While specific data for this compound is less published, its analogue, ethyl diazoacetate, has a self-heating onset temperature of around 98-100°C.[11][12]

Q4: What are the best practices for scaling up reactions involving this compound?

A4: The safest approach for scale-up is to minimize the accumulation of this compound at any given time. Key strategies include:

  • In Situ Generation: Preparing the this compound and consuming it immediately in the subsequent reaction step within the same vessel.

  • Continuous Flow Chemistry: Generating and reacting this compound continuously in a flow reactor.[13][14][15] This technology is ideal as it keeps the inventory of the hazardous material extremely low, precisely controls reaction conditions, and enhances heat transfer.[15]

  • Semi-Batch Operation: Adding the reagents for the diazoacetate formation or the diazoacetate solution itself slowly to the reaction mixture to control the reaction rate and heat generation. A thorough understanding of the reaction's thermochemistry is essential for this approach.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Reaction Stalls or is Incomplete 1. Catalyst/Reagent Insolubility: The solubility of inorganic bases or metal catalysts can decrease as the reaction proceeds, leading to a drop in reaction rate.[17]2. Low Temperature: Operating at an overly cautious low temperature may significantly slow down the desired reaction without eliminating the risk of diazo decomposition.3. Incomplete Diazotization: The initial formation of this compound may be incomplete, limiting the subsequent reaction.1. Consider using a phase-transfer catalyst or a more soluble base (e.g., Cs₂CO₃). Ensure high agitation rates to improve mass transfer.[17]2. Perform reaction calorimetry to understand the heat output of the desired reaction versus the decomposition. This allows for the selection of an optimal, safe processing temperature.3. Monitor the diazotization step. A simple spot test on starch-iodide paper can check for the presence of excess nitrous acid, indicating the consumption of the primary amine.[18]
Low Product Yield 1. Thermal Decomposition: The reaction temperature may be too high, causing decomposition of the this compound before it can react.2. Instability During Workup: The product may be unstable to acidic or basic conditions used during the aqueous workup.[19]3. Product Volatility: The desired product may be volatile and lost during solvent removal.[19]1. Re-evaluate the process temperature based on thermal analysis data (DSC/ARC). Ensure the cooling system is adequate to handle the reaction exotherm without a significant temperature increase.2. Test the stability of the product by treating a small sample with the planned workup reagents and analyzing by TLC or LCMS.[19] Consider alternative, neutral workup procedures.3. Check the solvent in the rotovap trap for your product.[19]
Uncontrolled Exotherm or Pressure Buildup 1. Accumulation of Reactant: The rate of addition of a reagent may be too fast for the reaction to consume it, leading to accumulation followed by a rapid, uncontrolled reaction.2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the scale and rate of the reaction. Heat removal is less efficient on scale-up due to a lower surface-area-to-volume ratio.[20]3. Agitation Failure: Poor mixing can lead to localized hot spots and concentration gradients, triggering decomposition.[16]1. The addition rate must be strictly controlled and tied to the reaction rate. Use reaction calorimetry (RC1) to determine the maximum safe addition rate.2. The process must be designed so that the heat generated by the reaction does not exceed the reactor's cooling capacity. This is a critical parameter to check during scale-up.3. Ensure the agitation system is robust and operating correctly. Implement alarms or interlocks for agitation failure.

Thermal Hazard Data

The following tables summarize key quantitative data for diazoacetates, primarily focusing on the well-studied analogue ethyl diazoacetate (EDA), which provides a strong reference for this compound.

Table 1: Thermal Stability Data for Ethyl Diazoacetate (EDA)

ParameterValueMethodReference
Onset Self-Heating Temperature98 - 100 °CDSC / ARC[11][12]
Heat of Decomposition (ΔHD)-168 to -178 kJ/kgDSC / ARC[11]
Activation Energy (Decomposition)114.55 kJ/molKinetic Study[21][22]
Max Temperature Rise Rate (11 wt% in Toluene)0.3 °C/minARC[11]
Max Temperature Rise Rate (90-95% neat)129 °C/minARC[11]

Table 2: General Thermal Properties of Diazo Compounds

ParameterValueNotesReference
Onset Temperature (Tonset) Range75 - 160 °CVaries significantly with substituents.[2][9]
Average Heat of Decomposition (ΔHD)-102 kJ/molFor compounds without other energetic groups.[2][7][8][9]

Experimental Protocols

Protocol 1: Thermal Stability Screening by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) as a primary screening for thermal hazards.[9][23]

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into a high-pressure DSC crucible.

    • Hermetically seal the crucible to contain any gas evolution, which is crucial for accurate enthalpy measurement.[9]

    • Place the sample crucible and an empty reference crucible into the DSC instrument.

    • Equilibrate the system at a starting temperature, typically 25°C.

    • Heat the sample at a constant ramp rate, commonly 5 °C/min, to a final temperature well beyond the decomposition event (e.g., 300°C).[9]

    • Monitor the heat flow to the sample relative to the reference. An exothermic event will appear as a peak.

    • Analyze the resulting thermogram to determine Tonset (the temperature at which the exothermic deviation begins) and integrate the peak area to calculate ΔHD.

Protocol 2: Adiabatic Decomposition Analysis by Accelerating Rate Calorimetry (ARC)

  • Objective: To simulate a worst-case thermal runaway scenario and determine the time to maximum rate (TMR) and self-heating rate under adiabatic conditions.[24][25]

  • Methodology:

    • Load a sample of this compound (typically 1-5 g) into a suitable test cell (e.g., a titanium bomb calorimeter).

    • Place the test cell in the ARC chamber.

    • The instrument operates on a "heat-wait-seek" algorithm.[25]

      • Heat: The sample is heated in small, discrete steps (e.g., 5°C).

      • Wait: The system holds the temperature and waits for thermal equilibrium.

      • Seek: The instrument monitors for any self-heating from the sample (e.g., a rate > 0.02 °C/min).

    • Once a self-heating rate is detected, the instrument switches to an adiabatic mode. The heaters in the chamber match the sample temperature, ensuring no heat is lost to the surroundings.

    • The instrument records the temperature and pressure increase over time until the reaction is complete.

    • The data is used to plot temperature vs. time and self-heating rate vs. temperature, from which critical safety parameters like TMR can be derived.

Protocol 3: Process Safety Analysis by Reaction Calorimetry (RC)

  • Objective: To measure the heat of reaction, heat release rate, and heat accumulation under actual process conditions to ensure safe scale-up.[26]

  • Methodology:

    • Set up the reaction in the RC1 calorimeter, which is essentially a well-instrumented small-scale reactor.

    • Charge the initial reactants to the calorimeter.

    • Begin the controlled addition of the limiting reagent (e.g., the nitrite (B80452) solution for in-situ generation, or the this compound solution itself) at the proposed process rate.

    • The RC1 measures the temperature difference between the reactor and the cooling jacket and, by knowing the heat transfer coefficient, calculates the heat flow (q) in real-time.

    • The total heat of reaction is determined by integrating the heat flow over the course of the addition and any subsequent hold period.

    • The data reveals the instantaneous heat output, allowing for the calculation of the maximum safe addition rate and required cooling capacity for the plant-scale reactor. It also quantifies heat accumulation to understand the potential temperature rise in case of a cooling failure.[11]

Visualizations

DecompositionPathway Simplified Thermal Decomposition of this compound MDA This compound (CH3O2CCHN2) Carbene Carbomethoxycarbene (CH3O2CCH:) MDA->Carbene Δ (Heat) - N2 N2 Nitrogen Gas (N2) Products Reaction Products (e.g., cyclopropanes, insertion products) Carbene->Products + Alkene Dimer Dimers (e.g., Dimethyl fumarate/maleate) Carbene->Dimer + Carbene

Caption: Thermal decomposition pathway of this compound.

ThermalHazardWorkflow Experimental Workflow for Thermal Hazard Assessment cluster_screening Step 1: Screening cluster_simulation Step 2: Runaway Simulation cluster_process Step 3: Process Conditions DSC DSC Analysis (T-onset, ΔH-decomp) ARC ARC Analysis (Adiabatic T-rise, TMR) DSC->ARC If hazardous potential identified TGA TGA Analysis (Mass Loss Confirmation) RC1 Reaction Calorimetry (Heat Flow, Cooling Duty) ARC->RC1 Data informs process design ScaleUp Safe Scale-Up Parameters RC1->ScaleUp

Caption: Workflow for assessing thermal hazards of reactive chemicals.

Caption: Decision-making flowchart for scaling up exothermic reactions.

References

Effect of solvent choice on methyl diazoacetate reaction selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving methyl diazoacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common selectivity challenges.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the selectivity of my this compound reaction?

A1: Solvent polarity can significantly influence the selectivity of your reaction by altering the effective steric environment of the catalyst and stabilizing or destabilizing transition states.

  • Non-polar solvents (e.g., hexane, toluene) often provide a more "naked" catalyst, allowing the inherent stereoselectivity of the catalyst and substrate to dominate. They are a good starting point for many cyclopropanation and C-H insertion reactions.

  • Polar aprotic solvents (e.g., dichloromethane (B109758) (DCM), diethyl ether) can coordinate to the metal center of the catalyst. This coordination can modify the catalyst's steric and electronic properties, sometimes leading to enhanced selectivity. For instance, donor solvents like diethyl ether can be beneficial for the trans selectivity in cyclopropanation reactions.[1]

  • Polar protic solvents (e.g., alcohols) are generally avoided in catalyzed reactions with this compound as they can react with the carbene intermediate, leading to competitive O-H insertion products.

Q2: I am observing a mixture of C-H insertion and O-H insertion products. How can I favor one over the other?

A2: The chemoselectivity between C-H and O-H insertion is a common challenge. The choice of catalyst and solvent are critical factors.

  • To favor O-H insertion: Rhodium(II) carboxylates are highly efficient for catalyzing insertions into O-H bonds. The reaction is often rapid and can be performed in a variety of solvents, though non-coordinating solvents are typically preferred to minimize catalyst inhibition.

  • To favor C-H insertion: While intermolecular C-H insertion with this compound can be less effective, the choice of a less reactive, more sterically hindered catalyst can sometimes favor C-H insertion over the typically more rapid O-H insertion. Running the reaction in a non-polar solvent at lower temperatures can also increase selectivity for C-H insertion by disfavoring the competing O-H insertion pathway. In some cases, intramolecular C-H insertion is more facile and can be promoted by an appropriate catalyst and solvent combination.

Q3: My diastereoselectivity (d.r.) is low in a cyclopropanation reaction. What role does the solvent play?

A3: The solvent can have a profound impact on the diastereoselectivity of cyclopropanation. The solvent molecules can coordinate to the catalyst, altering its steric bulk and influencing the trajectory of the alkene approaching the metal-carbene intermediate. For rhodium-catalyzed cyclopropanations, weakly coordinating solvents like dichloromethane are often a good starting point. If diastereoselectivity is low, screening a range of solvents with varying polarity and coordinating ability (e.g., hexane, toluene (B28343), diethyl ether, THF) is recommended.

Q4: How can I improve the enantioselectivity (e.e.) of my reaction?

A4: Enantioselectivity is primarily determined by the chiral catalyst, but the solvent can play a crucial role in modulating it. The solvent can affect the conformation of the chiral ligand and its coordination to the metal center. For instance, in some copper-catalyzed O-H insertion reactions, the enantioselectivity is significantly influenced by the solvent, with dichloromethane providing good results while ethers and toluene lead to lower enantiomeric excesses. It is essential to screen a variety of solvents to find the optimal conditions for a specific chiral catalyst and substrate combination.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cyclopropanation
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Perform a solvent screen with varying polarity and coordinating ability (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether).The solvent influences the catalyst's steric and electronic environment, which directly impacts the transition state leading to the different diastereomers.
Reaction Temperature Lower the reaction temperature.Many cyclopropanation reactions show increased diastereoselectivity at lower temperatures as the small difference in activation energies between the diastereomeric transition states becomes more significant.
Catalyst Choice If using a standard catalyst like Rh₂(OAc)₄, consider a bulkier catalyst.A sterically more demanding catalyst can create a more selective environment around the metal carbene, favoring the formation of one diastereomer.
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Potential Cause Troubleshooting Step Rationale
Incompatible Solvent Screen a range of anhydrous, non-coordinating solvents (e.g., Dichloromethane, Toluene, Hexanes).The solvent can interfere with the chiral ligand's ability to create a well-defined chiral pocket around the metal center. Coordinating solvents may compete with the substrate for binding to the catalyst.
Presence of Water Ensure all reagents and solvents are rigorously dried.Water can act as a competing ligand for the catalyst or react with the carbene, leading to side products and potentially disrupting the chiral environment.
Catalyst Loading Vary the catalyst loading.In some cases, catalyst aggregation at high concentrations can lead to a decrease in enantioselectivity.
Issue 3: Competing Reaction Pathways (e.g., C-H vs. O-H Insertion)
Potential Cause Troubleshooting Step Rationale
Solvent-Mediated Reactivity For C-H insertion in the presence of an O-H group, use a non-polar, non-coordinating solvent.A non-polar solvent will not solvate and "activate" the O-H group, potentially slowing down the rate of O-H insertion relative to C-H insertion.
Catalyst Reactivity Use a less reactive catalyst for selective C-H insertion.Highly active catalysts will often favor the kinetically faster O-H insertion. A less reactive catalyst may allow for the slower C-H insertion to compete more effectively.
Substrate Concentration For intermolecular reactions, adjust the concentration of the substrate containing the O-H group.Lowering the concentration of the alcohol or phenol (B47542) can disfavor the bimolecular O-H insertion reaction.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of Copper-Catalyzed O-H Insertion

This table summarizes the effect of different solvents on the enantiomeric excess (e.e.) of the product from the copper-catalyzed insertion of a diazoester into the O-H bond of an alcohol.

EntrySolventYield (%)e.e. (%)
1CH₂Cl₂8686
2Et₂O-low
3Toluene-low

Data synthesized from available literature. Specific yields for Et₂O and Toluene were not provided, but enantioselectivity was reported as low.

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Cyclopropanation of Styrene with this compound

This protocol is a general guideline and may require optimization for different substrates and desired selectivity.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the anhydrous solvent (e.g., dichloromethane, 0.1 M relative to the limiting reagent).

    • Add the alkene (e.g., styrene, 1.0 equivalent).

  • Reaction Execution:

    • To a separate flask, prepare a solution of this compound (1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the this compound solution to the stirred reaction mixture at room temperature over a period of 4-8 hours using a syringe pump.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the cyclopropane (B1198618) product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product or the purified mixture.

Visualizations

reaction_pathway cluster_main Solvent Influence on Reaction Selectivity cluster_solvent Solvent Environment This compound This compound Metal Carbene Metal Carbene This compound->Metal Carbene + Metal Catalyst - N2 Metal Catalyst Metal Catalyst Cyclopropane Cyclopropane Metal Carbene->Cyclopropane + Alkene Insertion Product Insertion Product Metal Carbene->Insertion Product + Substrate with X-H bond Alkene Alkene Substrate with X-H bond Substrate with X-H bond Solvent Solvent Solvent->Metal Catalyst Coordination Solvent->Metal Carbene Solvation troubleshooting_workflow start Low Reaction Selectivity solvent Is the solvent choice optimal? start->solvent screen Perform Solvent Screen (Vary polarity and coordinating ability) solvent->screen No / Unsure temp Is the temperature optimized? solvent->temp Yes screen->temp temp_screen Optimize Temperature temp->temp_screen No / Unsure catalyst Is the catalyst appropriate? temp->catalyst Yes temp_screen->catalyst catalyst_change Screen Different Catalysts catalyst->catalyst_change No / Unsure end Improved Selectivity catalyst->end Yes catalyst_change->end

References

Troubleshooting low conversion in C-H insertion with methyl diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in C-H insertion reactions utilizing methyl diazoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in a C-H insertion reaction with this compound?

Low conversion can stem from several factors, including catalyst inactivity, suboptimal reaction conditions, low substrate reactivity, or degradation of the diazo compound. Intermolecular C-H insertion with this compound can be particularly challenging compared to reactions with more activated donor-acceptor diazo compounds[1][2]. A systematic approach to troubleshooting is often necessary to pinpoint the exact cause.

Q2: I'm observing a significant amount of a side product corresponding to the dimer of the carbene (e.g., dimethyl maleate/fumarate). What causes this and how can it be minimized?

Carbene dimerization is a common side reaction that occurs when the rate of carbene formation from this compound exceeds the rate of its reaction with the substrate[3]. To minimize this, the concentration of the active carbene intermediate should be kept low. This is best achieved by the slow addition of the this compound solution to the reaction mixture using a syringe pump. Lowering the reaction temperature can also help control the rate of carbene formation.

Q3: My substrate contains an alcohol (O-H) group, and I'm getting O-H insertion instead of C-H insertion. How can I favor the desired reaction?

Insertion into polar O-H and S-H bonds is generally much faster and more favorable than insertion into non-polar C-H bonds[1][2]. If your substrate contains these functional groups, they will likely react preferentially. The most effective solution is to protect the O-H group (e.g., as a silyl (B83357) ether or acetate) before the C-H insertion reaction. Additionally, ensure that all solvents and reagents are rigorously dry, as residual water can also lead to O-H insertion[4][5].

Q4: How does the choice of catalyst affect the reaction's efficiency and selectivity?

The catalyst is crucial for success. Dirhodium(II) complexes, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective and commonly used for these transformations[6][7]. The ligands on the rhodium catalyst can significantly influence both reactivity and selectivity[6][7]. For instance, more reactive chiral dirhodium(II) carboxylates are often effective for intermolecular C-H insertions[6]. Copper catalysts like copper(II) acetylacetonate (B107027) can also be used, but may offer different selectivity profiles[1][2]. If you are experiencing low conversion, screening different catalysts can be a valuable strategy.

Q5: How can I improve the regioselectivity if my substrate has multiple C-H bonds?

The inherent reactivity order for carbene insertion into C-H bonds is a primary determinant of selectivity: tertiary (methine) > secondary (methylene) > primary (methyl)[8]. Electron-rich C-H bonds, such as those adjacent to heteroatoms (e.g., ethers), are also highly activated[9]. Steric hindrance can also play a significant role, potentially blocking access to an otherwise reactive C-H bond[8]. Catalyst selection can also influence regioselectivity[6].

Q6: Could the quality of my this compound be the issue?

Yes. This compound is thermally unstable and can detonate if heated above 50 °C[1]. It should be handled with extreme caution in a well-ventilated fume hood[1]. If the compound has been stored for a long time or improperly, it may have decomposed, which would lead to low or no reaction. Using freshly prepared or properly stored this compound is recommended.

Troubleshooting Guide: Low Conversion

When faced with low conversion, a systematic approach is key. The following guide, supplemented by the logical workflow diagram below, outlines steps to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Conversion Observed check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions Catalyst OK cat_inactive Is catalyst old or from an unreliable source? check_catalyst->cat_inactive check_reagents 3. Evaluate Reagents check_conditions->check_reagents Conditions OK temp Is temperature appropriate? check_conditions->temp check_substrate 4. Analyze Substrate check_reagents->check_substrate Reagents OK diazo_quality Is this compound fresh? check_reagents->diazo_quality end_success Problem Solved check_substrate->end_success Substrate Compatible cat_loading Is catalyst loading optimal? cat_inactive->cat_loading No replace_cat Action: Use fresh catalyst. Consider storing under inert gas. cat_inactive->replace_cat Yes cat_choice Is it the right catalyst for this transformation? cat_loading->cat_choice Yes optimize_loading Action: Screen catalyst loading (e.g., 0.5, 1, 2 mol%). cat_loading->optimize_loading No cat_choice->check_conditions Yes screen_cat Action: Screen other catalysts (e.g., Rh₂(esp)₂, Cu(acac)₂). cat_choice->screen_cat No replace_cat->check_conditions optimize_loading->check_conditions screen_cat->check_conditions solvent Is solvent anhydrous and non-coordinating? temp->solvent Yes optimize_temp Action: Screen temperatures (e.g., 25°C, 40°C). temp->optimize_temp No addition_rate Is diazo addition slow enough? solvent->addition_rate Yes change_solvent Action: Use freshly distilled, dry solvent. (e.g., DCM, Toluene). solvent->change_solvent No addition_rate->check_reagents Yes slow_addition Action: Use a syringe pump for slow addition (e.g., over 1-2 hours). addition_rate->slow_addition No optimize_temp->check_reagents change_solvent->check_reagents slow_addition->check_reagents diazo_quality->check_substrate Yes use_fresh_diazo Action: Use freshly prepared or newly purchased diazo. diazo_quality->use_fresh_diazo No use_fresh_diazo->check_substrate

Caption: Troubleshooting workflow for low C-H insertion conversion.

Data Presentation: Reaction Parameter Optimization

Optimizing reaction parameters is crucial. The following table summarizes key variables and their typical starting points for troubleshooting.

ParameterRecommended ActionCommon Range/ValuesRationale & Citation
Catalyst Loading Screen different loadings.0.5 - 5 mol%Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to increased side reactions. Optimization is key.[10]
Temperature Optimize for your specific substrate.25 - 85 °CC-H insertion is temperature-sensitive. Higher temperatures can increase rate but may also cause catalyst or diazo decomposition.[10] Note the thermal instability of this compound.[1]
Solvent Ensure solvent is anhydrous. Screen alternatives.DCM, Toluene, DCESolvent polarity and coordinating ability can significantly impact the reaction. Rigorously dry conditions are essential to prevent O-H insertion side reactions.[4][10]
Diazo Addition Rate Use a syringe pump for slow, controlled addition.1 - 4 hoursSlow addition maintains a low concentration of the reactive carbene, minimizing dimerization and other side reactions.[3]
Concentration Adjust substrate concentration.0.05 - 0.2 MHigher concentration of the C-H substrate can help favor the bimolecular insertion reaction over unimolecular carbene decomposition or dimerization.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Intermolecular C-H Insertion

This protocol provides a general starting point for the C-H insertion of this compound into a substrate containing an activated C-H bond.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Substrate with target C-H bond

  • This compound (handle with extreme caution)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, syringe pump

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium(II) catalyst (1 mol%).

  • Add the C-H substrate (1.0 equivalent).

  • Dissolve the solids in anhydrous solvent (to make a ~0.1 M solution based on the substrate).

  • In a separate flask, prepare a solution of this compound (1.2 equivalents) in the same anhydrous solvent.

  • Using a syringe pump, add the this compound solution to the stirred reaction mixture at room temperature over a period of 2 hours.

  • Allow the reaction to stir at room temperature for an additional 4-12 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired C-H insertion product.

Visualizations

General Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Flame-dry glassware prep_reagents Prepare anhydrous solvent and reagent solutions prep_glass->prep_reagents setup Add catalyst and substrate to flask under inert gas prep_reagents->setup addition Slowly add this compound via syringe pump setup->addition stir Stir and monitor reaction (TLC, GC-MS) addition->stir concentrate Concentrate in vacuo stir->concentrate purify Purify via column chromatography concentrate->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for C-H insertion reactions.

Simplified Catalytic Cycle

CatalyticCycle catalyst Rh(II) Catalyst carbene Rh(II)-Carbene Intermediate catalyst->carbene + MeO₂CCHN₂ - N₂ diazo MeO₂CCHN₂ n2 N₂ transition_state [Transition State] carbene->transition_state + R-H substrate Substrate (R-H) product Product (R-CH₂CO₂Me) transition_state->catalyst C-H Insertion transition_state->product

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl diazoacetate and related diazo compounds in catalyzed reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and resolve issues related to catalyst poisoning, ensuring the efficiency, selectivity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of reactions with this compound?

A1: Catalyst poisoning is the deactivation of a homogeneous or heterogeneous catalyst by chemical substances, known as poisons. In reactions involving this compound, which commonly use rhodium(II) or copper(I) catalysts, poisons chemically bond to the active sites of the metal catalyst. This binding prevents the catalyst from activating the diazo compound to form the reactive metal carbene intermediate, thereby reducing or completely halting the desired chemical transformation, such as cyclopropanation or C-H insertion.

Q2: What are the most common catalysts used for these reactions and what are their typical poisons?

A2: The most prevalent catalysts are dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) and copper(I) complexes (e.g., Cu(acac)₂, CuOTf). These catalysts are susceptible to a range of poisons:

  • Sulfur Compounds: Thiophenes, thiols, sulfides, and even residual sulfur from reagents can irreversibly bind to the metal center.

  • Nitrogen-Containing Heterocycles: Pyridine, quinoline, and related compounds can coordinate strongly to the catalyst's axial sites, inhibiting substrate access.[1]

  • Phosphines and Phosphites: Often used as ligands in other reactions, these can act as potent poisons by strongly binding to the rhodium or copper centers.

  • Water and Alcohols: While often used as solvents or present as impurities, excess water can lead to the formation of inactive catalyst species or promote side reactions, such as O-H insertion, at the expense of the desired reaction.

  • Unreacted Starting Materials/Impurities: Residual hydrazones from diazo synthesis or other nucleophilic impurities can interfere with the catalyst's activity.[2]

Q3: What are the typical symptoms of catalyst poisoning in my reaction?

A3: The signs of catalyst poisoning can range from subtle to dramatic:

  • Low or No Conversion: The most obvious sign is the failure of the reaction to proceed, with starting materials remaining largely unconsumed.

  • Stalled Reaction: The reaction may start as expected but then slow down and stop before completion.

  • Decreased Selectivity: You may observe a loss of diastereoselectivity or enantioselectivity (in asymmetric catalysis).

  • Formation of Byproducts: An increase in byproducts, such as the dimer of the diazo compound (diethyl maleate (B1232345) and fumarate (B1241708) from ethyl diazoacetate), can indicate that the catalyst is not efficiently trapping the carbene for the desired reaction.

Troubleshooting Guide

Problem 1: My cyclopropanation/C-H insertion reaction is not working. I see no product and only starting materials.

  • Possible Cause: Severe catalyst poisoning from contaminated reagents or solvents. The catalyst is deactivated before the reaction can begin.

  • Solution:

    • Reagent Purity Check: Ensure the purity of your this compound. If synthesized in-house, ensure all precursors (like glycine (B1666218) methyl ester hydrochloride) and reagents (like sodium nitrite) are of high purity and that the diazo compound is properly purified and stored.

    • Solvent Purification: Use freshly distilled or high-purity anhydrous solvents. Common solvents like dichloromethane (B109758) and toluene (B28343) should be purified to remove traces of water, oxygen, and other potential inhibitors. Refer to the detailed Solvent Purification Protocol below.

    • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) to prevent oxygen and moisture from entering the system.

    • Catalyst Quality: Verify the quality and age of your catalyst. Rhodium(II) acetate, for example, should be a well-defined, emerald-green powder.[3]

Problem 2: My reaction starts but stops prematurely, resulting in low yield.

  • Possible Cause: A slow-acting poison is present in one of the reagents, or a reaction byproduct is poisoning the catalyst over time. The initial turnover is high, but the catalyst deactivates as the reaction progresses.

  • Solution:

    • Substrate Purity: The alkene or substrate for C-H insertion may contain inhibitors. Purify the substrate by distillation, chromatography, or by passing it through a plug of activated alumina.

    • Slow Addition of Diazo Compound: this compound is often added slowly via a syringe pump. This maintains a low concentration of the diazo compound, which can minimize side reactions like dimerization and reduce the rate of potential catalyst deactivation pathways.

    • Monitor Byproducts: Use techniques like GC-MS or LC-MS to identify potential byproducts that could be acting as poisons. For example, in reactions with nitrogen-containing substrates, the product itself might be a more effective ligand for the catalyst than the starting material, leading to product inhibition.

Problem 3: I am observing a significant drop in enantioselectivity (ee) in my asymmetric reaction.

  • Possible Cause: The presence of a coordinating species (like water or a Lewis basic impurity) is interfering with the chiral environment of the catalyst. This can alter the way the substrate approaches the metal-carbene, leading to a loss of stereocontrol.

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use molecular sieves to dry the solvent just before use.

    • Use of Additives: In some cases, additives can mitigate the effects of poisons. For instance, using a non-coordinating solvent can be beneficial. Some studies have shown that additives like N,N'-dicyclohexylcarbodiimide (DCC) can surprisingly promote the reaction and maintain high selectivity, potentially by preventing the accumulation of inhibiting species.[1]

    • Ligand Integrity: For chiral copper catalysts with bisoxazoline ligands, for example, ensure the ligand has not degraded and that the complex is properly formed.

Quantitative Data on Catalyst Performance

Direct quantitative data correlating specific poison concentrations with performance loss in this compound reactions is not widely available in the literature. However, data from catalyst reuse experiments provides a clear illustration of performance degradation, which is often attributable to poisoning from trace impurities or product inhibition over multiple cycles.

Table 1: Effect of Catalyst Reuse on the Hydrogenation of 1-Methylpyrrole with 5% Rh/C (Data adapted from a study on rhodium catalyst poisoning by nitrogen heterocycles, illustrating the decline in performance)[4]

Reuse CycleReaction Time (h)Final Conversion (%)
1 (Fresh)0.6100
20.7100
31.2100
42.0100
5> 7.097
6> 7.093

This table demonstrates that even with complete conversion in early cycles, the reaction time increases significantly, and eventually, the catalyst fails to drive the reaction to completion, indicating progressive deactivation.[4]

Table 2: Impact of Catalyst Loading and Additives on C-H Functionalization Turnover Number (TON) (Data derived from studies on achieving high catalyst turnover, where avoiding poisoning is critical)[1]

Catalyst Loading (mol%)AdditiveTON (Overall)Enantiomeric Excess (ee %)
0.01None~10,00098
0.001DCC>100,00096
0.0005DCC>200,00096
0.0005 (recharged twice)DCC580,00096

This data highlights how optimizing conditions and using additives can dramatically increase catalyst lifetime and efficiency, effectively combating deactivation processes.[1]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) with this compound

This protocol is a representative example for a standard cyclopropanation reaction.

  • Glassware and Setup:

    • Oven-dry all glassware (a two-neck round-bottom flask, condenser, and syringe) overnight at 120 °C and allow to cool in a desiccator.

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents:

    • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (1 mol%)

    • Styrene (1.0 equiv), freshly distilled or passed through a short column of activated basic alumina.

    • This compound (MDA) (1.2 equiv). Caution: this compound is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood behind a blast shield. Do not expose to high temperatures or ground glass joints.

    • Anhydrous dichloromethane (DCM), freshly purified (see Protocol 2).

  • Procedure:

    • To the reaction flask, add Rh₂(OAc)₄ and the purified styrene under an inert atmosphere.

    • Add half of the total volume of anhydrous DCM via cannula or syringe.

    • Prepare a solution of this compound in the remaining anhydrous DCM in a separate, dry flask.

    • Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the free diazo compound.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

Protocol 2: Purification of Dichloromethane (DCM) for Catalysis
  • Pre-drying: Shake reagent-grade DCM with saturated aqueous sodium bicarbonate solution, then with water. Separate the organic layer and pre-dry it with anhydrous calcium chloride (CaCl₂).

  • Distillation: Decant the pre-dried DCM into a distillation flask. Add calcium hydride (CaH₂) and reflux under a nitrogen atmosphere for at least 2 hours.

  • Collection: Distill the DCM directly into a flame-dried collection flask containing activated 4Å molecular sieves. The flask should be sealed and stored under an inert atmosphere.

Catalyst Regeneration

While prevention of poisoning is the best strategy, it is sometimes possible to regenerate a deactivated catalyst.

  • For Heterogeneous Catalysts (e.g., Rh/C):

    • Thermal Regeneration: Involves heating the catalyst to high temperatures under a controlled atmosphere to burn off organic poisons or desorb volatile inhibitors.[5]

    • Chemical Washing: Mild acid or base washes can sometimes remove metallic or salt-like poisons. For sulfur poisoning, an oxidative treatment followed by washing may be effective.[5]

  • For Homogeneous Catalysts (e.g., Rh₂(OAc)₄):

    • Regeneration of homogeneous catalysts is more complex and often impractical on a lab scale. It typically involves re-synthesis of the complex from the deactivated rhodium species. If the poison is a weakly coordinating ligand, precipitation of the catalyst, washing with a non-coordinating solvent, and re-dissolving might be attempted, but success is not guaranteed.

Visual Guides

Below are diagrams illustrating key concepts in catalyst poisoning for reactions involving this compound.

CatalystPoisoningMechanism cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Active Catalyst (e.g., Rh₂L₄) Carbene Metal Carbene Intermediate Catalyst->Carbene + N₂CHCO₂Me - N₂ PoisonedCatalyst Poisoned Catalyst (Inactive) Catalyst->PoisonedCatalyst + Poison Product Cyclopropane Product Carbene->Product + Alkene Product->Catalyst (Catalyst Regenerated) Poison Poison (e.g., R₂S) TroubleshootingWorkflow decision decision solution solution start Reaction Failure: Low Yield or No Conversion q1 Did the reaction start at all? start->q1 q2 Is enantioselectivity (if applicable) low? q1->q2 Yes, but stalled s1 Suspect Severe Poisoning: - Re-purify all reagents/solvents. - Check catalyst quality. - Ensure inert atmosphere. q1->s1 No s2 Suspect Coordinating Impurities: - Rigorously dry all components. - Purify substrate. - Consider non-coordinating solvent. q2->s2 Yes s3 Suspect Slow Poisoning/Inhibition: - Purify substrate. - Use slow addition of diazo. - Check for product inhibition. q2->s3 No CatalyticCycleInterference Rh Rh₂(OAc)₄ Carbene Rh(II)-Carbene Intermediate Rh->Carbene - N₂ Inactive Rh₂(OAc)₄-P (Inactive) Rh->Inactive Diazo N₂CHCO₂Me Diazo->Carbene Product Product Carbene->Product + Alkene Alkene Alkene Alkene->Product Product->Rh (Regeneration) Poison Poison (P) Poison->Inactive

References

Technical Support Center: Stabilizing Methyl Diazoacetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing methyl diazoacetate, ensuring its stability is paramount for reliable and safe experimentation. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the handling and storage of this compound solutions.

Troubleshooting Guide

This compound is a versatile reagent, but its inherent instability can lead to decomposition, impacting experimental outcomes and posing safety risks. Below are common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
Rapid decomposition of this compound solution (indicated by gas evolution and loss of yellow color). Presence of acidic impurities.Neutralize the solution by washing with a cold, dilute aqueous solution of sodium bicarbonate. Ensure all acidic residues are removed before storage or use.[1]
Contamination with Lewis acids (e.g., metal salts).Avoid contact with metals that can form Lewis acids. Use high-purity solvents and glassware. If contamination is suspected, purification by distillation (with extreme caution) may be necessary.
Exposure to high temperatures.Store this compound solutions at low temperatures (2-8°C is often recommended) and away from heat sources.[2] For reactions, use the lowest effective temperature.
Exposure to light.Store solutions in amber or foil-wrapped containers to protect from light-induced decomposition.
Inconsistent reaction yields. Degradation of the this compound stock solution over time.Regularly check the purity of the solution. If degradation is suspected, purify the reagent before use. Consider preparing fresh solutions for critical experiments.
Incompatible solvent.The choice of solvent can significantly impact stability. While various organic solvents are used, their purity is critical. Ensure solvents are dry and free of acidic impurities.[3]
Unexpected side product formation. Carbene-mediated side reactions due to uncontrolled decomposition.Ensure controlled addition of the this compound solution to the reaction mixture to maintain a low concentration of the diazo compound. Maintain optimal reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to decompose?

A1: The primary factors leading to the decomposition of this compound are:

  • Acids: Both Brønsted and Lewis acids can catalyze the decomposition of diazo compounds.[3][4] It is crucial to work under neutral or slightly basic conditions.

  • Heat: this compound is thermally labile and can decompose, sometimes explosively, upon heating.[1]

  • Light: Photochemical decomposition can occur, leading to the formation of carbenes.

  • Metal Contaminants: Transition metals can catalyze decomposition, often through the formation of metal carbenes.

Q2: Are there any chemical stabilizers that can be added to this compound solutions?

A2: While no universal stabilizer is documented for all applications, certain additives can enhance stability. The addition of a small amount of a non-nucleophilic, sterically hindered amine may help neutralize trace acidic impurities. For instance, tetramethylethylenediamine (TMEDA) has been shown to significantly increase the half-life of ethyl bromodiazoacetate, a related compound, suggesting its potential as a stabilizer.[3] However, the compatibility of any additive with the intended downstream reaction must be carefully evaluated.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of diazo compounds is highly pH-dependent. Acidic conditions promote protonation of the diazo group, leading to the formation of a diazonium ion which rapidly decomposes, releasing nitrogen gas.[5][6] Therefore, maintaining a neutral or slightly alkaline pH is critical for prolonging the shelf-life of this compound solutions.

Q4: What is the recommended procedure for storing this compound solutions?

A4: To maximize stability during storage, the following protocol is recommended:

  • Ensure the solution is free from acidic impurities by washing with a cold, dilute sodium bicarbonate solution.[1]

  • Dry the solution over a neutral drying agent like anhydrous sodium sulfate (B86663).

  • Store the solution in a clean, amber glass bottle with a tightly sealed cap.[1]

  • Keep the solution refrigerated at 2-8°C.[2]

  • Label the container clearly with the date of preparation and any purification steps performed.

Q5: Can I use any solvent to prepare my this compound solution?

A5: The choice of solvent is important. While this compound is soluble in many organic solvents like diethyl ether and dichloromethane, the solvent's purity is crucial.[7] Solvents should be anhydrous and free of acidic impurities. The stability of diazoacetates can be solvent-dependent.[3] It is advisable to use freshly distilled, high-purity solvents.

Experimental Protocols

Protocol for Neutralization of Acidic Impurities in this compound Solution

This protocol describes the removal of acidic impurities from a freshly prepared or stored solution of this compound.

Materials:

  • This compound solution in an organic solvent (e.g., dichloromethane)

  • Cold 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Cool the this compound solution and the 5% sodium bicarbonate solution in an ice bath.

  • Transfer the this compound solution to a separatory funnel.

  • Add an equal volume of the cold 5% sodium bicarbonate solution to the separatory funnel.

  • Gently swirl the separatory funnel to mix the layers. Caution: Vent the funnel frequently to release any pressure buildup from gas evolution.

  • Allow the layers to separate.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Test the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, repeat the washing procedure with fresh, cold sodium bicarbonate solution.

  • Dry the neutralized organic layer by adding anhydrous sodium sulfate and swirling for 5-10 minutes.

  • Filter the solution to remove the drying agent. The resulting solution is ready for use or storage.

Visualizations

Logical Relationship for this compound Decomposition

The following diagram illustrates the key factors that contribute to the decomposition of this compound.

Factors Leading to this compound Decomposition MDA This compound (Stable) Decomposition Decomposition Products (N2, Carbene, etc.) MDA->Decomposition Acid Acidic Impurities (Brønsted/Lewis Acids) Acid->Decomposition catalyzes Heat Elevated Temperature Heat->Decomposition promotes Light Light Exposure Light->Decomposition induces Metals Metal Contaminants Metals->Decomposition catalyzes

Caption: Factors influencing the decomposition of this compound.

Experimental Workflow for Stabilizing this compound

This diagram outlines the steps for preparing a more stable solution of this compound.

Workflow for Stabilizing this compound Solution Start Start: Crude this compound Solution Wash Wash with cold 5% NaHCO3 solution Start->Wash Check_pH Check pH of Aqueous Layer Wash->Check_pH Check_pH->Wash pH acidic Dry Dry with Anhydrous Na2SO4 Check_pH->Dry pH neutral/basic Filter Filter Dry->Filter Store Store at 2-8°C in dark container Filter->Store End End: Stabilized this compound Solution Store->End

Caption: Protocol for preparing a stable this compound solution.

References

Impact of substrate electronics on methyl diazoacetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl diazoacetate (MDA). The focus is on how the electronic properties of a substrate influence reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound (MDA)?

A: this compound is a potentially explosive, toxic, and thermally unstable compound that requires careful handling in a well-ventilated fume hood.[1][2]

  • Thermal Hazard: Do not expose MDA to temperatures above 50°C, as it can detonate upon rapid or excessive heating.[1] All distillations must be performed under reduced pressure and at low temperatures.[3]

  • Toxicity: MDA is toxic and can emit hazardous NOx fumes upon decomposition.[1] Avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

  • Storage: Store MDA in a dark, cool place, preferably in a solution with an inert solvent.[3] It should be used as soon as possible after preparation.[3]

  • Quenching: Unused MDA can be quenched carefully with a weak acid like acetic acid in a controlled manner to avoid rapid gas evolution.

Q2: My reaction with MDA is not proceeding. What are some initial checks?

A: If your reaction fails to start, consider the following:

  • Catalyst Activity: Transition metal catalysts (e.g., Rh(II) or Cu(II) complexes) are often required to form the reactive metal-carbene intermediate.[1] Ensure your catalyst is active and has not decomposed. If necessary, use a freshly opened bottle or purify the catalyst.

  • Purity of MDA: Impurities in your MDA can inhibit the reaction. If you synthesized the MDA, ensure it was properly purified and that residual acid from the synthesis was removed.[3]

  • Reaction Conditions: Ensure you are using an inert, dry solvent and atmosphere (e.g., nitrogen or argon), as moisture and oxygen can interfere with many catalytic cycles.

  • Substrate Reactivity: Extremely electron-deficient substrates may be poor nucleophiles for attacking the electrophilic metal-carbene, potentially slowing or inhibiting the reaction.

Q3: How does the electronic nature of the substrate generally affect its reaction with the MDA-derived carbene?

A: The metal-carbene intermediate generated from MDA is electrophilic. Therefore, its reactivity is highly dependent on the nucleophilicity of the substrate.

  • Electron-Rich Substrates: Alkenes or aromatic rings with electron-donating groups (EDGs) are more nucleophilic and generally react faster with the electrophilic carbene.[6]

  • Electron-Poor Substrates: Substrates with electron-withdrawing groups (EWGs) are less nucleophilic and may react sluggishly or require more forcing conditions.[7] However, in some cases, EWGs can activate a substrate towards other pathways, like Michael-initiated ring closure.[7]

Section 2: Troubleshooting Guide: Substrate Electronic Effects

Issue 1: Low Yield

Q: My cyclopropanation of an electron-rich alkene is giving a low yield, with significant formation of diethyl maleate (B1232345) and fumarate. What is the cause and solution?

A: This side product arises from the dimerization of two carbene intermediates. This becomes competitive when the carbene does not react quickly with the substrate.

  • Cause: Even with an electron-rich alkene, the rate of dimerization can be significant if the concentration of the free carbene is too high.

  • Troubleshooting Steps:

    • Slow Addition: Add the this compound solution slowly (e.g., via syringe pump) to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the carbene low, favoring the intermolecular reaction with the substrate over dimerization.[8]

    • Check Stoichiometry: Using a large excess of the alkene relative to MDA can also favor the desired cyclopropanation.

    • Catalyst Choice: The choice of catalyst can influence the rate of carbene transfer versus dimerization. For some systems, copper-based catalysts might offer different selectivity compared to rhodium catalysts.[1]

Q: I am attempting a C-H insertion into an electron-deficient aromatic substrate, but the yield is poor and starting material is recovered.

A: C-H insertion is challenging with electron-poor systems because the aromatic ring is deactivated towards electrophilic attack by the metal-carbene.

  • Cause: The electron-withdrawing groups on the substrate reduce its nucleophilicity, making the C-H insertion step energetically unfavorable.

  • Troubleshooting Steps:

    • Increase Catalyst Electrophilicity: Catalysts with more electron-withdrawing ligands (e.g., Rh₂(O₂CCF₃)₄ instead of Rh₂(OAc)₄) are more electrophilic and can be more effective at activating less reactive substrates.[9]

    • Increase Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy. However, this must be balanced against the thermal instability of MDA.[1]

    • Use a More Reactive Diazo Compound: If possible, using a "donor-acceptor" diazo compound (e.g., methyl phenyldiazoacetate) can lead to a more stable carbene intermediate, which often exhibits higher selectivity and reactivity for C-H insertion.[9][10]

Issue 2: Poor Chemoselectivity

Q: My substrate contains both a C=C double bond and various X-H bonds (O-H, N-H). The reaction is yielding a mixture of cyclopropanation and X-H insertion products. How can I control the selectivity?

A: The competition between cyclopropanation and X-H insertion is a common challenge. X-H insertion is often kinetically favored, especially with accessible O-H and N-H bonds.[1]

  • Influence of Substrate Electronics:

    • An electron-rich C=C bond will be more competitive with X-H insertion.

    • An electron-poor C=C bond will likely favor the X-H insertion pathway, as the heteroatom is a better nucleophile.

  • Troubleshooting Steps:

    • Protecting Groups: The most straightforward solution is to protect the X-H group (e.g., silylate an alcohol, acylate an amine) before the reaction and deprotect it afterward.

    • Catalyst Selection: The choice of metal and ligands can significantly influence chemoselectivity. Some catalysts have a higher propensity for one pathway over another. For example, Rh(II) carboxylates are highly efficient for insertion into O-H and S-H bonds.[1] Experimenting with different catalysts (e.g., Rh₂(OAc)₄ vs. Cu(acac)₂) is recommended.

    • Intramolecular vs. Intermolecular: If the C=C and X-H bonds are in the same molecule, intramolecular reactions may be favored. Changing the substrate conformation or catalyst can sometimes alter the outcome.

Section 3: Quantitative Data on Substrate Electronic Effects

The electronic nature of substituents on a substrate can significantly impact reaction yield and selectivity. The following table summarizes the results for a magnesium-catalyzed asymmetric aldol (B89426) addition of ethyl diazoacetate to various aromatic aldehydes, demonstrating the tolerance for both electron-donating (EDG) and electron-withdrawing (EWG) groups.

EntryAldehyde Substituent (R)TypeYield (%)ee (%)
1PhenylNeutral9295
24-MeO-C₆H₄EDG9298
32-MeO-C₆H₄EDG7087
44-F-C₆H₄EWG8495
54-CF₃-C₆H₄EWG7891
64-Cl-C₆H₄EWG7893
72-FurylHeteroaromatic8396

Data adapted from related studies on diazoacetate reactivity, which show similar trends.[11] While this example is for an aldol reaction, the general tolerance for varied electronic groups is often observed in other catalyzed reactions of diazoacetates.[11]

Section 4: Experimental Protocols

General Protocol for Rh₂(OAc)₄-Catalyzed Cyclopropanation of an Alkene

Safety Warning: This procedure involves this compound, which is toxic and potentially explosive.[1][12] All operations must be conducted in a well-ventilated fume hood behind a safety shield. Avoid heating the diazo compound above 50°C.

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.01 mmol, 1 mol%)

  • This compound (1.2 mmol, 1.2 equiv) as a solution in a dry, inert solvent (e.g., 1.0 M in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., toluene) (to make the final reaction concentration ~0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Rh₂(OAc)₄ (4.4 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Addition of Reagents: Using a syringe, add the anhydrous solvent (e.g., 10 mL DCM) followed by the alkene (1.0 mmol). Stir the mixture at room temperature until the catalyst dissolves.

  • Slow Addition of MDA: Prepare a syringe with the this compound solution (1.2 mL of a 1.0 M solution). Place the syringe on a syringe pump and add the MDA solution to the reaction mixture over a period of 4-6 hours. The slow addition is crucial to minimize the formation of carbene dimer byproducts.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the alkene is a good indicator. A faint yellow color from the MDA may persist throughout the addition.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (at low temperature). The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Section 5: Diagrams and Visualizations

Logical and Experimental Workflows

Troubleshooting_Low_Yield Start Problem: Low Yield Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_MDA Is the MDA fresh and pure? Check_Catalyst->Check_MDA Yes Solution_Catalyst Solution: Use fresh/purified catalyst. Consider a more electrophilic catalyst. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (solvent, temp, atmosphere) correct? Check_MDA->Check_Conditions Yes Solution_MDA Solution: Use freshly prepared MDA. Ensure no acid/base impurities. Check_MDA->Solution_MDA No Side_Products Are side products observed? (e.g., carbene dimer) Check_Conditions->Side_Products Yes Solution_Conditions Solution: Use anhydrous solvent under inert gas. Optimize temperature. Check_Conditions->Solution_Conditions No Check_Stoich Is substrate stoichiometry appropriate? Slow_Addition Is slow addition of MDA being used? Slow_Addition->Check_Stoich Yes Solution_Slow Solution: Implement slow addition via syringe pump to minimize carbene dimerization. Slow_Addition->Solution_Slow No Side_Products->Slow_Addition Yes, Dimer

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathways cluster_0 Inputs cluster_1 Substrate & Pathways MDA This compound (N₂CHCO₂Me) Carbene Electrophilic Metal-Carbene [M]=C(H)CO₂Me MDA->Carbene Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Catalyst->Carbene Substrate Electron-Rich Substrate (EDG) Electron-Poor Substrate (EWG) Cyclopropanation Cyclopropanation Carbene->Cyclopropanation Favored by Electron-Rich C=C CH_Insertion C-H Insertion Carbene->CH_Insertion Challenging with Electron-Poor C-H XH_Insertion X-H Insertion (O-H, N-H) Carbene->XH_Insertion Often Kinetically Favorable Substrate:f0->Cyclopropanation Substrate:f1->CH_Insertion

Caption: Influence of substrate electronics on reaction pathways.

Experimental_Workflow Start Start: Oven-Dried Glassware Step1 1. Add Catalyst & Substrate to Flask Start->Step1 Step2 2. Purge with Inert Gas (N₂ or Ar) Step1->Step2 Step3 3. Add Anhydrous Solvent Step2->Step3 Step4 4. Slow Addition of MDA (via Syringe Pump) Step3->Step4 Step5 5. Monitor Reaction (TLC / GC-MS) Step4->Step5 Step6 6. Reaction Workup (e.g., Quench, Concentrate) Step5->Step6 Step7 7. Purification (Column Chromatography) Step6->Step7 End Final Product Step7->End

Caption: General experimental workflow for MDA reactions.

References

Validation & Comparative

A Comparative Guide to Methyl Diazoacetate and Ethyl Diazoacetate: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate (MDA) and ethyl diazoacetate (EDA) are indispensable reagents in organic synthesis, primarily serving as precursors to carbenes or carbenoids for a variety of transformations, including cyclopropanation, X-H insertion, and cycloaddition reactions.[1][2] The choice between these two seemingly similar reagents can have subtle but significant implications for reaction outcomes, safety, and scalability. This guide provides an objective comparison of their reactivity and stability, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

At a Glance: Key Differences

While both reagents exhibit similar reactivity profiles, subtle differences in their steric and electronic properties can influence reaction kinetics and yields. In terms of stability, the prevailing evidence suggests that the nature of the alkyl ester group (methyl vs. ethyl) has a minimal impact on the thermal stability of the parent diazoacetate.

Thermal Stability

The thermal stability of diazo compounds is a critical consideration for safe handling and process development. Both MDA and EDA are known to be thermally unstable and can decompose exothermically, potentially leading to detonation if heated rapidly or overheated.[1]

A comprehensive study utilizing Differential Scanning Calorimetry (DSC) on a wide range of diazo compounds concluded that the alkyl group of the ester has an insignificant effect on the thermal stability.[3] The thermal stability is more significantly influenced by the electronic effects of substituents on the carbon atom bearing the diazo group.[3][4]

Table 1: Thermal Stability Data for Diazoacetates

CompoundOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)MethodReference
Ethyl Diazoacetate (EDA)~100-120 to -150DSC/ARC[5]
Ethyl (phenyl)diazoacetate60-102 (average for diazo compounds)ARC[4][6]
General Diazoesters75 - 160-102 (average)DSC[4][6]

Note: The onset temperature can vary depending on the experimental conditions, such as heating rate and sample purity.

A detailed kinetic study on the thermal decomposition of ethyl diazoacetate in a microtube reactor revealed a three-step reaction mechanism involving the initial formation of a carbene, followed by reactions with EDA to form dimers and trimers. The activation energy for the initial decomposition of EDA to form the carbene was determined to be 114.55 kJ/mol.

Experimental Protocol: Thermal Stability Analysis by DSC

The thermal stability of diazoacetates can be reliably assessed using Differential Scanning Calorimetry (DSC). The following is a general protocol based on established methods:[4]

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the diazoacetate into a high-pressure DSC pan.

  • Sealing: Hermetically seal the pan to contain any gaseous decomposition products.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Heating Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition temperature.

  • Data Analysis: The onset temperature of decomposition (Tonset) is determined as the intersection of the baseline with the tangent of the exothermic peak. The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of diazoacetate seal Seal in high-pressure DSC pan weigh->seal load Load sample and reference pans seal->load heat Heat at constant rate (e.g., 5-10 °C/min) load->heat record Record heat flow heat->record determine_Tonset Determine Onset Temperature (Tonset) record->determine_Tonset calculate_deltaH Calculate Enthalpy of Decomposition (ΔHD) determine_Tonset->calculate_deltaH

Figure 1. Experimental workflow for DSC analysis.

Reactivity

Both methyl and ethyl diazoacetate are widely used in transition metal-catalyzed reactions, most notably in cyclopropanations catalyzed by rhodium(II) and copper complexes.[7] The general consensus in the literature suggests that ethyl diazoacetate often provides better results in these reactions compared to this compound.[1] This is often attributed to the slightly greater steric bulk of the ethyl group, which can influence selectivity in certain cases.

Transition Metal-Catalyzed Reactions

Rhodium_Catalysis Diazo R-CHN2 (MDA or EDA) Carbene Rh(II)-Carbene Intermediate Diazo->Carbene + Rh2(OAc)4 Rh_cat Rh2(OAc)4 Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene N2 N2 Carbene->N2 - N2 Alkene Alkene

Figure 2. General mechanism of Rh(II)-catalyzed cyclopropanation.
Cycloaddition Reactions

This compound has been the subject of kinetic studies in 1,3-dipolar cycloaddition reactions. For instance, its reaction with enamines has been shown to proceed stepwise through an initial azo coupling. A direct comparative kinetic study with ethyl diazoacetate in the same cycloaddition reaction is not available, but given the similarity in their electronic nature, their reactivity in such reactions is expected to be comparable.

Table 2: Comparative Reactivity Aspects

Reaction TypeObservationImplicationReference
Rh(II)-catalyzed CyclopropanationEthyl diazoacetate generally gives better results.The ethyl group may offer slight advantages in terms of yield or selectivity in certain systems.[1]
1,3-Dipolar CycloadditionKinetic data available for this compound.Reactivity is expected to be similar for ethyl diazoacetate due to electronic similarity.
Experimental Protocol: Kinetic Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of reactions involving diazoacetates. A general protocol for a kinetic study is as follows:

  • Sample Preparation: In an NMR tube, prepare a solution of the substrate and an internal standard in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the initial mixture to establish the chemical shifts and integrals of the starting materials.

  • Reaction Initiation: Add a known amount of the diazoacetate (or catalyst, depending on the reaction) to the NMR tube, mix quickly, and immediately place it in the NMR spectrometer.

  • Time-course Monitoring: Acquire a series of spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and products in each spectrum. The concentration of each species at a given time can be determined relative to the internal standard. Plot the concentration versus time to determine the reaction order and rate constant.

NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prepare_solution Prepare solution of substrate & internal std initial_spectrum Acquire initial spectrum prepare_solution->initial_spectrum initiate_reaction Initiate reaction in NMR tube initial_spectrum->initiate_reaction time_course Acquire spectra at regular intervals initiate_reaction->time_course integrate_signals Integrate signals of reactants & products time_course->integrate_signals determine_conc Determine concentrations vs. internal std integrate_signals->determine_conc plot_data Plot concentration vs. time determine_conc->plot_data determine_kinetics Determine rate law & rate constant plot_data->determine_kinetics

Figure 3. Workflow for kinetic analysis by NMR spectroscopy.

Conclusion

In terms of reactivity, while both are effective carbene precursors, ethyl diazoacetate is often reported to give superior results in transition metal-catalyzed reactions, which may be attributed to subtle steric effects. For researchers developing new synthetic methodologies, it is advisable to screen both reagents to determine the optimal choice for a specific transformation. For large-scale applications, factors such as cost and availability may also influence the decision, in addition to any observed differences in reactivity and selectivity.

References

A Head-to-Head Comparison: Methyl Diazoacetate vs. Trimethylsilyldiazomethane for Effective Methylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within pharmaceutical research and drug development, the methylation of carboxylic acids, phenols, and other nucleophiles is a cornerstone transformation. The choice of a methylating agent is critical, balancing reactivity, safety, and substrate compatibility. This guide provides an in-depth comparison of two common diazo compounds used for methylation: methyl diazoacetate and trimethylsilyldiazomethane (B103560) (TMS-diazomethane).

Executive Summary

Both this compound and trimethylsilyldiazomethane are effective methylating agents, but they present distinct profiles in terms of safety, reactivity, and substrate scope. TMS-diazomethane is generally considered a safer and more versatile reagent for the straightforward methylation of carboxylic acids and alcohols, often providing high yields under mild conditions.[1][2][3] this compound, while also capable of methylation, is a valuable precursor for carbene-mediated reactions such as cyclopropanation and C-H insertion, expanding its synthetic utility beyond simple methylation.[4] However, this compound is thermally unstable and potentially explosive, requiring stringent safety precautions.[5]

Physicochemical and Safety Properties

A fundamental understanding of the physical and safety characteristics of each reagent is paramount for their safe handling and application in a laboratory setting.

PropertyThis compoundTrimethylsilyldiazomethane (TMS-diazomethane)
Chemical Formula C₃H₄N₂O₂[6]C₄H₁₀N₂Si[7]
Molar Mass 100.08 g/mol [6]114.22 g/mol [7]
Appearance Yellow liquid[2]Greenish-yellow liquid[7]
Boiling Point 39-43 °C at 10 mmHg[4]96 °C[7]
Key Hazards Toxic, thermally unstable, potentially explosive with rapid heating.[5]Highly toxic by inhalation (can cause fatal pulmonary edema), flammable. Considered a safer, non-explosive alternative to diazomethane (B1218177).[8][9]
Handling Must be handled in a well-ventilated fume hood with extreme caution due to thermal instability.[5]Must be handled in a fume hood with appropriate personal protective equipment. Deaths have been reported from inhalation exposure.[8][9]

Performance in Methylation Reactions

While both reagents can achieve methylation, their reaction mechanisms, conditions, and substrate preferences differ.

Methylation of Carboxylic Acids

TMS-diazomethane is a widely adopted reagent for the high-yield methylation of carboxylic acids.[1] The reaction typically proceeds smoothly in the presence of methanol (B129727), which facilitates the in-situ generation of diazomethane as the active methylating species.[6][10]

In contrast, while this compound can methylate carboxylic acids, it is more commonly employed in reactions involving the transfer of a carbomethoxycarbene group.

Quantitative Data on Carboxylic Acid Methylation with TMS-diazomethane [1]

Carboxylic Acid SubstrateProductYield (%)
Oleic AcidMethyl oleate96
Abietic AcidMethyl abietate94
Dehydroabietic AcidMethyl dehydroabietate99
Stearic AcidMethyl stearate94
Palmitic AcidMethyl palmitate91
Lithocholic AcidMethyl lithocholate99

Data sourced from a study on the methylation of naturally occurring carboxylic acids.[1] Yields were determined by GC analysis.

Methylation of Phenols

Both reagents can be used to methylate phenols, although TMS-diazomethane is more commonly cited for this purpose, particularly in analytical derivatization for GC-MS.[11] The methylation of phenols with TMS-diazomethane often requires a base, such as N,N-diisopropylethylamine (DIPEA).[12]

Reaction Mechanisms and Experimental Workflows

The underlying chemical pathways dictate the optimal conditions and potential side products for each reagent.

Trimethylsilyldiazomethane Methylation of Carboxylic Acids

The methylation of carboxylic acids by TMS-diazomethane in the presence of an alcohol like methanol is believed to proceed through the initial formation of diazomethane.

TMS_Diazomethane_Mechanism cluster_generation Diazomethane Generation cluster_methylation Methylation TMSCHN2 TMS-CHN₂ CH2N2 CH₂N₂ (Diazomethane) TMSCHN2->CH2N2 + CH₃OH RCOOH R-COOH RCOO_ion R-COO⁻ MeOH CH₃OH RCOOCH3 R-COOCH₃ (Methyl Ester) CH2N2->RCOOCH3 + R-COOH TMSOMe TMS-OCH₃ CH3N2_plus CH₃N₂⁺ N2 N₂ Methyl_Diazoacetate_Cyclopropanation MDA CH₃O₂C-CHN₂ Carbene [M]=C(H)CO₂CH₃ (Metal Carbene) MDA->Carbene + [M] Catalyst [M] (e.g., Rh₂(OAc)₄) Cyclopropane Cyclopropane Derivative Carbene->Cyclopropane + Alkene N2 N₂ Alkene R₂C=CR₂

References

A Comparative Guide: Methyl Diazoacetate vs. Diazomethane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring safe, efficient, and scalable synthetic routes. When it comes to introducing a C1 unit, diazomethane (B1218177) has historically been a go-to reagent. However, its extreme toxicity and explosive nature have driven the search for safer alternatives. Methyl diazoacetate has emerged as a valuable substitute, offering a more favorable safety profile without compromising reactivity in many key transformations. This guide provides an objective comparison of this compound and diazomethane, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your synthetic needs.

At a Glance: Key Differences

FeatureDiazomethane (CH₂N₂)This compound (N₂CHCO₂CH₃)
Safety Extremely toxic, carcinogenic, and explosive gas.[1][2][3] Requires specialized glassware and handling procedures.[2]Significantly more stable and less hazardous.[4][5] Commercially available as a solution.
Stability Highly unstable; prone to detonation from sharp surfaces, light, and heat.[1][2] Must be generated in situ for immediate use.[3]Can be stored and handled with standard laboratory precautions.[4]
Handling Requires dedicated apparatus for in situ generation and is typically used as a dilute ethereal solution.[2]Can be handled as a solution using standard laboratory equipment.
Reactivity Highly reactive C1 building block for methylation, homologation, and cyclopropanation.[6][7]Versatile reagent for cyclopropanation, X-H insertion, and cycloaddition reactions.[8][9]

Safety and Handling: A Critical Distinction

The most significant advantage of this compound over diazomethane lies in its superior safety profile.

Diazomethane:

  • Extreme Toxicity: Diazomethane is a potent poison and a suspected carcinogen with a permissible exposure limit of only 0.2 ppm.[3] Inhalation can lead to severe respiratory distress, including pulmonary edema.[1]

  • Explosive Hazard: As a gas at room temperature (boiling point -23 °C), it is exceptionally sensitive to heat, shock, and light, and can detonate violently.[6][1][2] The use of scratched glassware or ground-glass joints can trigger an explosion.[1][2]

  • In Situ Generation: Due to its instability, diazomethane is not commercially available and must be prepared immediately before use, a process that involves hazardous precursors and requires specialized, flame-polished glassware.[2][10][3]

This compound:

  • Reduced Hazard: The presence of the electron-withdrawing ester group significantly stabilizes the molecule, making it far less prone to explosive decomposition than diazomethane.[4][5]

  • Commercial Availability: It is commercially available, often as a solution in a suitable solvent like dichloromethane (B109758), eliminating the need for in situ generation.

  • Standard Handling: While still a hazardous chemical that should be handled with care in a fume hood using appropriate personal protective equipment, it does not require the extreme precautions associated with diazomethane.

Performance in Key Synthetic Reactions

While direct, side-by-side comparative studies under identical conditions are scarce, we can collate representative data to illustrate the performance of each reagent in common applications.

Cyclopropanation

Both diazomethane and this compound are effective reagents for the cyclopropanation of alkenes, typically in the presence of a metal catalyst.

Logical Relationship: Reagent Choice and Safety in Synthesis

Caption: Decision pathway for selecting between diazomethane and this compound.

Table 1: Comparison of Cyclopropanation of Styrene (B11656)

ReagentCatalystSolventYield (%)Reference
DiazomethaneFe(TPP)Cl6M KOH (aq)/Toluene70-88% (Substituted Styrenes)[6]
Ethyl DiazoacetateRh₂(OAc)₄CH₂Cl₂>95%[11]
Ethyl DiazoacetateMyoglobin-based catalystAqueous Buffer69-92% (Substituted Styrenes)[12]

Note: Data is collated from different sources and reaction conditions may vary.

Diazomethane can provide good yields in iron-catalyzed cyclopropanations.[6] However, acceptor-substituted diazo reagents like ethyl diazoacetate are widely used with rhodium and copper catalysts, often achieving very high yields.[11][13] The choice of catalyst can also enable enantioselective transformations with diazoacetates, a level of control that is more challenging to achieve with diazomethane.[13]

O-H Insertion

The insertion of a carbene into an O-H bond is a powerful method for forming C-O bonds. Both reagents are capable of this transformation, but again, safety and handling favor this compound for routine applications.

Experimental Workflow: O-H Insertion

G General Workflow for Catalytic O-H Insertion Start Start Setup Setup Reaction Vessel (Inert Atmosphere) Start->Setup Reagents Add Alcohol and Catalyst in Anhydrous Solvent Setup->Reagents SyringePump Slowly Add this compound Solution via Syringe Pump Reagents->SyringePump Stir Stir at Controlled Temperature SyringePump->Stir Quench Quench Reaction Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for O-H insertion using this compound.

Table 2: Comparison of O-H Insertion into Alcohols

ReagentSubstrateCatalystSolventYield (%)Reference
DiazomethanePhenolsNoneEtherGood (for acidic phenols)[14]
Methyl α-diazo-α-phenylacetateEthanolCu(OTf)₂/bisazaferroceneCH₂Cl₂86[8][15]
Ethyl DiazoacetateEthanolPolystyrene-linked Cu(I)Dichloromethane>95% (in flow)[16]

Note: Data is collated from different sources and reaction conditions may vary.

Diazomethane readily methylates acidic O-H bonds, such as those in phenols, without a catalyst.[14] For less acidic alcohols, a catalyst is often required. Methyl and ethyl diazoacetate are highly effective for O-H insertion reactions in the presence of copper or rhodium catalysts, providing high yields of the corresponding ethers.[8][9][15] Continuous flow methodologies have also been developed for O-H insertion with ethyl diazoacetate, further enhancing the safety of this transformation.[16]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is adapted from established methods and should be performed with appropriate safety precautions.[11]

  • Preparation: To a solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) under an inert atmosphere at 25 °C, add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) via syringe pump over a period of 4 hours.

  • Reaction: The reaction mixture is stirred for an additional 2 hours at room temperature.

  • Work-up: The solvent is then removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.

General Procedure for Copper-Catalyzed O-H Insertion of this compound into an Alcohol

This protocol is a general representation of copper-catalyzed O-H insertion reactions.[8][15]

  • Preparation: In a flame-dried flask under an inert atmosphere, a solution of the alcohol (1.0 mmol) and a suitable copper catalyst (e.g., Cu(OTf)₂, 1-5 mol%) in an anhydrous solvent (e.g., CH₂Cl₂) is prepared.

  • Addition: A solution of this compound (1.2 mmol) in the same anhydrous solvent is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: The reaction is stirred until complete consumption of the diazo compound is observed by TLC.

  • Work-up: The reaction is quenched with a few drops of acetic acid, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to yield the desired α-alkoxy ester.

Conclusion

This compound presents a significantly safer and more stable alternative to diazomethane for a range of important synthetic transformations, including cyclopropanation and O-H insertion. While diazomethane's high reactivity is sometimes advantageous, the extreme hazards associated with its use often outweigh the benefits, particularly in a drug development or industrial setting. The commercial availability, ease of handling, and excellent reactivity of this compound in the presence of appropriate catalysts make it the superior choice for many applications. For research and development professionals, embracing safer reagents like this compound not only mitigates risk but also facilitates the development of more robust and scalable synthetic processes.

References

Spectroscopic Analysis for Confirming Methyl Diazoacetate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the purity assessment of methyl diazoacetate, a critical reagent in pharmaceutical synthesis and organic chemistry. Accurate determination of purity is paramount due to the compound's inherent instability and the potential for impurities to interfere with sensitive downstream reactions. This document outlines key spectroscopic signatures of this compound and contrasts them with those of common impurities derived from its primary synthetic routes.

Executive Summary

This compound is a valuable synthetic intermediate, but its purity can be compromised by residual starting materials and reaction byproducts. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous purity verification. By comparing the spectral data of pure this compound with potential contaminants, researchers can confidently assess the quality of their material, ensuring experimental reproducibility and the integrity of their results.

Spectroscopic Comparison of this compound and Potential Impurities

The following tables summarize the characteristic spectroscopic data for this compound and common impurities that may be present from its two main synthetic pathways: the diazotization of methyl glycinate (B8599266) hydrochloride and the diazo transfer reaction using tosyl azide.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundMethoxy Protons (CH₃)Diazo/α-Proton (CH)Other Key Signals
This compound ~3.7 (s, 3H)~4.7 (s, 1H)
Methyl Glycinate HCl~3.8 (s, 3H)~3.9 (s, 2H)NH₃⁺ protons (broad signal)
Tosyl Azide2.4 (s, 3H, Ar-CH₃), 7.3-7.9 (m, 4H, Ar-H)
p-Toluenesulfonamide2.4 (s, 3H, Ar-CH₃), 4.8 (br s, 2H, NH₂), 7.3-7.8 (m, 4H, Ar-H)
Methyl Chloroacetate~3.8 (s, 3H)4.1 (s, 2H)
Methyl Glycolate~3.8 (s, 3H)4.2 (s, 2H)OH proton (variable)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundMethoxy Carbon (CH₃)Diazo/α-Carbon (CH)Carbonyl Carbon (C=O)Other Key Signals
This compound (estimated) ~52~46~166
Methyl Glycinate HCl~53~41~169
Tosyl Azide21.6 (Ar-CH₃), 127-145 (Ar-C)
p-Toluenesulfonamide21.5 (Ar-CH₃), 127-144 (Ar-C)
Methyl Chloroacetate~53~41~167
Methyl Glycolate~52~60~173

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundDiazo/Azide Stretch (N₂)Carbonyl Stretch (C=O)Other Key Stretches
This compound ~2112 (very strong, sharp) ~1697 (strong) C-O stretch (~1200-1300)
Methyl Glycinate HCl~1750 (strong)N-H stretches (~2500-3100, broad), C-N stretch
Tosyl Azide~2135 (very strong, sharp)S=O stretches (~1170, ~1370)
p-ToluenesulfonamideN-H stretches (~3250, ~3350), S=O stretches (~1160, ~1330)
Methyl Chloroacetate~1770 (strong)C-Cl stretch (~700-800)
Methyl Glycolate~1750 (strong)O-H stretch (~3400, broad)

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Notes
This compound ~250-260ModerateDiazo compounds typically exhibit a characteristic absorption in this region.[1]
Azo Dyes (general)400-600HighAzo impurities, if formed, would show strong absorption in the visible range.[2]

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of this compound to any proton-bearing impurities. Compare the chemical shifts in both ¹H and ¹³C spectra to the data in Tables 1 and 2.

2. IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic very strong, sharp peak of the diazo group around 2112 cm⁻¹ and the strong carbonyl peak around 1697 cm⁻¹.[3] The absence of significant broad O-H or N-H stretches and the presence of a clean fingerprint region are indicative of high purity. Compare the spectrum to the data in Table 3 to identify potential impurities. For instance, the presence of a sharp peak around 2135 cm⁻¹ would indicate residual tosyl azide.[4]

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-800 nm.

    • Scan speed: Medium.

  • Data Analysis: A clean spectrum showing the expected absorption maximum around 250-260 nm without significant absorbance in the visible region would suggest the absence of colored impurities like azo dyes.[1][2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic Analysis of this compound Workflow for Purity Assessment of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Purity Assessment Synthesis Synthesis NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR Primary screen for structural integrity & impurities IR IR Spectroscopy Synthesis->IR Rapid check for key functional groups UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Screen for colored impurities Compare_Data Compare Spectra to Reference Data NMR->Compare_Data IR->Compare_Data UV_Vis->Compare_Data Identify_Impurities Identify & Quantify Impurities Compare_Data->Identify_Impurities Purity_Decision Purity Confirmed? Identify_Impurities->Purity_Decision Pure Proceed to Application Purity_Decision->Pure Yes Impure Purification Required Purity_Decision->Impure No

Caption: Workflow for this compound Purity Analysis.

References

A Comparative Guide to DFT Computational Studies on Methyl Diazoacetate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) computational studies on the reaction mechanisms of methyl diazoacetate, a versatile reagent in organic synthesis. We will delve into key transformations such as cyclopropanation and C-H insertion, comparing the performance of different catalysts and reaction pathways based on published experimental and computational data.

Data Presentation: A Comparative Analysis of Reaction Energetics

The following tables summarize key quantitative data from various DFT studies, providing a comparative overview of the activation and reaction energies for different catalytic systems and reaction pathways involving this compound and related diazo compounds.

Table 1: Comparison of Activation Energies (ΔG‡) and Reaction Energies (ΔG) for the Cyclopropanation of Styrene (B11656)

Catalyst/MethodDiazo CompoundRate-Determining StepΔG‡ (kcal/mol)ΔG (kcal/mol)Reference
Rh₂(O₂CH)₄This compoundN₂ Extrusion11.9N/A[1]
Rh₂(O₂CH)₄Methyl PhenyldiazoacetateN₂ Extrusion11.3N/A[1]
B(C₆F₅)₃Ethyl DiazoacetateC-N Bond Cleavage35.2N/A[2]
B(C₆F₅)₃Ethyl DiazocyanoacetateC-N Bond Cleavage34.0N/A[2]
B(C₆F₅)₃Dimethyl DiazomalonateC-N Bond Cleavage42.0N/A[2]

Table 2: Comparison of Rh(I) vs. Rh(II) Catalysts in Reactions of Diazoacetates

Catalyst SystemDiazo Compound PrecursorTransformation StepΔG‡ (kcal/mol)Reference
Rh(I)Benzyl (B1604629) DiazoacetateN₂ Extrusion3.2[3]
Rh(II)Benzyl DiazoacetateN₂ Extrusion5.7[3]
Rh(I)Phenyl DiazoacetateN₂ Extrusion8.0[3]

Experimental Protocols: A Look at the Computational Methodologies

The following sections detail the computational methods employed in the cited studies. Understanding these protocols is crucial for interpreting the comparability of the presented data.

Rhodium-Catalyzed Reactions of this compound and Methyl Phenyldiazoacetate[1]
  • DFT Functional: B3LYP

  • Basis Set:

    • Rh: LANL2DZ with an effective core potential, augmented with a 4f polarization function.

    • C, H, O, N: 6-31G*

  • Solvation Model: Not explicitly specified in the provided abstract.

  • Software: Not explicitly specified in the provided abstract.

  • General Approach: Geometries of all stationary points (reactants, intermediates, transition states, and products) were fully optimized. Frequency calculations were performed to characterize the nature of the stationary points (zero imaginary frequencies for minima, one for transition states).

B(C₆F₅)₃-Catalyzed Cyclopropanation[2]
  • DFT Functional: B3LYP

  • Basis Set:

    • B, C, H, N, O, F: 6-31G(d) for geometry optimizations.

    • B, C, H, N, O, F: 6-311++G(d,p) for single-point energy calculations.

  • Solvation Model: SMD (Solvation Model based on Density) with 1,2-dichloroethane (B1671644) as the solvent.

  • Software: Gaussian 09

  • General Approach: Geometry optimizations were followed by frequency calculations to confirm the nature of the stationary points. The final reported energies are Gibbs free energies.

Comparison of Rh(I) and Rh(II) Catalysts[3]
  • DFT Functional: M06

  • Basis Set:

    • Rh: SDD (Stuttgart/Dresden) effective core potential.

    • C, H, O, N, Cl: 6-31G(d,p)

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with CH₂Cl₂ as the solvent.

  • Software: Not explicitly specified in the provided abstract.

  • General Approach: The study focused on calculating the free energy profiles for the nitrogen extrusion step to compare the activity of Rh(I) and Rh(II) catalysts.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in the DFT computational studies.

Rh_Catalyzed_Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_carbene_formation Carbene Formation cluster_cyclopropanation Cyclopropanation Rh_cat Rh₂(OAc)₄ Rh_MDA_complex Rh-MDA Complex Rh_cat->Rh_MDA_complex Coordination MDA This compound (N₂CHCO₂Me) MDA->Rh_MDA_complex TS1 TS₁ (N₂ Extrusion) ΔG‡ = 11.9 kcal/mol Rh_MDA_complex->TS1 Rh_carbene Rhodium Carbene Intermediate TS1->Rh_carbene - N₂ TS2 TS₂ (Cyclopropanation) Rh_carbene->TS2 Styrene Styrene Styrene->TS2 Cyclopropane Cyclopropane Product TS2->Cyclopropane Cyclopropane->Rh_cat Catalyst Regeneration

Caption: Rhodium-catalyzed cyclopropanation of styrene with this compound.

Rh_Catalyzed_CH_Insertion cluster_carbene_formation Carbene Formation cluster_CH_insertion C-H Insertion Rh_carbene Rhodium Carbene Intermediate TS_CH TS (C-H Insertion) Rh_carbene->TS_CH Substrate Substrate with C-H bond Substrate->TS_CH CH_product C-H Insertion Product TS_CH->CH_product Rh_cat Rh₂(OAc)₄ CH_product->Rh_cat Catalyst Regeneration

Caption: General pathway for rhodium-catalyzed C-H insertion.

Comparison of Reaction Mechanisms

DFT studies have been instrumental in elucidating the mechanistic details of this compound reactions, particularly in the context of catalysis. A central theme in these studies is the competition between different reaction pathways, such as cyclopropanation and C-H insertion.

Rhodium-Catalyzed Reactions:

Dirhodium carboxylates are highly effective catalysts for the decomposition of diazo compounds.[1] The generally accepted mechanism involves the initial coordination of the diazo compound to the rhodium catalyst, followed by the extrusion of molecular nitrogen to form a rhodium carbene intermediate.[1] This carbene is the key reactive species that then engages with a substrate.

  • Cyclopropanation: In the presence of an alkene like styrene, the rhodium carbene undergoes a concerted [2+1] cycloaddition to form a cyclopropane. DFT calculations indicate that for this compound, the nitrogen extrusion step is the rate-determining step with an activation barrier of 11.9 kcal/mol.[1] For the more substituted methyl phenyldiazoacetate, this barrier is slightly lower at 11.3 kcal/mol.[1]

  • C-H Insertion: When a suitable C-H bond is accessible, the rhodium carbene can insert into it, leading to the formation of a new C-C bond. This process is often competitive with cyclopropanation. The selectivity between these two pathways is influenced by the electronic and steric properties of the substrate and the catalyst. Computational studies have shown that donor/acceptor-substituted rhodium carbenoids exhibit higher selectivity in both cyclopropanation and C-H insertion reactions compared to traditional acceptor carbenoids.[1]

A comparative DFT study on Rh(I) and Rh(II) catalysts for the decomposition of diazoacetates revealed that Rh(I) complexes can have a lower activation barrier for nitrogen extrusion compared to their Rh(II) counterparts.[3] For instance, the calculated barrier for nitrogen extrusion from a benzyl diazoacetate precursor is 3.2 kcal/mol for a Rh(I) catalyst, whereas it is 5.7 kcal/mol for a Rh(II) catalyst.[3]

Boron Lewis Acid-Catalyzed Reactions:

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been investigated as a metal-free catalyst for the cyclopropanation of styrene with diazoacetates. DFT calculations suggest that the reaction proceeds through the activation of the diazoacetate by the Lewis acid. However, the calculated activation barriers for the C-N bond cleavage are significantly higher (34.0-42.0 kcal/mol) compared to the rhodium-catalyzed nitrogen extrusion.[2] This suggests that the rhodium-catalyzed pathway is kinetically more favorable.

References

A Comparative Guide to the Kinetic Analysis of Methyl Diazoacetate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of methyl diazoacetate (MDA) decomposition is crucial for controlling reaction outcomes and ensuring safety. This guide provides an objective comparison of thermal and catalytic methods for MDA decomposition, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The decomposition of this compound can be initiated thermally or through the use of various catalysts. The choice of method significantly impacts the reaction rate and activation energy. Below is a summary of available kinetic data.

Decomposition MethodCatalyst/ConditionsSubstrate AnalogueActivation Energy (Ea) (kJ/mol)Rate ConstantsKey Observations
Thermal Decomposition 1,2-Dichloroethane (solvent), 393-423 KEthyl Diazoacetate (EDA)114.55[1][2]Not explicitly provided for MDA. For EDA, 50% conversion takes 35 min at 393 K and 3 min at 423 K.[1]The reaction is highly temperature-dependent. A simplified three-step kinetic model has been proposed for EDA decomposition.[2]
Catalytic Decomposition Rhodium(II) Complexesα-diazo-β-ketoesterNot explicitly provided for MDA.Rhodium complexes show significantly higher activity than thermal decomposition. The rate is dependent on the rhodium catalyst's ligands.The reaction proceeds via a metal carbene intermediate. Catalyst speciation influences the decomposition rate.
Catalytic Decomposition Copper ComplexesEthyl Diazoacetate (EDA)Not explicitly provided for MDA.Copper catalysts are effective for carbene transfer reactions.The mechanism can be carbenoid in nature.[3]

Signaling Pathways and Logical Relationships

The decomposition of this compound, whether thermal or catalytic, proceeds through the formation of a highly reactive carbene intermediate. This intermediate can then undergo various reactions, leading to the desired products or side reactions.

Decomposition Pathways of this compound MDA This compound (MDA) Carbene Carbomethoxycarbene MDA->Carbene Decomposition MetalCarbene Metal Carbene Intermediate MDA->MetalCarbene Catalytic Cycle N2 N₂ Gas Carbene->N2 Products Reaction Products (e.g., Cyclopropanes, Insertion Products) Carbene->Products SideProducts Side Products (e.g., Dimers, Oligomers) Carbene->SideProducts Thermal Thermal Activation (Δ) Thermal->Carbene Catalyst Catalyst (e.g., Rh(II), Cu(I)) Catalyst->MetalCarbene MetalCarbene->Products MetalCarbene->SideProducts

Caption: General decomposition pathways of this compound.

Experimental Protocols

Accurate kinetic analysis relies on robust experimental procedures. Below are detailed methodologies for monitoring the decomposition of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the products of MDA decomposition, allowing for the quantification of reactants and products over time.

Experimental Workflow:

GC-MS Kinetic Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Setup Set up reaction in a controlled temperature environment (e.g., oil bath, reactor). Aliquots Withdraw aliquots at specific time intervals. Reaction_Setup->Aliquots Quenching Quench the reaction immediately (e.g., rapid cooling, addition of a quenching agent). Aliquots->Quenching Internal_Standard Add a known concentration of an internal standard. Quenching->Internal_Standard Injection Inject the prepared sample into the GC-MS. Internal_Standard->Injection Separation Separate components on a suitable GC column. Injection->Separation Detection Detect and identify components using the mass spectrometer. Separation->Detection Integration Integrate peak areas of MDA and products. Detection->Integration Quantification Quantify concentrations using the internal standard. Integration->Quantification Kinetics Plot concentration vs. time to determine rate constants and activation energy. Quantification->Kinetics NMR Kinetic Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing NMR_Tube_Prep Prepare a solution of MDA and an internal standard in a deuterated solvent in an NMR tube. Equilibration Equilibrate the NMR tube to the desired temperature in the spectrometer. NMR_Tube_Prep->Equilibration Catalyst_Prep For catalytic studies, prepare a concentrated solution of the catalyst. Initiation Initiate the reaction by adding the catalyst solution (if applicable). Catalyst_Prep->Initiation Equilibration->Initiation Acquisition Acquire a series of ¹H NMR spectra at regular time intervals. Initiation->Acquisition Integration Integrate the signals of MDA and product protons. Acquisition->Integration Quantification Determine the relative concentrations from the integral values. Integration->Quantification Kinetics Plot concentration vs. time to determine rate constants and activation energy. Quantification->Kinetics

References

Rhodium vs. Copper Catalysts: A Comparative Study for Methyl Diazoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of rhodium and copper complexes in key transformations involving methyl diazoacetate.

In the realm of synthetic organic chemistry, the catalytic decomposition of diazo compounds, particularly this compound, by transition metals is a cornerstone for the construction of complex molecular architectures. Among the plethora of catalysts developed, rhodium and copper complexes have emerged as the most versatile and widely utilized systems. This guide provides an objective, data-driven comparison of rhodium and copper catalysts in three major classes of reactions involving this compound: cyclopropanation, carbon-hydrogen (C-H) insertion, and oxygen-hydrogen (O-H) insertion.

Performance Comparison at a Glance

Rhodium and copper catalysts each present a unique set of advantages and disadvantages. The choice between them is often dictated by the specific synthetic objective, including desired stereoselectivity, cost considerations, and substrate scope.

Performance MetricRhodium CatalystsCopper Catalysts
Typical Yield Generally high to excellent.[1]Good to high, can be substrate-dependent.[1]
Enantioselectivity Often excellent with chiral ligands.[1]Good to excellent with chiral ligands.[1]
Diastereoselectivity Good to excellent, tunable with ligand design.[1]Moderate to good.[1]
Catalyst Loading Typically low (0.1 - 2 mol%).[1]Generally low (1 - 5 mol%).[1]
Cost Higher.[1]Lower.[1]
Substrate Scope Broad, including electron-rich and -poor olefins.[1]Broad, effective for a wide range of substrates.

Cyclopropanation Reactions

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation, and both rhodium and copper catalysts are highly effective. Dirhodium(II) carboxylates are particularly prominent catalysts for these reactions.[2]

Table 1: Performance of Rhodium and Copper Catalysts in the Cyclopropanation of Styrene with this compound

CatalystLigandYield (%)Diastereoselectivity (trans:cis)Enantioselectivity (ee%, trans)Reference
Rh₂(OAc)₄Acetate>9975:25-[3]
Cu(OTf)₂Triflate9580:20-[3]
Cu(acac)₂Acetylacetonate9270:30-[4]
Chiral Rh(II)PTTLHigh-High[5]
Chiral Cu(I)BOXHigh-High[4]

Data is representative and compiled from various sources. Conditions may vary.

Rhodium catalysts, especially chiral dirhodium tetracarboxylates, often provide superior enantioselectivity in asymmetric cyclopropanation reactions.[5] Copper catalysts, particularly those with chiral bis(oxazoline) (BOX) ligands, are a cost-effective alternative that can also deliver high levels of enantioselectivity.[4]

Carbon-Hydrogen (C-H) Insertion Reactions

The insertion of a carbene fragment into a C-H bond is a powerful method for C-C bond formation. Dirhodium tetracarboxylates have proven to be exceptionally effective catalysts for these transformations.[5][6][7] While copper catalysts are also capable of mediating C-H insertion, rhodium catalysts are often superior, especially for intermolecular reactions.[5]

Table 2: Performance of Rhodium and Copper Catalysts in the Intramolecular C-H Insertion of a Diazoacetate

CatalystLigandYield (%)DiastereoselectivityEnantioselectivity (ee%)Reference
Rh₂(OAc)₄AcetateHigh--[8]
Rh₂(esp)₂Doyle-Kirmse>95>99:198[6]
Cu(OTf)₂TriflateModerate--[9]
Chiral Cu(I)BOXGoodHighup to 98[10]

Data is representative and compiled from various sources. Conditions may vary.

For intramolecular C-H insertions, chiral dirhodium carboxamidates can provide excellent yields and high enantioselectivity, leading to the efficient formation of lactones.[8] Copper catalysts with bulky ligands have also shown promise in intermolecular C-H functionalization.[9]

Oxygen-Hydrogen (O-H) Insertion Reactions

The insertion of a carbene into an O-H bond of an alcohol or water provides direct access to α-alkoxy and α-hydroxy esters. While rhodium catalysts are commonly used for X-H insertion reactions, achieving high enantioselectivity in O-H insertions with chiral dirhodium catalysts has been challenging.[4][11] In contrast, significant progress has been made with copper catalysts bearing chiral ligands, which have demonstrated high enantioselectivity in these transformations.[11]

Table 3: Performance of Rhodium and Copper Catalysts in the O-H Insertion of Methanol into Methyl Phenyldiazoacetate

CatalystLigandYield (%)Enantioselectivity (ee%)Reference
Rh₂(OAc)₄AcetateHigh-[4]
Chiral Rh(II)VariousHighLow[11]
Chiral Cu(I)Bisazaferrocene8686[12]
Chiral Cu(I)Ph-BOXGoodHigh[11]

Data is representative and compiled from various sources. Conditions may vary.

Computational studies suggest that the mechanism of Cu(I)-catalyzed O-H insertion differs from the Rh(II)-catalyzed pathway, which may account for the higher enantioselectivity observed with copper catalysts.[11]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation:

To a solution of the alkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, a solution of this compound (1.2 mmol) in the same solvent (5 mL) is added dropwise via a syringe pump over 4-6 hours at the desired temperature (e.g., room temperature).[1] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane product.[1]

General Procedure for Copper-Catalyzed Asymmetric O-H Insertion:

In a flame-dried flask under an inert atmosphere, the copper catalyst (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., a bisoxazoline derivative, 0.06 mmol, 6 mol%) are dissolved in an anhydrous solvent (e.g., dichloromethane, 2 mL). The alcohol (5.0 mmol) is then added. A solution of the diazo compound (e.g., methyl phenyldiazoacetate, 0.5 mmol) in the same solvent (5 mL) is added slowly via a syringe pump over several hours at a controlled temperature (e.g., -78 °C). After the addition is complete, the reaction is stirred for an additional hour. The reaction is quenched, and the product is isolated and purified by column chromatography.

Catalytic Cycles

The catalytic cycles for both rhodium and copper catalysts proceed through the formation of a metal-carbene intermediate.

Rhodium_Catalytic_Cycle Rh2L4 Rh₂(II)L₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene + Diazo Carbene->Rh2L4 + Alkene, - Product Product Cyclopropane N2 N₂ Carbene->N2 - N₂ Diazo Methyl Diazoacetate Alkene Alkene

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Copper_Catalytic_Cycle CuL Cu(I)L Catalyst Carbene Cu(I)-Carbene Intermediate CuL->Carbene + Diazo Ylide Oxonium Ylide Intermediate Carbene->Ylide + Alcohol N2 N₂ Carbene->N2 - N₂ Ylide->CuL - Product Product O-H Insertion Product Ylide->Product [1,2]-H shift Diazo Methyl Diazoacetate Alcohol Alcohol

Caption: Proposed catalytic cycle for copper-catalyzed O-H insertion.

Conclusion

Both rhodium and copper catalysts are powerful tools for transformations involving this compound. Rhodium catalysts, particularly dirhodium(II) complexes, are often the catalysts of choice for achieving high yields and stereoselectivities in cyclopropanation and C-H insertion reactions. Copper catalysts represent a more economical alternative and have shown exceptional promise in enantioselective O-H insertion reactions, an area where chiral rhodium catalysts have been less successful. The selection of the optimal catalyst will ultimately depend on the specific requirements of the chemical transformation, including the desired product, stereochemical outcome, and economic constraints.

References

Navigating Carbene Transfer Reactions: A Comparative Guide to Alternatives for Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate and its ethyl analogue, ethyl diazoacetate (EDA), are workhorse reagents in organic synthesis for carbene transfer reactions, enabling the construction of valuable motifs like cyclopropanes. However, their utility is shadowed by significant safety concerns; they are toxic, potentially explosive, and volatile, making their large-scale handling and storage problematic. This guide provides an objective comparison of safer and more stable alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate carbene precursor for their synthetic needs.

Overview of Carbene Precursors

Carbene precursors can be broadly categorized based on their stability, handling requirements, and method of carbene generation. While this compound is an "acceptor-substituted" diazo compound, alternatives range from more stabilized diazo compounds to non-diazo precursors that generate carbenes through entirely different mechanisms.

The general workflow for a transition-metal-catalyzed carbene transfer reaction is depicted below. The choice of carbene precursor is the critical first step, influencing safety, substrate scope, and reaction conditions.

G cluster_start Step 1: Precursor Selection cluster_generation Step 2: Carbene Generation cluster_reaction Step 3: Carbene Transfer Start Carbene Precursor (e.g., Diazo Compound, Hydrazone, Aldehyde) Activation Activation (Heat, Light, Metal Catalyst, Base) Start->Activation Introduction Carbene Metal Carbene Intermediate Activation->Carbene N₂ extrusion, etc. Product Desired Product (e.g., Cyclopropane, Insertion Product) Carbene->Product Reaction Substrate Substrate (e.g., Alkene, N-H, O-H) Substrate->Product Trapping

Caption: General workflow for transition-metal-catalyzed carbene transfer reactions.

Stabilized Diazo Compounds

A direct approach to mitigate the risks of this compound is to use more stable diazo compounds. Stability is typically enhanced by introducing a second electron-withdrawing group (acceptor/acceptor) or a combination of donating and withdrawing groups (donor/acceptor).

Acceptor/Acceptor Diazo Compounds

These compounds, such as diazomalonates and α-diazo-β-ketoesters, are significantly more stable and often crystalline solids, making them easier to handle.[1] The increased stability, however, often translates to lower reactivity.

Example: Diethyl diazomalonate (DEDM) Advantages: High thermal stability, commercially available, solid. Disadvantages: Lower reactivity than EDA, may require higher temperatures or more active catalysts.

Donor/Acceptor Diazo Compounds

This class includes compounds like aryl diazoacetates. The donor group (e.g., an aryl ring) stabilizes the diazo compound while also influencing the electronic properties and reactivity of the resulting carbene.[2]

Example: Ethyl phenyldiazoacetate (EPDA) Advantages: Generally more stable than EDA, allows for electronic tuning of the carbene. Disadvantages: Can still be hazardous, especially those with electron-donating groups on the aryl ring.[3]

In Situ Generation of Diazo Compounds

A major leap in safety involves generating the reactive diazo compound in situ, thereby avoiding its isolation and handling.

From N-Tosylhydrazones

The Bamford-Stevens reaction, which uses N-tosylhydrazones as precursors, is a well-established and versatile method for the in situ generation of diazo compounds from aldehydes and ketones.[4][5] The reaction is typically promoted by a base. Recent advancements include the use of N-triftosylhydrazones, which decompose at lower temperatures, enabling milder reaction conditions and improving enantioselectivity in asymmetric catalysis.[5]

G cluster_input Starting Materials Aldehyde Aldehyde or Ketone Tosylhydrazone N-Tosylhydrazone (Stable, often crystalline solid) Aldehyde->Tosylhydrazone Tosylhydrazide Tosylhydrazide Tosylhydrazide->Tosylhydrazone Diazo Diazo Compound (Generated In Situ) Tosylhydrazone->Diazo Deprotonation & Elimination Base Base (e.g., NaH, Cs₂CO₃) Base->Diazo Carbene Metal Carbene (Reacts Immediately) Diazo->Carbene Product Final Product Carbene->Product Catalyst Metal Catalyst Catalyst->Carbene

Caption: In situ generation of diazo compounds from N-tosylhydrazones.

Flow Chemistry

Continuous flow microreactors provide an inherently safer way to produce and use hazardous reagents like ethyl diazoacetate.[6][7] The small reactor volume ensures that only minute quantities of the explosive compound exist at any given time. The generated EDA solution can be directly channeled into a second reactor for the carbene transfer reaction.[8][9][10]

Advantages: Enhanced safety, precise control over reaction parameters, scalability. Disadvantages: Requires specialized equipment.

Non-Diazo Carbene Precursors

Recent innovations have introduced carbene precursors that completely avoid the diazo functional group, offering transformative safety benefits.

Aldehydes

Groundbreaking methods now allow for the direct conversion of abundant and stable aldehydes into carbenes using earth-abundant iron catalysts.[11][12] This approach bypasses the need for pre-functionalized and hazardous precursors, representing a major advancement in carbene chemistry.[4][13][14]

Advantages: Uses inexpensive and readily available starting materials, high functional group tolerance, significantly improved safety profile. Disadvantages: Newer methodology, scope and limitations are still being explored.

Diazirines

Diazirines are cyclic isomers of diazo compounds and are considerably more stable.[15] While they typically require high energy (heat or UV light) for activation, recent work has shown that engineered enzymes can catalyze carbene transfer reactions from diazirines under mild, room temperature conditions.[15][16]

Advantages: Enhanced stability compared to diazo isomers, enables access to carbenes that are otherwise inaccessible from unstable diazo precursors. Disadvantages: Activation can require forcing conditions or specialized biocatalysts; synthesis can be complex.[17]

(Trimethylsilyl)diazomethane (TMSD)

TMSD is a commercially available reagent used as a safer substitute for the highly toxic and explosive diazomethane. It is effective in various carbene transfer reactions, including palladium-catalyzed cyclopropanations.[18][19]

Advantages: Safer to handle than diazomethane, commercially available. Disadvantages: Highly toxic and must be handled with care; the bulky silyl (B83357) group can influence reactivity and stereoselectivity.

Performance Comparison in Cyclopropanation

Cyclopropanation of styrene (B11656) is a standard benchmark reaction for evaluating the performance of carbene precursors. The table below summarizes representative data for various alternatives, highlighting yield and stereoselectivity.

Carbene PrecursorCatalyst / MethodYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference
This compound (Baseline) Rh₂(OAc)₄HighVariableCatalyst Dependent(General Knowledge)
Ethyl Diazoacetate Ru(II)-Pheox971.1 : 199% (trans), 98% (cis)[20][21]
Dimethyl Diazomalonate Rh₂(4S-MEPY)₄95N/A94%[22]
N-Tosylhydrazone of Benzaldehyde Pd(OAc)₂ / Chiral LigandGoodVariableUp to 99%[5][23]
3-Phenyl-3H-diazirine Engineered Protoglobin611 : 12N/A[15][16]
(Trimethylsilyl)diazomethane Pd(OAc)₂85>20 : 1 (anti)N/A (for achiral alkene)[18][24]
p-Anisaldehyde FeCl₂ / Electrocatalysis581 : 1.3N/A[13]

Note: Reaction conditions vary between studies, and direct comparison should be made with caution. N/A = Not Applicable or Not Reported.

Experimental Protocols

Protocol 1: In Situ Diazo Generation from an N-Tosylhydrazone (General Procedure)

This protocol is adapted from procedures for Bamford-Stevens type reactions.

  • Preparation of the Tosylhydrazone: To a solution of the aldehyde or ketone (1.0 equiv) in methanol, add p-toluenesulfonylhydrazide (1.05 equiv). The mixture is stirred at room temperature. The product often crystallizes from the solution and can be collected by filtration, washed with cold methanol, and dried.

  • In Situ Diazo Generation and Reaction: To a flask containing the N-tosylhydrazone (1.0 equiv), the alkene (1.2-2.0 equiv), and the metal catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%), an appropriate solvent (e.g., toluene, DCM) is added.

  • A solution of a base (e.g., Cs₂CO₃, 1.5 equiv) in a suitable solvent is added slowly via syringe pump over several hours at the desired reaction temperature (e.g., 80-110 °C for traditional tosylhydrazones).[5]

  • The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Flow Synthesis of Ethyl Diazoacetate (EDA)

This protocol is based on the work by Delville et al.[9][10]

  • System Setup: A continuous flow system is assembled using microreactors, pumps, T-mixers, and back-pressure regulators.

  • Stream Preparation:

    • Stream A (Aqueous): A solution of glycine (B1666218) ethyl ester hydrochloride (e.g., 2 M) in an aqueous sodium acetate (B1210297) buffer (pH 3.5) is prepared.[9]

    • Stream B (Organic): Dichloromethane (DCM).

    • Stream C (Nitrite): An aqueous solution of sodium nitrite (B80452) (e.g., 3 M).[9]

  • Reaction: Stream A and Stream B are pumped and combined at a T-mixer before entering the first microreactor coil (residence time ~5 seconds) to allow for phase equilibration. This biphasic stream is then mixed with Stream C at a second T-mixer and enters the main reaction coil.

  • Optimization: The reaction is run at a specific temperature (e.g., 50 °C) with a defined residence time (e.g., 20 seconds) to achieve full conversion.[9][10]

  • In-line Separation/Use: The output stream, a biphasic mixture containing EDA in the organic layer, is directed to a membrane-based liquid-liquid separator. The separated organic phase containing EDA can be collected or fed directly into a subsequent reactor for immediate use in a carbene transfer reaction.

Protocol 3: Iron-Catalyzed Cyclopropanation Using Aldehydes

This protocol is a general representation based on emerging aldehyde-to-carbene methodologies.[4][14]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with an iron catalyst (e.g., FeCl₂, 10 mol%), a ligand (if required), the alkene substrate (1.0 equiv), and a reducing agent/activator.

  • The vial is sealed and removed from the glovebox. Anhydrous solvent (e.g., THF) is added, followed by the aldehyde (1.5-2.0 equiv).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for 12-24 hours.

  • Workup: The reaction is quenched, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclopropane.

Conclusion

The development of alternatives to this compound has significantly enhanced the safety and practicality of carbene transfer chemistry. For routine applications requiring high reactivity, the in situ generation of diazo compounds from N-tosylhydrazones or via flow chemistry offers a robust and safer alternative to handling isolated diazoacetates. For ultimate safety and applications where functional group tolerance is paramount, the emerging use of aldehydes as carbene precursors represents the new state-of-the-art. The choice of reagent will ultimately depend on the specific synthetic target, scale, available equipment, and safety infrastructure. This guide provides the foundational information for researchers to make an informed decision and safely explore the powerful world of carbene chemistry.

References

A Comparative Guide to the Validation of Synthetic Methods Using Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to a methyl ester-substituted carbene. This powerful intermediate opens up a plethora of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides an objective comparison of synthetic methods employing this compound against viable alternatives, supported by experimental data. The focus is on key reactions such as cyclopropanation, 1,3-dipolar cycloaddition, C-H and X-H insertion, and ylide formation, offering insights into the performance and scope of each method.

Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is one of the most prominent applications of this compound. The reaction typically involves the transfer of a carbene to an alkene, often catalyzed by transition metals like rhodium and copper.

Comparison of this compound and Ethyl Diazoacetate in Catalytic Cyclopropanation

While structurally similar, methyl and ethyl diazoacetate can exhibit differences in reactivity and selectivity in cyclopropanation reactions. The choice between the two often depends on the specific substrate and the desired outcome. Generally, ethyl diazoacetate is more commonly used due to its slightly lower volatility and potentially higher yields in some cases.

ReagentCatalystAlkeneProduct Yield (%)Diastereoselectivity (trans:cis)Ref.
This compoundRh₂(OAc)₄Styrene (B11656)~70-80%Varies with catalyst[1]
Ethyl DiazoacetateRh₂(OAc)₄Styrene85%70:30[2]
Ethyl DiazoacetateCu(acac)₂Styrene75%65:35[3]
Ethyl Diazoacetate[Co(TPP)]Methyl Acrylate~50% (after 45 min)-[4]
Ethyl Diazoacetate[Co(MeTAA)]Methyl Acrylate>95% (after <3 min)-[4]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

A solution of styrene (1.0 mmol) and dirhodium(II) tetraacetate (0.01 mmol, 1 mol%) in anhydrous dichloromethane (B109758) (5 mL) is prepared in a flame-dried flask under an argon atmosphere. A solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) is then added dropwise to the stirred solution at room temperature over 1 hour. The reaction mixture is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.[2]

G cluster_workflow Cyclopropanation Workflow reagents Styrene + Ethyl Diazoacetate reaction Reaction in CH₂Cl₂ (Room Temperature) reagents->reaction catalyst Rh₂(OAc)₄ catalyst->reaction workup Solvent Removal & Column Chromatography reaction->workup product Ethyl 2-phenylcyclopropane-1-carboxylate workup->product

A typical workflow for a rhodium-catalyzed cyclopropanation reaction.

1,3-Dipolar Cycloaddition Reactions

This compound can act as a 1,3-dipole and react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles. This transformation is a powerful tool for the synthesis of nitrogen-containing heterocycles.

Comparison of Diazo Compounds in Pyrazole (B372694) Synthesis

The reaction of diazo compounds with alkynes is a common method for synthesizing pyrazoles. The choice of the diazo compound and the alkyne substituents influences the regioselectivity and reaction rate.

Diazo CompoundDipolarophileConditionsProduct Yield (%)Ref.
This compoundN-(1-Cyclohexenyl)pyrrolidineCHCl₃, reflux82% (of pyrazole after elimination)[5]
Ethyl Diazoacetateα-Methylene CarbonylDBU, MeCN, rtGood yields[6]
This compoundDimethyl FumarateHeat-[7]
DiazomethaneMethyl 3-(diethylamino)propiolate--[8]

Experimental Protocol: Uncatalyzed 1,3-Dipolar Cycloaddition of this compound with an Enamine

A solution of N-(1-cyclohexenyl)pyrrolidine (1.0 mmol) and this compound (1.1 mmol) in chloroform (B151607) (10 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and treated with a solution of HCl in methanol. The solvent is evaporated, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous Na₂SO₄. After filtration and concentration, the crude product is purified by column chromatography to yield the corresponding pyrazole.[5]

G cluster_mechanism 1,3-Dipolar Cycloaddition Mechanism reagents This compound (1,3-Dipole) transition_state Concerted or Stepwise Transition State reagents->transition_state dipolarophile Alkene/Alkyne (Dipolarophile) dipolarophile->transition_state cycloadduct Five-membered Heterocycle transition_state->cycloadduct

Generalized mechanism for 1,3-dipolar cycloaddition.

C-H and X-H Insertion Reactions

A significant advantage of using this compound is its ability to undergo insertion reactions into C-H and X-H (where X is O, S, N, etc.) bonds, a process that forms a new C-C or C-X bond directly. These reactions are typically catalyzed by rhodium(II) complexes.

Comparison of Diazo Compounds in Insertion Reactions

The efficiency of insertion reactions can be influenced by the nature of the diazo compound. Donor-acceptor substituted carbenes, for instance, are often more selective than the acceptor-only carbene derived from this compound.

Diazo CompoundSubstrateCatalystProduct Yield (%)Ref.
This compoundAllyl Alcohol (O-H)Rh₂(OAc)₄54%[5]
Ethyl DiazoacetatePhthalan (C-H)Ir(III)-phebim50-96%[9]
Dimethyl DiazomalonateCyclohexane (C-H)Fe(TPP)Cl>70%[10]
α-Aryl-α-diazoacetatesAlcohols (O-H)Cu(OTf)₂/bisazaferrocene56-98%[11]

Experimental Protocol: Rhodium-Catalyzed O-H Insertion into an Alcohol

To a solution of the alcohol (1.0 mmol) and dirhodium(II) tetraacetate (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added a solution of this compound (1.2 mmol) in dichloromethane (5 mL) dropwise over 30 minutes at room temperature. The reaction mixture is stirred for an additional 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the corresponding α-alkoxy ester.[5]

G cluster_logic Logic of C-H vs. X-H Insertion start Rh(II)-Carbene Intermediate ch_bond C-H Bond (e.g., Alkane) start->ch_bond xh_bond X-H Bond (e.g., Alcohol, Amine) start->xh_bond ch_insertion C-C Bond Formation ch_bond->ch_insertion xh_insertion C-X Bond Formation xh_bond->xh_insertion

Catalytic cycle leading to C-H or X-H insertion.

Ylide Formation and Rearrangement

In the presence of heteroatoms, the carbene generated from this compound can form ylides. These intermediates can undergo subsequent rearrangements, such as the[12][13]-sigmatropic rearrangement, to yield valuable synthetic products.

Comparison of Catalysts in Ylide Formation vs. Cyclopropanation

The choice of catalyst can significantly influence the reaction pathway, favoring either ylide formation or cyclopropanation. Copper catalysts, for instance, have been shown to favor ylide-derived products to a greater extent than rhodium catalysts in reactions with allylic substrates.[13]

Diazo CompoundSubstrateCatalystProduct(s)ObservationRef.
Ethyl DiazoacetateAllyl BromideRh₂(OAc)₄Cyclopropane and Ylide Rearrangement ProductCompetition between pathways[13]
Ethyl DiazoacetateAllyl BromideCopperYlide Rearrangement ProductHigher yield of ylide-derived product[13]
Ethyl DiazoacetateAllyl Sulfides/Amines/IodidesRh₂(OAc)₄Ylide Rearrangement ProductExclusive formation of ylide-derived product[13]
Keto α-diazoacetate-Rh₂(OAc)₂Carbonyl Ylide-[14]

Alternative to Diazo Compounds: Iodonium Ylides

Iodonium ylides have emerged as alternative carbene precursors that can bypass the need for potentially hazardous diazo compounds.[15][16][17] They can be generated in situ and participate in similar transformations, such as cyclopropanation and C-H functionalization.

Experimental Protocol: Rhodium-Catalyzed Reaction of Ethyl Diazoacetate with Allyl Sulfide (B99878)

A solution of allyl sulfide (1.0 mmol) and dirhodium(II) tetraacetate (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL) is prepared under an inert atmosphere. A solution of ethyl diazoacetate (1.1 mmol) in dichloromethane (5 mL) is added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the product of[12][13]-sigmatropic rearrangement.[13]

Safety and Handling of this compound

This compound is a toxic and potentially explosive compound and must be handled with extreme caution in a well-ventilated fume hood.[5][18]

  • Thermal Instability: Avoid heating this compound, as it can detonate.

  • Storage: Store in a cool, dark place, and use it as fresh as possible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Disposal: Dispose of any waste containing this compound according to institutional safety guidelines for hazardous materials.

This guide provides a comparative overview of synthetic methods utilizing this compound. For specific applications, researchers should consult the primary literature for detailed procedures and safety information. The choice of reagent and methodology will ultimately depend on the specific synthetic goals, substrate scope, and desired level of stereocontrol.

References

Benchmarking methyl diazoacetate against other donor-acceptor carbene precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Benchmarking Methyl Diazoacetate Against Other Donor-Acceptor Carbene Precursors

For researchers, scientists, and professionals in drug development, the choice of a carbene precursor is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of this compound with other donor-acceptor carbene precursors, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction to Donor-Acceptor Carbene Precursors

Diazo compounds are versatile reagents for the generation of carbenes, which are highly reactive intermediates used in a variety of synthetic transformations, including cyclopropanation, C-H insertion, and ylide formation. The reactivity and selectivity of the carbene are significantly influenced by the substituents on the diazocarbon atom. Diazo compounds are broadly classified into three categories:

  • Acceptor-only diazo compounds: These are characterized by an electron-withdrawing group (e.g., ester, ketone) and are the most common type. Ethyl diazoacetate (EDA) is a classic example.

  • Donor-acceptor diazo compounds: These possess both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group. This substitution pattern stabilizes the carbene intermediate, often leading to higher stereoselectivity. Methyl phenyldiazoacetate is a key example in this class.

  • Acceptor-acceptor diazo compounds: With two electron-withdrawing groups, the corresponding carbene is more electrophilic. Dimethyl diazomalonate is a representative of this category.

This guide focuses on benchmarking this compound, a common acceptor-only diazo compound, against various donor-acceptor and acceptor-acceptor carbene precursors.

Performance Comparison in Cyclopropanation Reactions

Cyclopropanation of olefins is a fundamental transformation and a common benchmark reaction for evaluating the performance of carbene precursors. The choice of diazo compound and catalyst profoundly impacts the diastereoselectivity and enantioselectivity of the cyclopropane (B1198618) products.[1][2]

The following table summarizes the performance of this compound and other representative diazo compounds in the rhodium-catalyzed cyclopropanation of styrene (B11656).

Table 1: Comparison of Diazo Compounds in the Rhodium-Catalyzed Cyclopropanation of Styrene [1]

Diazo CompoundTypeCatalystSolventTemp. (°C)d.r. (trans:cis)ee (trans) (%)ee (cis) (%)
This compound Acceptor-onlyRh₂(OAc)₄CH₂Cl₂2575:2500
Ethyl Diazoacetate (EDA)Acceptor-onlyRh₂(OAc)₄CH₂Cl₂2578:2200
Methyl PhenyldiazoacetateDonor-AcceptorRh₂(S-DOSP)₄CH₂Cl₂2595:59892
Ethyl VinyldiazoacetateDonor-AcceptorRh₂(S-PTTL)₄CH₂Cl₂25>99:199-
Dimethyl DiazomalonateAcceptor-AcceptorRh₂(OAc)₄CH₂Cl₂2560:4000

As the data indicates, donor-acceptor diazo compounds like methyl phenyldiazoacetate generally exhibit significantly higher diastereoselectivity and enantioselectivity compared to acceptor-only precursors like this compound.[1][3] This is attributed to the increased stability and selectivity of the intermediate rhodium carbenoid.[3]

Reactivity in Other Key Transformations

While cyclopropanation is a primary application, the performance of these precursors in other reactions is also crucial.

C-H Insertion: Intermolecular C-H insertion reactions are often more challenging. While this compound is not particularly effective for intermolecular C-H insertions, donor-acceptor substituted diazo compounds show significantly higher reactivity and selectivity.[4][5] Computational studies have shown that donor-acceptor rhodium carbenoids have higher activation barriers for C-H insertion compared to acceptor-only carbenoids, leading to greater selectivity.[3]

X-H Insertion (X = O, S, N): Insertion into polar X-H bonds is readily achieved with this compound in the presence of rhodium(II) catalysts.[4] Donor-acceptor diazoacetates are also highly effective in these transformations.[5]

Thermal Stability and Safety Profile

A critical consideration in the selection of a diazo compound is its thermal stability and potential explosive hazard. Diazo compounds are energetic materials and should be handled with caution.[4][6][7]

Differential Scanning Calorimetry (DSC) is a common technique to assess thermal stability. The onset temperature (Tonset) of decomposition is a key parameter.

Table 2: Thermal Stability of Selected Diazo Compounds [7][8]

Diazo CompoundTypeTonset (°C)Enthalpy of Decomposition (ΔHD) (kJ/mol)
This compound Acceptor-only~100-110-102
Ethyl Diazoacetate (EDA)Acceptor-only109-125
Ethyl (phenyl)diazoacetateDonor-Acceptor114-102
Dimethyl DiazomalonateAcceptor-Acceptor145-110
Ethyl (4-nitrophenyl)diazoacetateDonor-Acceptor131-215

Generally, acceptor-acceptor diazo compounds exhibit higher thermal stability than acceptor-only or donor-acceptor diazo compounds.[7] The presence of electron-withdrawing groups tends to increase stability.[7][8] It is crucial to note that many donor-acceptor diazo compounds are predicted to be impact-sensitive, even if they are not explosive as neat substances.[9]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation of Styrene

This protocol is a representative procedure for comparing the performance of different diazo compounds in the cyclopropanation of styrene.

Materials:

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant)

  • Diazo compound (e.g., this compound, methyl phenyldiazoacetate)

  • Styrene

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of the rhodium(II) catalyst (1 mol%) and styrene (1.2 equivalents) in anhydrous solvent under an inert atmosphere, a solution of the diazo compound (1.0 equivalent) in the same solvent is added dropwise over a period of 1-2 hours at the desired temperature (e.g., 25 °C).

  • The reaction mixture is stirred for an additional 1-2 hours after the addition is complete, or until TLC analysis indicates the complete consumption of the diazo compound.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the cyclopropane products.

  • The diastereomeric ratio (d.r.) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Mechanistic Overview and Visualization

The generally accepted mechanism for transition-metal-catalyzed cyclopropanation with diazo compounds involves the formation of a metal carbene intermediate.[1][10]

G cluster_catalyst Catalyst Activation cluster_cyclo Cyclopropanation Catalyst [Rh₂(L)₄] Carbene [Rh₂(L)₄]=CR¹R² Catalyst->Carbene + R¹R²CN₂ - N₂ Diazo R¹R²CN₂ Cyclopropane Cyclopropane Product Carbene->Cyclopropane + R³CH=CHR⁴ Olefin R³CH=CHR⁴ Cyclopropane->Catalyst Releases Catalyst

Caption: General catalytic cycle for transition-metal-catalyzed cyclopropanation.

The nature of the R¹ and R² substituents on the diazo compound dictates the electronic properties and steric bulk of the metal carbene, which in turn governs its reactivity and selectivity in the reaction with the olefin.[1]

Experimental Workflow for Benchmarking

The following diagram illustrates a typical workflow for the comparative evaluation of different carbene precursors.

G Start Select Diazo Precursors (e.g., this compound, Methyl Phenyldiazoacetate) Reaction Perform Benchmark Reaction (e.g., Cyclopropanation of Styrene) Start->Reaction Analysis Analyze Reaction Outcome Reaction->Analysis Yield Determine Yield Analysis->Yield Stereo Determine Stereoselectivity (d.r. and ee) Analysis->Stereo Comparison Compare Performance Metrics Yield->Comparison Stereo->Comparison Conclusion Draw Conclusions on Precursor Suitability Comparison->Conclusion

Caption: Workflow for benchmarking carbene precursors.

Conclusion

This compound is a valuable and widely used carbene precursor, particularly for reactions where high stereoselectivity is not the primary concern or when its higher thermal stability compared to some donor-acceptor analogs is advantageous. However, for transformations demanding high diastereo- and enantioselectivity, such as in the synthesis of chiral pharmaceuticals, donor-acceptor diazo compounds like methyl phenyldiazoacetate, catalyzed by appropriate chiral metal complexes, are demonstrably superior. The choice of the optimal carbene precursor is therefore a trade-off between reactivity, selectivity, stability, and the specific requirements of the synthetic target. This guide provides a framework and key data for making an informed decision in this critical aspect of modern organic synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl Diazoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of methyl diazoacetate, a highly reactive and potentially explosive compound used in synthetic organic chemistry. The following procedures are intended for trained researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Core Safety Mandates

This compound is thermally unstable, toxic, and can detonate upon heating (above 50°C) or shock.[1] All handling and disposal procedures must be conducted in a certified chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

Chemical Inactivation and Disposal Protocol

Due to the hazardous nature of this compound, it must be chemically neutralized before disposal. Direct disposal of active this compound is strictly prohibited. The recommended procedure involves quenching the reactive diazo group, followed by disposal as hazardous waste.

Experimental Protocol: Quenching of Residual this compound

This protocol is based on general procedures for the safe quenching of reactive chemical waste and the known reactivity of diazo compounds.

Materials:

  • Waste this compound solution (in a compatible solvent like dichloromethane (B109758) or toluene)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Cooling bath (ice/water or dry ice/acetone)

  • Quenching solution: 10% acetic acid in water (v/v)

  • Sodium bicarbonate solution (5%) for neutralization

  • pH paper

Procedure:

  • Preparation:

    • Place the reaction vessel in the chemical fume hood and ensure the setup is secure.

    • Cool the vessel containing the this compound waste solution to 0°C using an ice/water bath.

    • Maintain a slow stream of inert gas (nitrogen or argon) through the vessel.

  • Quenching:

    • Slowly add the 10% acetic acid solution dropwise from the dropping funnel to the stirred this compound solution. CAUTION: The reaction is exothermic and will evolve nitrogen gas. The addition rate should be controlled to keep the temperature below 25°C and to manage the rate of gas evolution.

    • Continue the addition until the yellow color of the this compound has disappeared, indicating its decomposition.

    • Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes to ensure complete destruction of the diazo compound.

  • Neutralization:

    • Slowly and carefully add 5% sodium bicarbonate solution to the reaction mixture to neutralize the excess acetic acid. Monitor for gas evolution (carbon dioxide).

    • Check the pH of the aqueous layer with pH paper to ensure it is near neutral (pH 6-8).

  • Disposal:

    • The resulting neutralized waste mixture should be collected in a properly labeled hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.

Alternative Quenching Agent:

Some literature suggests that sodium hypochlorite (B82951) (bleach) can be used to degrade azo compounds.[2] However, a detailed protocol for this compound is not available. If considering this method, small-scale testing by experienced personnel is essential to ensure a controlled reaction.

Quantitative Data Summary

ParameterValue/RangeCitation
Thermal Instability Threshold> 50 °C[1]
Quenching Temperature0 °CGeneral best practice
Final pH of Waste6 - 8General best practice
Recommended Acetic Acid Concentration10% (v/v)Inferred from general quenching procedures

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste prep Prepare Reaction Setup (Fume Hood, Inert Atmosphere, 0°C) start->prep quench Slowly Add 10% Acetic Acid (Monitor Temperature and Gas Evolution) prep->quench check_color Check for Disappearance of Yellow Color quench->check_color check_color->quench No stir Stir for 30 min at 0°C check_color->stir Yes neutralize Neutralize with 5% NaHCO3 (Check pH 6-8) stir->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect dispose Dispose via EHS Office collect->dispose end End: Safe Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

This document is intended as a guide and should be supplemented by your institution's specific safety protocols and hazardous waste management procedures. Always consult with your environmental health and safety department for guidance on the disposal of highly reactive chemicals.

References

Essential Safety and Operational Guide for Handling Methyl Diazoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl diazoacetate is a valuable reagent in organic synthesis, notably for cyclopropanation reactions. However, its handling demands stringent safety protocols due to its toxicity and thermal instability. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against the hazards of this compound. All handling procedures must be conducted in a well-ventilated fume hood.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a potential for splashes.[1]Protects against splashes of this compound, which can cause eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[2] Gloves must be inspected before use and changed immediately upon contamination.[2]Prevents skin contact with the toxic substance.
Body Protection A flame-resistant lab coat is required. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be used.Protects the skin from accidental spills and splashes.
Respiratory Protection Typically not required when handled in a certified chemical fume hood.[3] If there's a risk of exceeding exposure limits, a respirator is necessary.[2]This compound is toxic and should be handled in a well-ventilated fume hood.[3][4]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Extreme caution must be exercised when handling this compound as it is thermally unstable and can detonate if heated rapidly or overheated (do not expose to temperatures above 50°C).[3][4] It is also toxic and should always be handled in a well-ventilated fume hood.[3][4]

  • Preparation : Before starting any work, ensure that the fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals. Have all necessary equipment and reagents for the experiment readily available.

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Handling : Use a syringe or cannula for transferring the liquid. Avoid using open beakers or flasks. Keep the container of this compound closed when not in use.

  • Heating : If the reaction requires heating, use a well-controlled heating mantle and a thermometer. Do not heat the substance above 50°C.[3]

  • Post-Reaction : After the reaction is complete, quench any unreacted this compound according to established laboratory procedures.

  • Decontamination : Clean all glassware and equipment that came into contact with this compound with an appropriate solvent in the fume hood.

  • Doffing PPE : Remove PPE in the correct order to avoid contamination. Dispose of single-use items in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[5][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7][8]
Inhalation Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6][9] Seek immediate medical attention.[9]
Spill Evacuate personnel from the immediate area.[10] Use personal protective equipment.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not let the product enter drains.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all this compound waste, including contaminated materials and disposable PPE, in a clearly labeled, sealed, and compatible waste container.

  • Storage : Store the waste container in a designated, well-ventilated, and cool area, away from heat sources.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[9] Do not attempt to dispose of it down the drain or with regular trash.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_transfer Transfer Reagent Carefully prep_materials->handle_transfer handle_reaction Monitor Reaction Conditions (Temp < 50°C) handle_transfer->handle_reaction emergency_exposure Exposure Response handle_transfer->emergency_exposure handle_quench Quench Reaction handle_reaction->handle_quench emergency_spill Spill Response handle_reaction->emergency_spill cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.